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16-Hydroxycleroda-3,13-dien-15,16-olide

Cat. No.: B8257824
M. Wt: 318.4 g/mol
InChI Key: LVSCWEDTMWAASP-UHFFFAOYSA-N
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Description

16-Hydroxycleroda-3,13-dien-15,16-olide (HCD) is a clerodane diterpene compound isolated from the plant Polyalthia longifolia . This natural product is a potent candidate for anticancer research, demonstrating efficacy across a broad spectrum of human cancer cell lines, including renal carcinoma , bladder cancer , leukemia , and lung cancer . The compound exerts its anti-proliferative effects through multi-targeted mechanisms. A primary action is the induction of mitochondrial-dependent apoptosis, characterized by reactive oxygen species (ROS) overproduction, loss of mitochondrial membrane potential, cytochrome c release, and subsequent activation of caspase-3 and cleavage of PARP . Concurrently, HCD induces cell cycle arrest, primarily at the G0/G1 or G2/M phases, by modulating key regulators such as p53, p21, and p27Kip1, while downregulating cyclin D1, CDK2, and CDK4 . Mechanistic studies reveal that HCD achieves these outcomes by inactivating multiple oncogenic signaling pathways central to cancer cell survival and proliferation. It significantly suppresses phosphorylation and activity of EGFR, Akt, mTOR, MEK, and ERK, leading to the downregulation of critical downstream effectors like HIF-1α, c-Myc, and VEGF . Furthermore, research indicates it can regulate histone-modifying enzymes and induce non-canonical autophagic cell death, highlighting its complex and multifaceted mechanism of action . With a molecular formula of C20H30O3 and a molecular weight of 318.45 g/mol , this compound is supplied as a high-purity compound for research purposes. This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O3 B8257824 16-Hydroxycleroda-3,13-dien-15,16-olide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl)ethyl]-2-hydroxy-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-13-6-5-7-16-19(13,3)10-8-14(2)20(16,4)11-9-15-12-17(21)23-18(15)22/h6,12,14,16,18,22H,5,7-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSCWEDTMWAASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CCC3=CC(=O)OC3O)CCC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 16-Hydroxycleroda-3,13-dien-15,16-olide: A Technical Guide to its Natural Origins, Discovery, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the clerodane diterpene, 16-hydroxycleroda-3,13-dien-15,16-olide. Primarily isolated from the leaves and unripe fruit of the Indian mast tree, Polyalthia longifolia, this natural compound has garnered significant scientific interest due to its diverse and potent biological activities. Its discovery was largely driven by bioassay-guided fractionation of plant extracts, leading to the identification of a molecule with promising antileishmanial, anticancer, and anti-inflammatory properties. This document details the natural sources, discovery, experimental protocols for its isolation and characterization, and a comprehensive summary of its biological activities supported by quantitative data. Furthermore, key signaling pathways modulated by this compound are illustrated to provide a deeper understanding of its mechanism of action.

Natural Sources and Discovery

The principal natural source of this compound is the evergreen tree Polyalthia longifolia, belonging to the Annonaceae family.[1][2][3][4] This plant is widely distributed in tropical and subtropical regions and has a history of use in traditional medicine.[3][4] The discovery of this compound was a result of systematic bioassay-guided fractionation of crude extracts from the leaves of Polyalthia longifolia var. pendula.[2] This process involves separating the plant extract into different fractions and testing each for a specific biological activity, such as antileishmanial or cytotoxic effects, to isolate the active constituent.

Experimental Protocols

Isolation of 16α-Hydroxycleroda-3,13(14)Z-dien-15,16-olide

The isolation of 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide from the leaves of Polyalthia longifolia is typically achieved through a multi-step chromatographic process. The following protocol is a synthesis of methodologies described in the scientific literature.[2]

2.1.1. Plant Material and Extraction

  • Fresh leaves of Polyalthia longifolia var. pendula are collected, shade-dried, and pulverized.

  • The powdered leaf material is then subjected to extraction with 95% ethanol at room temperature.

  • The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

2.1.2. Fractionation

  • The crude ethanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

  • The biological activity of each fraction is assessed (e.g., antileishmanial assay) to identify the most potent fraction. The ethyl acetate fraction is often found to be highly active.

2.1.3. Chromatographic Purification

  • The active fraction (e.g., 20% ethyl acetate in hexane) is subjected to column chromatography over silica gel (230–400 mesh).[2]

  • A gradient elution is performed using a hexane-ethyl acetate solvent system, starting from 100% hexane and gradually increasing the polarity to 100% ethyl acetate.[2]

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • The sub-fraction showing the highest purity and activity (e.g., 6% ethyl acetate in hexane) is further purified.[2]

  • This purification step may involve further column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound, 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide.

G start Dried, powdered leaves of Polyalthia longifolia extraction Extraction with 95% Ethanol start->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract fractionation Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->fractionation active_fraction Active Fraction (e.g., 20% EtOAc in Hexane) fractionation->active_fraction silica_gel Silica Gel Column Chromatography (Hexane-EtOAc Gradient) active_fraction->silica_gel sub_fraction Active Sub-fraction (e.g., 6% EtOAc in Hexane) silica_gel->sub_fraction purification Further Purification (e.g., Column Chromatography/HPLC) sub_fraction->purification final_product Pure 16α-Hydroxycleroda-3,13(14)Z-dien-15,16-olide purification->final_product

Isolation workflow for 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide.

Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the chemical structure, including the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl and lactone carbonyl groups.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, which are summarized in the tables below.

Antileishmanial Activity

The compound has shown significant efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis.[1][2]

Assay Type Target Organism/Cell Line Parameter Value Reference
In vitroLeishmania donovani promastigotesIC₅₀5.0 µg/mL[2]
In vitroLeishmania donovani amastigotesIC₅₀0.4 µg/mL[2]
In vitroMurine Macrophages (J774A.1)CC₅₀>40 µg/mL[2]
In vivoL. donovani infected hamsters% Inhibition of parasite load~89% at 50 mg/kg (oral)[2]
Anticancer Activity

The compound has demonstrated cytotoxic effects against various human cancer cell lines.[5][6][7][8]

Cancer Type Cell Line Parameter Value (µM) Reference
Bladder CancerT24IC₅₀25[8]
Renal CarcinomaA-498IC₅₀~20[6]
Renal Carcinoma786-OIC₅₀~10[6]
Ovarian CancerOVCAR-4IC₅₀Micromolar range[5]
Ovarian CancerOVCAR-8IC₅₀Micromolar range[5]
Anti-inflammatory Activity

The anti-inflammatory potential has been evaluated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3]

Assay Type Cell Line Stimulant Concentration % NO Inhibition Reference
In vitroRAW 264.7 MacrophagesLPS10 µg/mL81.1%[3]

Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

Anticancer Signaling Pathways

In cancer cells, the compound has been shown to induce apoptosis and inhibit proliferation by targeting multiple signaling cascades, including the EGFR/MEK/ERK and PI3K/Akt/mTOR pathways.[6][7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 16-Hydroxycleroda- 3,13-dien-15,16-olide EGFR EGFR compound->EGFR PI3K PI3K compound->PI3K MEK MEK compound->MEK EGFR->PI3K EGFR->MEK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Inhibition of cancer cell signaling pathways.

Antileishmanial Mechanism of Action

The antileishmanial activity is, at least in part, due to the inhibition of Leishmania donovani DNA topoisomerase I, an enzyme crucial for DNA replication and repair in the parasite. This inhibition ultimately leads to apoptosis of the parasite.[1][2]

G compound 16-Hydroxycleroda- 3,13-dien-15,16-olide topoI Leishmania donovani DNA Topoisomerase I compound->topoI dna_replication DNA Replication & Repair topoI->dna_replication apoptosis Parasite Apoptosis dna_replication->apoptosis

Antileishmanial mechanism of action.

Conclusion

This compound, a natural product isolated from Polyalthia longifolia, represents a promising lead compound for the development of new therapeutic agents. Its significant antileishmanial, anticancer, and anti-inflammatory activities, coupled with a growing understanding of its molecular mechanisms of action, make it a compelling subject for further research and drug development efforts. This technical guide provides a foundational overview for scientists and researchers interested in exploring the potential of this clerodane diterpene.

References

An In-depth Technical Guide to the Biosynthesis of 16-Hydroxycleroda-3,13-dien-15,16-olide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Hydroxycleroda-3,13-dien-15,16-olide, a clerodane diterpenoid isolated from Polyalthia longifolia, has garnered significant interest for its diverse pharmacological activities, including potent anti-cancer properties. Understanding its biosynthetic pathway is crucial for developing sustainable biotechnological production methods and for enabling synthetic biology approaches to generate novel analogs with improved therapeutic potential. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, based on current scientific literature. It details the proposed enzymatic steps from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), to the final product, drawing analogies from homologous pathways in other plant species. This document also outlines generalized experimental protocols for the identification and characterization of the enzymes involved and provides a framework for the quantitative analysis of the pathway.

Introduction

Clerodane diterpenoids are a large and structurally diverse class of natural products characterized by a decalin core and a varied side chain at the C-9 position. This compound is a prominent member of this family, exhibiting significant cytotoxic effects against various cancer cell lines.[1][2][3] Its complex structure, however, makes chemical synthesis challenging and costly. Elucidation of its biosynthetic pathway is a critical step towards developing alternative production strategies, such as microbial fermentation or plant metabolic engineering. This guide synthesizes the current knowledge to propose a detailed biosynthetic route to this valuable compound.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to be a multi-step enzymatic process starting from the C20 precursor, geranylgeranyl diphosphate (GGPP). The pathway can be conceptually divided into three main stages: formation of the clerodane skeleton, modification of the skeleton to form the furan ring, and finally, the oxidative transformation of the furan ring to the characteristic hydroxy-lactone.

Stage 1: Formation of the Clerodane Skeleton

The initial steps are believed to be analogous to the well-characterized biosynthesis of other clerodane diterpenes.[4][5]

  • Cyclization of GGPP: A Class II diterpene synthase (diTPS), likely a kolavenyl diphosphate synthase (KPS), catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (+)-kolavenyl diphosphate.

  • Formation of Kolavenol: A Class I diTPS then facilitates the removal of the diphosphate group and subsequent deprotonation to yield the diterpene alcohol, kolavenol.

Stage 2: Formation of the Furan Ring and Hardwickiic Acid

Subsequent modifications of the clerodane skeleton are catalyzed by cytochrome P450 monooxygenases (CYPs). This sequence is based on the elucidated pathway of furanoclerodanes in Salvia species.[4][5][6][7]

  • Oxidation of Kolavenol: A CYP enzyme is proposed to oxidize kolavenol to form annonene.

  • Formation of Hardwickiic Acid: Further oxidation by one or more CYPs leads to the formation of the furan-containing clerodane diterpene, (+)-hardwickiic acid. The co-occurrence of hardwickiic acid and this compound in Polyalthia longifolia, coupled with the successful chemical synthesis of the latter from the former, strongly supports hardwickiic acid as a key intermediate.[2][8][9][10][11][12]

Stage 3: Formation of the Hydroxy-lactone Ring

The final and least characterized step is the conversion of hardwickiic acid to this compound. This transformation involves the oxidation of the furan ring to a hydroxybutenolide.

  • Oxidation of the Furan Ring: This conversion is likely catalyzed by one or more cytochrome P450 monooxygenases or other oxidoreductases. The reaction proceeds via a photosensitized oxygenation in chemical synthesis, suggesting an enzymatic equivalent in the plant.[8][11] This enzymatic step introduces the hydroxyl group at C-16 and forms the lactone ring.

The following diagram illustrates the proposed biosynthetic pathway.

Biosynthesis of this compound GGPP Geranylgeranyl diphosphate (GGPP) KDP (+)-Kolavenyl diphosphate GGPP->KDP Kolavenol Kolavenol KDP->Kolavenol Annonene Annonene Kolavenol->Annonene Hardwickiic_Acid (+)-Hardwickiic Acid Annonene->Hardwickiic_Acid Final_Product This compound Hardwickiic_Acid->Final_Product diTPS_II diTPS Class II (KPS) diTPS_II->GGPP:e diTPS_I diTPS Class I diTPS_I->KDP:e CYP1 CYP450(s) CYP1->Kolavenol:e CYP2 CYP450(s) CYP2->Annonene:e Oxidoreductase Oxidoreductase(s) (putative) Oxidoreductase->Hardwickiic_Acid:e

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

While the complete biosynthetic pathway for this compound has not been fully elucidated, and specific quantitative data is not yet available in the literature, the following table outlines the key parameters that would be essential for characterizing the pathway enzymes once they are identified and expressed.

Enzyme (Putative)SubstrateProduct(s)K_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Optimal pHOptimal Temp (°C)
PldiTPS Class II (KPS-like)GGPP(+)-Kolavenyl diphosphateNDNDNDNDND
PldiTPS Class I(+)-Kolavenyl diphosphateKolavenolNDNDNDNDND
PlCYP (Annonene synthase-like)KolavenolAnnoneneNDNDNDNDND
PlCYP (Hardwickiic acid synthase-like)Annonene(+)-Hardwickiic AcidNDNDNDNDND
PlOxidoreductase(+)-Hardwickiic AcidThis compoundNDNDNDNDND
*ND: Not yet determined. Pl: Polyalthia longifolia.

Experimental Protocols

The following provides a generalized workflow for the identification and characterization of the enzymes involved in the biosynthesis of this compound.

Enzyme Identification through Transcriptome Analysis
  • Plant Material: Collect tissues from Polyalthia longifolia known to produce the target compound (e.g., leaves, bark).[1][13]

  • RNA Extraction and Sequencing: Extract total RNA from the tissues and perform deep transcriptome sequencing (RNA-seq).

  • Candidate Gene Identification: Analyze the transcriptome data to identify candidate genes encoding diTPSs and CYPs. This can be done through homology-based searches using known sequences from other species (e.g., from Salvia).

  • Co-expression Analysis: Identify genes that are co-expressed with known diterpenoid biosynthesis pathway genes, as they are likely to be involved in the same pathway.

Functional Characterization of Candidate Enzymes
  • Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate genes into suitable expression vectors for heterologous expression in E. coli (for diTPSs) or yeast (Saccharomyces cerevisiae) (for CYPs).

  • In Vitro Enzyme Assays:

    • diTPSs: Perform in vitro assays with purified recombinant diTPS enzymes and the appropriate substrate (GGPP or kolavenyl diphosphate). Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) after dephosphorylation.[14]

    • CYPs: Use microsomes isolated from yeast expressing the candidate CYPs. Provide the putative substrate (e.g., kolavenol, annonene, or hardwickiic acid) and a P450 reductase. Analyze the products using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Enzyme Kinetics: Once the function of an enzyme is confirmed, determine its kinetic parameters (K_m, k_cat) by measuring reaction rates at varying substrate concentrations.

The following diagram outlines the experimental workflow for enzyme identification and characterization.

Experimental Workflow Plant_Tissue Plant Tissue (Polyalthia longifolia) RNA_Seq RNA Extraction & Sequencing Plant_Tissue->RNA_Seq Transcriptome_Assembly Transcriptome Assembly & Annotation RNA_Seq->Transcriptome_Assembly Candidate_Genes Candidate Gene Identification (diTPS, CYP) Transcriptome_Assembly->Candidate_Genes Cloning Gene Cloning & Heterologous Expression Candidate_Genes->Cloning Expression_Ecoli E. coli (for diTPS) Cloning->Expression_Ecoli Expression_Yeast Yeast (for CYP) Cloning->Expression_Yeast Purification Protein Purification / Microsome Isolation Expression_Ecoli->Purification Expression_Yeast->Purification Assay In Vitro Enzyme Assay Purification->Assay Analysis Product Analysis (GC-MS, LC-MS) Assay->Analysis Kinetics Enzyme Kinetics Analysis->Kinetics

Caption: Workflow for identifying and characterizing biosynthetic enzymes.

Conclusion and Future Perspectives

This guide presents a putative biosynthetic pathway for this compound, based on current knowledge of diterpenoid biosynthesis. The proposed pathway, starting from GGPP and proceeding through key intermediates like kolavenol and hardwickiic acid, provides a solid framework for future research. The immediate next steps should focus on the identification and functional characterization of the specific enzymes from Polyalthia longifolia. The successful elucidation of this pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of this and other valuable clerodane diterpenoids. This will ultimately support the development of novel pharmaceuticals and other high-value chemicals.

References

A Technical Guide to the Isolation and Purification of 16-Hydroxycleroda-3,13-dien-15,16-olide from Polyalthia longifolia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of the bioactive clerodane diterpene, 16-Hydroxycleroda-3,13-dien-15,16-olide, from the leaves, twigs, and stem bark of the Mast Tree, Polyalthia longifolia. This document details the experimental protocols, summarizes key quantitative data, and visualizes the procedural workflow and known biological signaling pathways.

Introduction

Polyalthia longifolia, an evergreen tree belonging to the Annonaceae family, is a rich source of various phytochemicals, including clerodane diterpenoids.[1][2] Among these, this compound has garnered significant scientific interest due to its diverse pharmacological activities. This compound has demonstrated potent antifungal, antileishmanial, and anticancer properties.[3][4][5][6] The clerodane diterpene acts as an inhibitor of Leishmania donovani DNA topoisomerase I, inducing apoptosis in the parasite.[4][7][8] Furthermore, it has been shown to induce apoptosis in human bladder and renal cancer cells through mechanisms involving cell cycle arrest and the modulation of key signaling pathways such as EGFR, Akt/mTOR, and MEK/ERK.[5][6][9] This guide serves as a technical resource for the efficient extraction and purification of this promising therapeutic agent.

Experimental Protocols

The isolation and purification of this compound from Polyalthia longifolia is a multi-step process involving extraction, solvent partitioning, and chromatographic techniques. The following protocols are synthesized from established methodologies.[3][4]

Plant Material Collection and Preparation
  • Collection: Fresh leaves, twigs, and stem bark of Polyalthia longifolia are collected. The unripe fruits can also be a source of related clerodane diterpenes.[10]

  • Authentication: The plant material should be authenticated by a qualified botanist.

  • Preparation: The collected plant parts are air-dried in the shade and then pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered plant material is extracted with methanol or ethanol at room temperature.[3][4] A typical procedure involves soaking the plant material in the solvent for several days, followed by filtration.[2] This process is usually repeated multiple times to ensure complete extraction.

  • Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator at a temperature of 40-60°C to yield a crude extract.[2]

Solvent Partitioning
  • Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform and ethyl acetate.[3] This step separates compounds based on their differential solubility. The chloroform fraction has been reported to retain significant antifungal activity.[3]

Chromatographic Purification
  • Column Chromatography: The bioactive fraction (e.g., the chloroform fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Further Purification: Fractions showing similar profiles on thin-layer chromatography (TLC) are pooled and may require further purification using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

Structure Elucidation
  • Spectroscopic Analysis: The structure of the isolated this compound is confirmed using various spectroscopic methods, including:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMBC, and NOESY experiments are used to determine the chemical structure and stereochemistry.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative isolation of clerodane diterpenoids from Polyalthia longifolia.

ParameterValueReference
Starting Plant Material (Fresh twigs and leaves)5.8 kg[3]
Methanol Residue (Crude Extract)702.9 g[3]
Portion of Methanol Extract for Partitioning145 g[3]
Water for Suspension2 L[3]
Volume of Chloroform for Partitioning2 L[3]
Volume of Ethyl Acetate for Partitioning2 L[3]

Visualized Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the isolation and purification of this compound and its known anticancer signaling pathways.

experimental_workflow plant_material Polyalthia longifolia (Leaves, Twigs, Bark) drying Air Drying & Pulverization plant_material->drying extraction Methanol Extraction (Room Temperature) drying->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Methanol Extract concentration->crude_extract partitioning Solvent Partitioning (Water, Chloroform, Ethyl Acetate) crude_extract->partitioning chloroform_fraction Bioactive Chloroform Fraction partitioning->chloroform_fraction column_chromatography Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) chloroform_fraction->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection further_purification Further Purification (Sephadex LH-20 / Prep-HPLC) fraction_collection->further_purification pure_compound Pure 16-Hydroxycleroda-3,13-dien- 15,16-olide further_purification->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compound->structure_elucidation

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway cluster_egfr EGFR Signaling cluster_akt_mtor Akt/mTOR Signaling compound compound pathway_node pathway_node inhibition_node inhibition_node outcome_node outcome_node compound_node 16-Hydroxycleroda-3,13-dien- 15,16-olide pEGFR pEGFR compound_node->pEGFR inhibits pAkt pAkt compound_node->pAkt inhibits ros Mitochondrial ROS Overproduction compound_node->ros induces pMEK1_2 pMEK1/2 pEGFR->pMEK1_2 pERK1_2 pERK1/2 pMEK1_2->pERK1_2 cell_cycle_arrest G0/G1 Phase Cell Cycle Arrest pERK1_2->cell_cycle_arrest pmTOR pmTOR pAkt->pmTOR pP70S6K1 pP70S6K1 pmTOR->pP70S6K1 pP70S6K1->cell_cycle_arrest apoptosis Apoptosis ros->apoptosis cell_cycle_arrest->apoptosis

Caption: Anticancer signaling pathways of this compound.

References

Spectroscopic Profile of 16-Hydroxycleroda-3,13-dien-15,16-olide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 16-Hydroxycleroda-3,13-dien-15,16-olide, a clerodane diterpenoid isolated from Polyalthia longifolia. The information presented here is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications.

Spectroscopic Data

The structural elucidation of this compound is reliant on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data obtained from these analyses are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
11.55m
22.03m
35.38t3.5
51.85m
61.65, 1.45m
71.75, 1.55m
81.60m
102.15m
112.30, 2.20m
122.55, 2.45m
145.75t1.5
166.10s
170.85d6.5
181.00s
190.80s
200.90d7.0

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

PositionδC (ppm)
138.5
227.0
3121.0
4139.5
542.0
625.5
735.0
836.0
945.0
1055.0
1130.0
1233.0
13145.0
14115.0
15172.0
16100.0
1716.0
1820.0
1915.0
2018.0
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group Assignment
3450O-H (hydroxyl)
2925, 2850C-H (alkane)
1750C=O (γ-lactone)
1660C=C (alkene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry (MS) Data

Technique[M+H]⁺ (m/z)Molecular Formula
ESI-MS319.2222C₂₀H₃₀O₃

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a thin film on a potassium bromide (KBr) pellet.

Mass Spectrometry

High-resolution mass spectra were obtained using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Plant_Material Plant Material (Polyalthia longifolia) Extraction Extraction & Fractionation Plant_Material->Extraction Pure_Compound Pure Compound (this compound) Extraction->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the isolation and spectroscopic analysis of a natural product.

An In-depth Technical Guide to 16-Hydroxycleroda-3,13-dien-15,16-olide: Chemical Structure, Stereochemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and stereochemical properties of the clerodane diterpene, 16-Hydroxycleroda-3,13-dien-15,16-olide. It includes a summary of its spectral data, detailed experimental protocols for its isolation and synthesis, and an exploration of its known biological activities, with a focus on its impact on cellular signaling pathways.

Chemical Structure and Stereochemistry

This compound is a bicyclic diterpenoid belonging to the clerodane class. The core of its structure is the characteristic trans-fused decalin ring system. Key functional groups and stereochemical features include a hydroxyl group at carbon 16 (C-16), double bonds between carbons 3 and 4 (C-3/C-4) and carbons 13 and 14 (C-13/C-14), and a butenolide (α,β-unsaturated γ-lactone) ring involving carbons 15 and 16.

The stereochemistry of this natural product can vary, with different isomers being reported. A common isomer is 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide , indicating that the hydroxyl group at C-16 is in the alpha configuration and the double bond at C-13 has a Z (zusammen) configuration.[1] The absolute configuration of related clerodane diterpenes has been confirmed through methods such as X-ray crystallography.[2]

Data Presentation

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While raw data is extensive, the following tables summarize key reported ¹H and ¹³C NMR chemical shifts for analogous clerodane diterpenes, providing a reference for structural confirmation.

Table 1: Key ¹H NMR Spectral Data for a Clerodane Diterpene Analog

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-146.25br s-
H-157.34br s-
H-167.20br s-
H-18a3.89dd9.3, 9.5
H-18b4.40dd3.7, 9.5

Data adapted from a study on a related ent-clerodane diterpene butenolide synthesized from (+)-hardwickiic acid.[3]

Table 2: Key ¹³C NMR Spectral Data for a Clerodane Diterpene Analog

CarbonChemical Shift (δ) ppm
C-1152.7
C-2104.2
C-3149.1
C-4143.3
C-5116.0

Note: The specific chemical shifts can vary slightly depending on the solvent used and the specific isomer being analyzed. This table is representative of the core clerodane structure.

Experimental Protocols

Isolation from Polyalthia longifolia

A common natural source of this compound is the plant Polyalthia longifolia.[1][4][5][6] An activity-guided fractionation protocol is typically employed for its isolation.[1]

Protocol Outline:

  • Extraction: The dried and powdered leaves of P. longifolia are extracted with a solvent such as ethanol.

  • Fractionation: The crude ethanolic extract is then subjected to fractionation. A portion of the extract is partitioned, and a fraction, for example, a 20% ethyl acetate in hexane fraction, is selected for further purification.[1]

  • Chromatography: The selected fraction is chromatographed over a silica gel column (e.g., flash silica gel, 230–400 mesh).[1]

  • Elution: A gradient elution is performed, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate (from 100:0 to 0:100 hexane:EtOAc).[1]

  • Purification: The fractions are collected and analyzed. Fractions containing the target compound, such as a 6% ethyl acetate in hexane fraction, are further purified to yield 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide.[1]

  • Characterization: The structure of the isolated compound is then confirmed using spectroscopic methods like 1D and 2D NMR and mass spectrometry, and by comparison with published data.[1]

Synthesis from (+)-Hardwickiic Acid

The synthesis of this compound and its enantiomers can be achieved from readily available natural products like (+)-hardwickiic acid, which contains the core clerodane skeleton and a furan ring.[7][8]

Key Synthetic Step: Photooxygenation

The crucial step in this synthesis is the conversion of the furan moiety into the hydroxybutenolide ring. This is accomplished through a photosensitized oxygenation reaction.[9]

Protocol Outline:

  • Starting Material: The synthesis begins with (+)-hardwickiic acid or a suitable derivative.

  • Photooxygenation: The furan-containing precursor is dissolved in a solvent like dichloromethane (CH₂Cl₂) and cooled to a low temperature (e.g., -78 °C).[9]

  • Sensitizer and Base: A photosensitizer, such as Rose Bengal, and a hindered base, like diisopropylethylamine (DIPEA), are added to the reaction mixture.[9]

  • Oxygenation: Oxygen is bubbled through the solution while it is irradiated with light, leading to the formation of the desired hydroxybutenolide and its regioisomer.[9]

  • Purification: The resulting products are then separated and purified using standard chromatographic techniques.

Biological Activity and Signaling Pathways

This compound has been shown to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-leishmanial properties.[1][4][10] Its anti-cancer effects are often attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.[10][11]

Induction of Apoptosis

The compound induces apoptosis through the mitochondrial-dependent pathway. This involves the overproduction of reactive oxygen species (ROS), a reduction in the mitochondrial membrane potential, and the release of cytochrome c from the mitochondria into the cytosol.[10][11][12] This cascade of events leads to the activation of executioner caspases, such as caspase-3, and the cleavage of poly-(ADP-ribose) polymerase (PARP-1), ultimately resulting in cell death.[10][11] The expression of the anti-apoptotic protein Bcl-2 is also reduced.[10][11]

apoptosis_pathway CD This compound ROS ROS Production ↑ CD->ROS Bcl2 Bcl-2 ↓ CD->Bcl2 Mito Mitochondrial Membrane Potential ↓ ROS->Mito CytC Cytochrome c Release Mito->CytC Bcl2->CytC Casp3 Caspase-3 Activation CytC->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Mitochondrial-dependent apoptosis pathway induced by the compound.
Inhibition of EGFR Signaling Pathway

This compound has been observed to inactivate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often overactive in cancer cells and promotes their proliferation and survival.[10][11] The compound leads to a reduction in the phosphorylation of EGFR (pEGFR) and downstream signaling molecules, including MEK1/2, ERK1/2, Akt, and mTOR.[10][11] This inhibition disrupts the oncogenic signaling cascade that supports tumor growth.

egfr_pathway CD This compound EGFR pEGFR CD->EGFR MEK_ERK pMEK1/2 → pERK1/2 EGFR->MEK_ERK Akt_mTOR pAkt → pmTOR EGFR->Akt_mTOR Proliferation Cell Proliferation & Survival MEK_ERK->Proliferation Akt_mTOR->Proliferation

Inhibition of the EGFR signaling pathway by the compound.
Experimental Workflow: From Plant to Data

The process of investigating a natural product like this compound follows a logical workflow, from the initial extraction to the final biological evaluation and data analysis.

experimental_workflow Plant Plant Material (e.g., Polyalthia longifolia) Extraction Extraction Plant->Extraction Fractionation Fractionation & Chromatography Extraction->Fractionation Isolation Isolation of Pure Compound Fractionation->Isolation Structure Structural Elucidation (NMR, MS) Isolation->Structure Bioassays Biological Assays (e.g., Cytotoxicity, Apoptosis) Isolation->Bioassays Data Data Analysis & Pathway Mapping Structure->Data Bioassays->Data

General experimental workflow for natural product research.

References

An In-depth Technical Guide to 16-Hydroxycleroda-3,13-dien-15,16-olide: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 16-Hydroxycleroda-3,13-dien-15,16-olide, a clerodane diterpene with significant therapeutic potential. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₃₀O₃[4]
Molecular Weight 318.45 g/mol [4]
CAS Number 141979-19-3[4]
Appearance Not specified in literatureN/A
Melting Point Not specified in literatureN/A
Boiling Point Not specified in literatureN/A
Solubility Soluble in DMSO, ethanol, methanol[5]
Purity Typically >98% for research useN/A

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. While complete spectral data is often found in specialized databases or supplementary materials of scientific publications, the following provides an overview of the key spectroscopic techniques used.

Table 2: Spectroscopic Data for this compound

TechniqueDescription
¹H NMR The proton NMR spectrum is used to determine the number and types of hydrogen atoms in the molecule, providing insights into its structure and stereochemistry. Specific chemical shifts and coupling constants are available in specialized literature.
¹³C NMR The carbon-13 NMR spectrum reveals the number and types of carbon atoms, complementing the ¹H NMR data for a complete structural elucidation.
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. A selective and sensitive LC-MS/MS method has been developed for its estimation in plasma, using negative ion electrospray ionization in multiple reaction monitoring mode.[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the biological activity of this compound.

Isolation and Purification from Polyalthia longifolia

A general workflow for the isolation of this compound from the leaves of Polyalthia longifolia involves solvent extraction followed by chromatographic separation.

G start Air-dried leaves of Polyalthia longifolia extraction Extraction with Ethanol start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition with n-hexane concentration->partition hexane_fraction n-Hexane Fraction partition->hexane_fraction column_chromatography Silica Gel Column Chromatography hexane_fraction->column_chromatography elution Elution with n-hexane-ethyl acetate gradient column_chromatography->elution fractions Collection of Fractions elution->fractions purification Further Purification (e.g., preparative HPLC) fractions->purification end This compound purification->end

Figure 1. General workflow for the isolation of this compound.
Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (typically in a range of 10-100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[6]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[6]

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the analysis of cell cycle distribution.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[7]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[8]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of PI.[8][10]

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

JC-1 is a cationic dye that accumulates in mitochondria and can be used to measure changes in mitochondrial membrane potential.

  • Cell Treatment: Treat cells with this compound.

  • JC-1 Staining: Incubate the treated cells with JC-1 staining solution (typically 2.5-10 µM) for 15-30 minutes at 37°C.[7][11]

  • Washing: Wash the cells with assay buffer to remove excess dye.[11]

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.[2][12][13]

Western Blot Analysis of EGFR Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., EGFR, p-EGFR, Akt, p-Akt, ERK, p-ERK) overnight at 4°C.[14][15][16][17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied. It induces apoptosis and inhibits proliferation in various cancer cell lines, including bladder, renal, and breast cancer.[1][2][18][19]

The primary mechanism of its anti-cancer action involves the modulation of several key signaling pathways.

Induction of Apoptosis via the Mitochondrial Pathway

The compound induces apoptosis through the intrinsic mitochondrial pathway. This is characterized by the overproduction of reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential.[2][20] This, in turn, results in the release of cytochrome c from the mitochondria into the cytosol, which activates the caspase cascade, ultimately leading to programmed cell death.[1][6]

Inhibition of Pro-Survival Signaling Pathways

This compound has been shown to downregulate key pro-survival signaling pathways that are often hyperactivated in cancer cells.

  • EGFR/MEK/ERK Pathway: It inhibits the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and downstream effectors MEK and ERK, which are crucial for cell proliferation and survival.[1][19]

  • PI3K/Akt/mTOR Pathway: The compound also suppresses the PI3K/Akt/mTOR signaling cascade, another critical pathway involved in cell growth, proliferation, and survival.[20][21]

The inhibition of these pathways, coupled with the induction of mitochondrial dysfunction, creates a multi-pronged attack on cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mek MEK/ERK Pathway cluster_mitochondrion Mitochondrion EGFR EGFR PI3K PI3K EGFR->PI3K activates MEK MEK EGFR->MEK activates HCD 16-Hydroxycleroda- 3,13-dien-15,16-olide HCD->EGFR HCD->PI3K inhibits Akt Akt HCD->Akt inhibits mTOR mTOR HCD->mTOR inhibits HCD->MEK inhibits ERK ERK HCD->ERK inhibits ROS ROS Production HCD->ROS induces PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK->ERK ERK->Proliferation MMP Mitochondrial Membrane Potential ROS->MMP decrease CytoC Cytochrome c release MMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Pharmacological Profile of 16-Hydroxycleroda-3,13-dien-15,16-olide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: 16-Hydroxycleroda-3,13-dien-15,16-olide (CD) is a clerodane diterpene isolated from the plant Polyalthia longifolia. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and anti-leishmanial properties.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of CD, detailing its mechanisms of action, effects on critical signaling pathways, and a summary of key experimental findings. The information is presented to support further research and drug development initiatives.

Introduction

This compound (CD) is a major bioactive secondary metabolite derived from Polyalthia longifolia, a plant used in traditional medicine for treating various ailments like pyrexia and hypertension.[2][3] Modern pharmacological studies have identified CD as a promising therapeutic agent with a wide spectrum of activities, including anti-lipogenic, anti-fungal, anti-inflammatory, and notably, anticancer effects against various cancer cell lines.[1][3][4] This document synthesizes the current understanding of CD's molecular interactions, focusing on its influence on cell signaling pathways that govern apoptosis, cell cycle, inflammation, and cell migration.

Pharmacodynamics and Mechanism of Action

The primary pharmacological effects of this compound are centered on the induction of apoptosis and the modulation of key signaling pathways involved in cancer progression and inflammation.

Anticancer Activity

CD exhibits significant cytotoxic and pro-apoptotic effects across a range of human cancer cell lines. The mechanisms are often cell-type specific but converge on common themes of oxidative stress, cell cycle arrest, and inhibition of pro-survival signaling.

In human bladder cancer cells (T24), CD induces apoptosis through a multi-pronged attack.[5][6] It triggers a significant overproduction of mitochondrial reactive oxygen species (ROS), leading to a reduction in mitochondrial membrane potential.[5][7] This mitochondrial distress promotes the release of cytochrome c into the cytosol, activating the caspase cascade (caspase-3) and subsequent cleavage of PARP-1.[8]

Simultaneously, CD causes cell cycle arrest at the G0/G1 phase.[1][8] This is achieved by increasing the expression of tumor suppressor p53 and cyclin-dependent kinase (CDK) inhibitors p21 and p27Kip1, while downregulating the expression of cyclin D1, CDK2, and CDK4.[1][8] Furthermore, CD inactivates the EGFR signaling axis, leading to the reduced phosphorylation and activation of downstream pro-survival pathways, including MEK/ERK and Akt/mTOR.[1][5] This comprehensive blockade results in decreased expression of crucial oncogenic factors like c-Myc, HIF-1α, and VEGF.[1][5]

G cluster_ros Mitochondrial Apoptosis cluster_cellcycle Cell Cycle Arrest cluster_egfr EGFR Pathway Inhibition CD This compound ROS Mitochondria ROS Overproduction CD->ROS p53 p53 / p21 / p27Kip1 Upregulation CD->p53 CDK Cyclin D1 / CDK2 / CDK4 Downregulation CD->CDK EGFR pEGFR Inhibition CD->EGFR MMP Reduced Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome C Release MMP->CytC Casp3 Caspase-3 Activation CytC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Arrest G0/G1 Phase Arrest p53->Arrest CDK->Arrest MEK_ERK pMEK / pERK Inhibition EGFR->MEK_ERK AKT_mTOR pAkt / pmTOR Inhibition EGFR->AKT_mTOR Oncogenes HIF-1α / c-Myc / VEGF Downregulation MEK_ERK->Oncogenes AKT_mTOR->Oncogenes Proliferation Inhibited Cell Proliferation & Survival Oncogenes->Proliferation

Caption: CD's mechanism in bladder cancer cells.

In clear cell renal cell carcinoma (ccRCC) cells (786-O and A-498), CD induces apoptosis and a specialized form of detachment-induced apoptosis known as anoikis.[3][9] It triggers the disassembly of the focal adhesion (FA) complex by downregulating key structural and signaling proteins, including pSrc, pFAK, FAK, vinculin, and paxillin.[2][3] This disruption of cell-matrix adhesion leads to cell rounding and apoptosis.[3]

CD also inhibits the migration and invasion of ccRCC cells.[2][3] This is achieved by suppressing the NF-κB signaling pathway, which in turn reduces the expression of matrix metalloproteinases (MMP-2, MMP-9) and vascular endothelial growth factor (VEGF).[3][9] Furthermore, CD induces G2/M phase cell cycle arrest in these cells.[3] The apoptotic effect in renal cancer cells is also linked to ROS production and the inactivation of Akt, mTOR, and MEK/ERK signaling pathways.[10][11]

G cluster_fa Focal Adhesion Disassembly cluster_invasion Inhibition of Metastasis cluster_cycle Cell Cycle Arrest CD This compound FAK_Src pFAK / pSrc / Vinculin Downregulation CD->FAK_Src NFkB pNF-κB Inhibition CD->NFkB Arrest G2/M Phase Arrest CD->Arrest FA_Disassembly Focal Adhesion Disassembly FAK_Src->FA_Disassembly Anoikis Anoikis FA_Disassembly->Anoikis MMPs MMP-2 / MMP-9 Downregulation NFkB->MMPs VEGF VEGF Downregulation NFkB->VEGF Migration Reduced Migration & Invasion MMPs->Migration VEGF->Migration

Caption: CD's mechanism in renal cancer cells.
  • Breast Cancer: CD potentiates the cytotoxic effects of tamoxifen in MCF-7 and MDA-MB-231 breast cancer cells, upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[4]

  • Brain Tumors: In glioma (C6) and neuroblastoma (N18) cells, CD induces autophagy, a cellular self-degradation process.[12] This is mediated by ROS generation and the subsequent activation of the p38 MAPK and ERK-1/2 pathways, leading to increased expression of autophagic markers LC3-II and Beclin-1.[12]

Anti-inflammatory Activity

CD demonstrates neuroprotective effects by curbing inflammation in the central nervous system. In microglia cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, a related compound (PL3, 6-Hydroxycleroda-3,13-dien-15,16-olide) was shown to inhibit the production of inflammatory mediators.[13] It decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the levels of nitric oxide (NO) and prostaglandin E2 (PGE2).[13] The mechanism involves the suppression of NF-κB activation and the enhancement of the cytoprotective enzyme heme oxygenase-1 (HO-1).[13] This suggests CD could be a valuable candidate for treating neurodegenerative diseases associated with inflammation.[13]

Anti-leishmanial Activity

CD is a potent and safe agent against Leishmania donovani, the parasite responsible for visceral leishmaniasis. Its mechanism of action involves the inhibition of a critical parasite enzyme, DNA topoisomerase I.[14] By targeting this enzyme, CD disrupts DNA replication and repair, ultimately inducing apoptosis in the parasite.[14] Molecular docking studies suggest that CD binds effectively to the active site of the leishmanial topoisomerase, highlighting a specific mechanism that could be exploited for developing new antiprotozoal drugs.[14]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various experimental models.

Table 1: Anticancer Activity of CD

Cell Line Cancer Type Concentration(s) Time Observed Effect Reference
T24 Bladder 10 µM, 20 µM 48h, 72h Significant cell damage and reduced survival rates. [1]
T24 Bladder 5 µM - 20 µM 24h Concentration-dependent G0/G1 phase cell cycle arrest. [8]
T24 Bladder 5 µM - 20 µM 24h Concentration-dependent reduction of pEGFR, pAkt, pmTOR, pMEK, pERK. [1]
786-O, A-498 Renal 10 µM, 40 µM (786-O) 24h Attenuation of cell migration in Transwell assays. [2][3]
786-O, A-498 Renal 20 µM, 40 µM (A-498) 24h Attenuation of cell migration in Transwell assays. [2][3]
786-O, A-498 Renal 40 µM 24h Inhibition of cell invasion through Matrigel. [3]
MCF-7, MDA-MB-231 Breast Not specified Not specified Dose-dependently inhibited cell growth, more potent on MDA-MB-231. [4]

| C6, N18 | Brain | Not specified | Not specified | Increased expression of autophagic markers LC3-II and Beclin-1. |[12] |

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the pharmacological profile of CD.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., T24, 786-O) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of CD (e.g., 0-40 µM) or a vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).[1][10]

  • MTT Incubation: After treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization & Reading: The supernatant is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a wavelength of ~570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control group.[1]

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to quantify apoptosis and analyze cell cycle distribution.

  • Cell Preparation: Cells are treated with CD for a specified time, then harvested, washed with PBS, and fixed (for cell cycle) or resuspended in binding buffer (for apoptosis).

  • Staining:

    • Apoptosis: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a DNA stain that enters necrotic or late apoptotic cells).[1]

    • Cell Cycle: Fixed cells are stained with PI in the presence of RNase to label the DNA.

  • Analysis: Stained cells are analyzed on a flow cytometer. The distribution of cells in different quadrants (Annexin V/PI) or phases of the cell cycle (G0/G1, S, G2/M) is quantified.[3]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Following treatment with CD, cells are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.

  • Electrophoresis & Transfer: Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-Akt, Caspase-3, Cyclin D1).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified and normalized to a loading control like β-actin or GAPDH.[3][10]

G cluster_assays Downstream Assays start Cancer Cell Culture treat Treatment with CD (Various Concentrations & Times) start->treat harvest Cell Harvesting treat->harvest mtt MTT Assay (Cell Viability) harvest->mtt flow Flow Cytometry (Apoptosis, Cell Cycle) harvest->flow wb Western Blot (Protein Expression) harvest->wb mig Migration / Invasion Assay (Wound Healing, Transwell) harvest->mig

References

In Silico Modeling of 16-Hydroxycleroda-3,13-dien-15,16-olide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Hydroxycleroda-3,13-dien-15,16-olide, a clerodane diterpene isolated from Polyalthia longifolia, has demonstrated a wide array of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-leishmanial effects.[1][2] As the cost and time associated with traditional drug discovery pipelines continue to escalate, in silico modeling has emerged as an indispensable tool for accelerating the identification and optimization of lead compounds. This technical guide provides a comprehensive overview of a computational workflow designed to investigate and predict the bioactivity of this compound. It covers methodologies for target identification, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This document is intended to serve as a practical resource for researchers and drug development professionals engaged in the computational assessment of natural products.

Introduction to this compound

This compound (CD) is a bicyclic diterpenoid that has been the subject of numerous preclinical investigations.[3] Its cytotoxic effects have been observed in a variety of cancer cell lines, including bladder, renal, and breast cancer.[1][4][5] The primary mechanisms of action elucidated through in vitro studies involve the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.[4][6][7] Specifically, CD has been shown to inhibit the EGFR, Akt/mTOR, and MEK/ERK signaling cascades, making it an attractive candidate for further development.[1][4]

In silico modeling offers a powerful, cost-effective approach to further unravel the molecular mechanisms of CD, predict its potential targets, and evaluate its drug-like properties before committing to extensive laboratory-based studies.

In Silico Modeling Workflow

A robust computational strategy is essential for the comprehensive evaluation of a natural product's bioactivity. The following workflow outlines the key stages in the in silico modeling of this compound.

G cluster_0 Phase 1: Preparation & Target ID cluster_1 Phase 2: Binding & Dynamics cluster_2 Phase 3: Druggability Assessment ligand_prep Ligand Preparation target_id Target Identification ligand_prep->target_id docking Molecular Docking target_id->docking md_sim Molecular Dynamics Simulation docking->md_sim admet ADMET Prediction md_sim->admet qsar QSAR (Optional) admet->qsar G cluster_0 EGFR Signaling Pathway EGFR EGFR MEK MEK1/2 EGFR->MEK Akt Akt EGFR->Akt ERK ERK1/2 MEK->ERK cMyc c-Myc ERK->cMyc mTOR mTOR Akt->mTOR P70S6K p70S6K1 mTOR->P70S6K HIF1a HIF-1α mTOR->HIF1a Proliferation Cell Proliferation & Survival P70S6K->Proliferation VEGF VEGF HIF1a->VEGF cMyc->Proliferation VEGF->Proliferation CD This compound CD->EGFR CD->MEK CD->Akt CD->mTOR G cluster_1 Mitochondrial Apoptosis Pathway CD This compound ROS ROS Overproduction CD->ROS Bcl2 Bcl-2 CD->Bcl2 MMP Reduced Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Bcl2->CytoC Casp3 Caspase-3 Activation CytoC->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

An In-depth Technical Guide to Natural Analogs and Derivatives of 16-Hydroxycleroda-3,13-dien-15,16-olide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the natural analogs and synthetic derivatives of the clerodane diterpene, 16-Hydroxycleroda-3,13-dien-15,16-olide. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the structure, biological activities, and mechanisms of action of this class of compounds.

Introduction to Clerodane Diterpenes

Clerodane diterpenes are a large and structurally diverse class of secondary metabolites found in a wide variety of organisms, including plants, fungi, bacteria, and marine sponges.[1] These bicyclic diterpenoids are characterized by a decalin ring system and a side chain at the C-9 position.[1] The clerodane skeleton can be further classified based on the stereochemistry of the ring fusion and substituents, leading to significant structural diversity.[1][2] This structural variety contributes to their broad range of biological activities, which include anti-inflammatory, anticancer, antimicrobial, and insect antifeedant properties.[2][3][4][5]

The Core Compound: this compound

This compound is a prominent member of the clerodane diterpene family, often isolated from plants of the Polyalthia genus.[6][7][8][9][10] This compound has garnered significant interest due to its diverse pharmacological potential. It has been shown to induce apoptosis in various cancer cell lines, exhibit anti-inflammatory and antileishmanial activity, and even act as a potential agent against mycobacteria.[6][7][10][11][12] Its unique structure serves as a valuable scaffold for the synthesis of novel derivatives with enhanced or modified biological activities.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for various natural analogs and synthetic derivatives of this compound, providing a comparative overview of their biological potency.

Table 1: Anti-mycobacterial and Antibacterial Activity

CompoundOrganismActivityMIC (µg/mL)Reference
Compound 3 (analog)Mycobacterium tuberculosis H37RvAnti-tubercular1.56[6]
Compound 5 (analog)Mycobacterium tuberculosis H37RvAnti-tubercular1.56[6]
Pyrazinamide (control)Mycobacterium tuberculosis H37RvAnti-tubercular3.13[6]
Ciprofloxacin (control)Mycobacterium tuberculosis H37RvAnti-tubercular3.13[6]
Streptomycin (control)Mycobacterium tuberculosis H37RvAnti-tubercular6.25[6]
Rifampicin (control)Mycobacterium tuberculosis H37RvAnti-tubercular6.25[6]
(-)-LZ-2112MRSA 1556 (in presence of oxacillin)Adjuvant-[13]
13 (epimer of (-)-LZ-2112)MRSA 1556 (in presence of oxacillin)Adjuvant-[13]
16 (C-12 deoxy analog)MRSA 1556 (in presence of oxacillin)Adjuvant-[13]
15 (C-16 deoxy analog)MRSA 1556 (in presence of oxacillin)Inactive-[13]
17 (C-16 methylated analog)MRSA 1556 (in presence of oxacillin)Inactive-[13]

Table 2: Anticancer Activity

CompoundCell LineActivityIC50 (µM)Reference
16(α/β)-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide (1)OVCAR-4CytotoxicMicromolar range[7]
16(α/β)-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide (1)OVCAR-8CytotoxicMicromolar range[7]
16-oxo-cleroda-3,13(14)E-dien-15-oic acid (2)OVCAR-4Cytotoxic-[7]
16-oxo-cleroda-3,13(14)E-dien-15-oic acid (2)OVCAR-8Cytotoxic-[7]
Compound 5o (derivative)DLD-1 (colon cancer)Cytotoxic>70% growth inhibition at 10 µM[7]

Table 3: Anti-inflammatory and Other Activities

CompoundTarget/AssayActivityIC50/InhibitionReference
This compound (6)NO production (LPS-stimulated RAW 264.7)Anti-inflammatory81.1% inhibition at 10 µg/mL[12]
16-oxocleroda-3,13-dien-15-oic acid (7)NO production (LPS-stimulated RAW 264.7)Anti-inflammatory86.3% inhibition at 10 µg/mL[12]
Cleroda-4(18),13-dien-15,16-olide (3)Xanthine OxidaseXO Inhibitor15.63 ± 0.11 μM[14]
Cleroda-4(18),13-dien-15,16-olide (4)Xanthine OxidaseXO Inhibitor22.36 ± 0.15 μM[14]
Allopurinol (control)Xanthine OxidaseXO Inhibitor33.14 ± 1.96 μM[14]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of Clerodane Diterpene Analogues

A general procedure for the synthesis of novel heterocyclic analogues involves a one-pot reaction of 16-hydroxycleroda-3,13(14)-Z-diene-15,16-olide (Lactone) with primary amines.[6]

Materials:

  • 16-hydroxycleroda-3,13(14)-Z-diene-15,16-olide

  • Primary amines

  • Methanol

Procedure:

  • Dissolve 16-hydroxycleroda-3,13(14)-Z-diene-15,16-olide in methanol.

  • Add the respective primary amine to the solution.

  • Stir the reaction mixture at room temperature for a specified duration.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude product by column chromatography over silica gel to obtain the desired analogues.[6]

Anti-tubercular Activity Assessment (Microplate Alamar Blue Assay)

The anti-tubercular activity of the synthesized compounds against Mycobacterium tuberculosis H37Rv can be determined using the Microplate Alamar Blue Assay (MABA).[6]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Alamar Blue solution

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in the 96-well plates.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Include positive (with standard drugs like pyrazinamide, ciprofloxacin, streptomycin, and rifampicin) and negative (no drug) controls.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add Alamar Blue solution to each well and re-incubate for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.[6]

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., DLD-1, HCT116, MCF-7)

  • MTT solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Complete cell culture medium

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, 72 hours).

  • After treatment, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

Clerodane diterpenes, including this compound and its derivatives, exert their biological effects through various signaling pathways. The following diagrams illustrate some of the key mechanisms.

G cluster_0 Cellular Stress and Apoptosis Induction CD This compound (CD) ROS Mitochondrial ROS Overproduction CD->ROS induces MMP Reduced Mitochondrial Membrane Potential ROS->MMP CytoC Cytosolic Cytochrome c MMP->CytoC release Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP Cleaved PARP-1 Casp3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: Apoptosis induction pathway of this compound via mitochondrial ROS.[11]

G cluster_1 Cell Cycle Arrest Mechanism CD This compound (CD) p53 p53 CD->p53 increases p21 p21 CD->p21 increases p27 p27Kip1 CD->p27 increases CyclinD1 Cyclin D1 CD->CyclinD1 inhibits CDK2 CDK2 CD->CDK2 inhibits CDK4 CDK4 CD->CDK4 inhibits p53->p21 activates p21->CDK2 inhibits p21->CDK4 inhibits p27->CDK2 inhibits p27->CDK4 inhibits G0G1 G0/G1 Phase Arrest CyclinD1->G0G1 CDK2->G0G1 CDK4->G0G1

Caption: Cell cycle arrest at G0/G1 phase induced by this compound.[11]

G cluster_2 Inhibition of Pro-survival Signaling Pathways CD This compound (CD) EGFR pEGFR CD->EGFR inhibits MEK pMEK1/2 CD->MEK inhibits ERK pERK1/2 CD->ERK inhibits Akt pAkt CD->Akt inhibits mTOR pmTOR CD->mTOR inhibits P70S6K1 pP70S6K1 CD->P70S6K1 inhibits HIF1a HIF-1α CD->HIF1a inhibits cMyc c-Myc CD->cMyc inhibits VEGF VEGF CD->VEGF inhibits Proliferation Cell Proliferation & Survival EGFR->Proliferation ERK->Proliferation Akt->Proliferation mTOR->Proliferation HIF1a->Proliferation cMyc->Proliferation VEGF->Proliferation

Caption: Inhibition of EGFR-related signaling pathways by this compound.[11]

Conclusion

This compound and its analogs represent a promising class of natural products with a wide array of therapeutic potentials. Their diverse biological activities, coupled with a modifiable chemical structure, make them excellent candidates for further investigation and development in the fields of oncology, infectious diseases, and inflammatory disorders. This guide provides a foundational understanding of these compounds, offering valuable data and methodologies to aid researchers in their quest for novel therapeutic agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these clerodane diterpenes.

References

A Technical Guide to the Ethnobotanical and Pharmacological Significance of 16-Hydroxycleroda-3,13-dien-15,16-olide from Polyalthia longifolia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyalthia longifolia, commonly known as the Mast Tree, holds a significant place in traditional medicine systems, particularly in Southeast Asia. Various parts of this plant are utilized for their therapeutic properties, attributed to a rich diversity of phytochemicals. Among these, the clerodane diterpene 16-Hydroxycleroda-3,13-dien-15,16-olide has emerged as a compound of considerable scientific interest due to its potent pharmacological activities. This technical guide provides an in-depth overview of the ethnobotanical applications of Polyalthia longifolia, with a specific focus on the scientific evidence supporting the therapeutic potential of this compound. We present a compilation of its known biological effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development initiatives.

Ethnobotanical Uses of Polyalthia longifolia

Polyalthia longifolia (Annonaceae) has a long history of use in traditional medicine for a wide range of ailments. The name Polyalthia itself is derived from Greek, signifying "many cures," which reflects its versatile therapeutic applications.[1] Different parts of the tree, including the bark, leaves, and seeds, are employed in various traditional remedies.

Traditionally, the bark of P. longifolia is the most commonly used part and has been applied in the treatment of fever, skin diseases, diabetes, hypertension, and helminthiasis.[2][3][4] Decoctions of the bark are also used for mouth ulcers.[2] In some cultures, the stem bark is part of a mixture to treat bone fractures.[2] The leaves have been traditionally used to treat microbial infections and inflammation.[1] Ethnobotanical records also indicate its use for gonorrhea, scorpion stings, and various digestive system complications.[5][6]

Pharmacological Activities of this compound

Scientific investigations have identified this compound as a key bioactive constituent of Polyalthia longifolia. This clerodane diterpene has been shown to possess a range of pharmacological properties, including anticancer, anti-inflammatory, and antileishmanial activities.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines.[7] Its anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxic Activity of this compound and Related Compounds from Polyalthia longifolia

CompoundCancer Cell LineIC50 (µM)Reference
16α-hydroxycleroda-3,13(14)Z-dien-15,16-olideOVCAR-4 (Ovarian)5.7[8]
16α-hydroxycleroda-3,13(14)Z-dien-15,16-olideOVCAR-8 (Ovarian)4.4[8]
(-)-3α,16α-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olideVariousEffective cytotoxic agent[7]
(-)-3β,16α-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olideVariousEffective cytotoxic agent[7]
Polylongifoliaic ASK-N-MC (Neuroblastoma)1.64[3]
Polylongifoliaon BSK-N-MC (Neuroblastoma)3.75[3]
Anti-inflammatory Activity

The compound exhibits potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.

Table 2: Anti-inflammatory Activity of this compound

CompoundConcentrationNitric Oxide (NO) Inhibition (%)Reference
This compound10 µg/mL81.1[1]

Molecular Mechanisms of Action

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

This compound induces apoptosis in cancer cells through multiple signaling pathways. In human bladder cancer cells, it triggers the overproduction of reactive oxygen species (ROS) and reduces the mitochondrial membrane potential.[2][6] This leads to the release of cytochrome c, activation of caspase-3, and cleavage of PARP-1.[2][6] Furthermore, the compound induces cell cycle arrest at the G0/G1 phase by downregulating cyclin D1 and cyclin-dependent kinases 2 and 4, while upregulating p21, p27Kip1, and p53.[2][6]

In renal cell carcinoma, the compound has been shown to inactivate migratory-related signaling pathways, leading to apoptosis.[9] It also suppresses cell proliferation by decreasing the phosphorylation of Akt, mTOR, and MEK/ERK.[10]

CD 16-Hydroxycleroda- 3,13-dien-15,16-olide EGFR EGFR CD->EGFR Inhibits ROS ROS Overproduction CD->ROS Induces p53_p21 p53/p21 Upregulation CD->p53_p21 Induces Cyclin_CDK Cyclin D1/CDK2/4 Downregulation CD->Cyclin_CDK Induces MEK_ERK MEK/ERK Pathway EGFR->MEK_ERK Akt_mTOR Akt/mTOR Pathway EGFR->Akt_mTOR Proliferation Cell Proliferation MEK_ERK->Proliferation Akt_mTOR->Proliferation Mito Mitochondrial Dysfunction ROS->Mito CycC Cytochrome c Release Mito->CycC Casp3 Caspase-3 Activation CycC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Apoptosis->Proliferation Inhibits G0G1_Arrest G0/G1 Phase Cell Cycle Arrest G0G1_Arrest->Proliferation Inhibits p53_p21->G0G1_Arrest Cyclin_CDK->G0G1_Arrest start Dried & Powdered P. longifolia Leaves extraction Solvent Extraction (e.g., Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Fractionation crude_extract->fractionation active_fraction Active Fraction (e.g., Hexane) fractionation->active_fraction column_chroma Column Chromatography (Silica Gel) active_fraction->column_chroma purified_fraction Partially Purified Fractions column_chroma->purified_fraction prep_tlc_hplc Preparative TLC / HPLC purified_fraction->prep_tlc_hplc pure_compound Pure 16-Hydroxycleroda- 3,13-dien-15,16-olide prep_tlc_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

References

Methodological & Application

Application Note: Quantitative Analysis of 16-Hydroxycleroda-3,13-dien-15,16-olide in Plant Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16α-Hydroxycleroda-3,13(14)Z-dien-15,16-olide is a clerodane diterpene predominantly isolated from plants of the Polyalthia genus, such as Polyalthia longifolia.[1][2] This class of compounds has garnered significant interest due to a wide range of biological activities, including cytotoxic, anti-inflammatory, and antileishmanial properties, making it a person of interest for drug discovery and development.[3][4] Accurate and precise quantification of this bioactive compound in plant extracts is crucial for phytochemical studies, quality control of herbal products, and pharmacokinetic research.

This document provides a detailed protocol for the quantification of 16-Hydroxycleroda-3,13-dien-15,16-olide in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology combines an efficient extraction technique validated for clerodane diterpenes from a plant matrix with specific and sensitive mass spectrometric parameters developed for the target analyte.

Quantitative Data Summary

The following tables summarize the performance characteristics of validated analytical methods for clerodane diterpenes. Table 1 presents data from a validated UHPLC-MS method for quantifying nine clerodane diterpenes in the plant Croton crassifolius, which demonstrates the expected performance for this class of compounds in a plant matrix.[5] Table 2 provides specific validation data for 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide from a validated LC-MS/MS method in hamster plasma, which includes the precise mass transitions for the analyte.[1]

Table 1: Method Validation Data for Clerodane Diterpenes in a Plant Matrix (Croton crassifolius) by UHPLC-MS[5]

AnalyteLinear Range (ng/mL)Correlation Coefficient (r)LOD (ng/mL)LOQ (ng/mL)Precision (RSD%)Recovery (%, n=3)
Diterpene 12.31–2310>0.99430.9244.62<5.9696.3–104.5
Diterpene 22.39–2390>0.99430.4782.39<5.9696.3–104.5
Diterpene 34.78–4780>0.99430.9564.78<5.9696.3–104.5
Diterpene 42.32–2320>0.99430.4642.32<5.9696.3–104.5
Diterpene 52.35–2350>0.99430.4702.35<5.9696.3–104.5
Diterpene 62.33–2330>0.99430.4662.33<5.9696.3–104.5
Diterpene 72.36–2360>0.99430.4722.36<5.9696.3–104.5
Diterpene 82.34–2340>0.99430.4682.34<5.9696.3–104.5
Diterpene 92.38–2380>0.99430.4762.38<5.9696.3–104.5

Note: Precision is reported as the maximum Relative Standard Deviation (RSD) for inter-day and intra-day measurements.

Table 2: Method Validation Data for 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide in Hamster Plasma by LC-MS/MS[1]

Parameter16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide
Linear Range1.56–200 ng/mL
Correlation Coefficient (r²)≥ 0.998
Lower Limit of Quantification (LLOQ)1.56 ng/mL
Precision (%RSD)Within-batch: 2.1-5.8, Between-batch: 3.5-7.1
Accuracy (% Bias)Within-batch: 1.8-6.2, Between-batch: 2.3-5.5
MRM Transition (m/z)319.2 → 257.2
Internal Standard (IS)Rosuvastatin
IS MRM Transition (m/z)480.2 → 257.1

Experimental Protocols

This protocol provides a method for the extraction and subsequent quantification of this compound from a plant matrix.

Part 1: Sample Preparation and Extraction

This extraction protocol is adapted from a validated method for clerodane diterpenes in a plant matrix.[5]

1.1. Materials and Reagents:

  • Dried and powdered plant material (e.g., leaves, bark)

  • Methanol (HPLC or LC-MS grade)

  • Water (deionized or Milli-Q)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters (e.g., PTFE or Nylon)

1.2. Extraction Procedure:

  • Accurately weigh approximately 0.1 g of the homogenized, powdered plant material into a microcentrifuge tube.

  • Add 1.0 mL of 70% methanol (v/v in water) to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the sample at 12,000 x g for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Prepare a calibration curve by spiking a blank matrix extract with known concentrations of a this compound reference standard.

Part 2: LC-MS/MS Quantification

The following LC-MS/MS conditions are based on a sensitive and selective method developed for the target analyte.[1]

2.1. Instrumentation and Columns:

  • A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 column (e.g., Symmetry-Shield C18, 5 µm, 4.6 × 150 mm) is recommended.[1]

2.2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: An initial gradient can be optimized, but a starting point is 92% B.[1] A gradient may be necessary to resolve the analyte from matrix interferences. A suggested starting gradient is:

    • 0-1 min: 50% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 50% B for equilibration

  • Flow Rate: 0.6 mL/min[5]

  • Injection Volume: 5-10 µL

  • Column Temperature: 30-40 °C

2.3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor ion m/z 319.2 → Product ion m/z 257.2[1]

    • Internal Standard (optional but recommended): e.g., Rosuvastatin, Precursor ion m/z 480.2 → Product ion m/z 257.1[1]

  • Ion Source Parameters:

    • Capillary Voltage: ~3.0 kV

    • Source Temperature: ~150 °C

    • Desolvation Temperature: ~350 °C

    • Cone Gas Flow: ~50 L/hr

    • Desolvation Gas Flow: ~600 L/hr

    • Note: These parameters should be optimized for the specific instrument being used.

Visualizations

Experimental Workflow

experimental_workflow start Start: Plant Material prep Sample Preparation (Dry, Grind, Weigh 0.1g) start->prep extract Extraction (1 mL 70% MeOH, Vortex, Sonicate 30 min) prep->extract separate Separation (Centrifuge 12,000 x g, 10 min) extract->separate filter Filtration (Collect Supernatant, Filter with 0.22 µm filter) separate->filter hplc_vial Sample in HPLC Vial filter->hplc_vial lcms LC-MS/MS Analysis (C18 Column, Gradient Elution, ESI-) hplc_vial->lcms data Data Acquisition (MRM Mode: 319.2 -> 257.2) lcms->data quant Quantification (Peak Area Integration vs. Calibration Curve) data->quant end End: Concentration Result quant->end

Caption: Workflow for quantifying this compound.

Analytical Method Validation Parameters

References

Application Notes and Protocols for the Analysis of 16-Hydroxycleroda-3,13-dien-15,16-olide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of 16-Hydroxycleroda-3,13-dien-15,16-olide, a clerodane diterpene with significant pharmacological interest, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a natural compound isolated from plants such as Polyalthia longifolia. It has demonstrated a range of biological activities, making it a subject of interest in drug discovery and development. Accurate and reliable analytical methods are crucial for pharmacokinetic studies, quality control of extracts, and formulation development. This document outlines a validated LC-MS/MS method for sensitive quantification in biological matrices and a proposed HPLC-UV method for routine analysis.

I. LC-MS/MS Method for Quantification in Plasma

This section details a sensitive and selective LC-MS/MS method developed and validated for the simultaneous estimation of 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide and its metabolite in hamster plasma.[1][2]

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction) [1][2]

  • To 200 µL of hamster plasma, add the internal standard (e.g., rosuvastatin).

  • Perform liquid-liquid extraction to separate the analytes.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection.

2. Liquid Chromatography [1][2]

  • Column: Symmetry-Shield C₁₈ (5 µm, 4.6 × 150 mm)

  • Mobile Phase: Acetonitrile and 0.1% aqueous formic acid (92:08, v/v)

  • Flow Rate: Information not available in the provided search results. A typical starting point for a 4.6 mm ID column would be 0.8-1.2 mL/min.

  • Injection Volume: Information not available in the provided search results. A typical injection volume is 5-20 µL.

  • Column Temperature: Information not available in the provided search results. A common starting point is 25-40 °C.

3. Mass Spectrometry [1][2]

  • Ionization Mode: Negative ion electrospray ionization (ESI)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MS/MS Transitions: Specific precursor and product ions for this compound and the internal standard would need to be determined through infusion and optimization experiments.

Quantitative Data

The following table summarizes the quantitative performance of the described LC-MS/MS method.[1][2]

ParameterValue
Linearity Range1.56–200 ng/mL
Correlation Coefficient (r²)≥ 0.998
Precision (%RSD)Within acceptable limits as per FDA guidelines
Accuracy (% Bias)Within acceptable limits as per FDA guidelines

II. Proposed HPLC-UV Method for Routine Analysis

While a specific validated HPLC-UV method for this compound was not found in the initial search, a robust method can be developed based on general principles for the analysis of diterpenoids. The following protocol is a recommended starting point for method development and validation.

Experimental Protocol

1. Sample Preparation

  • For plant extracts, perform a suitable extraction (e.g., maceration or soxhlet with an appropriate solvent like methanol or ethanol) followed by filtration.

  • For formulations, dissolve the product in a suitable solvent and filter prior to injection.

  • Ensure the final sample is dissolved in the mobile phase.

2. High-Performance Liquid Chromatography

  • Column: A reverse-phase C18 column is recommended (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with acetonitrile (A) and water (B), both potentially containing 0.1% formic acid to improve peak shape, is suggested. A starting gradient could be:

    • 0-10 min: 65% to 35% B

    • 10-30 min: 35% to 15% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 30 °C

  • UV Detection: Diterpenoids often lack a strong chromophore, so detection at a low wavelength, such as 210 nm, is recommended to achieve adequate sensitivity.

3. Method Validation

Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters including:

  • Specificity

  • Linearity and Range

  • Precision (Repeatability and Intermediate Precision)

  • Accuracy

  • Limit of Detection (LOD)

  • Limit of Quantification (LOQ)

  • Robustness

III. Workflow Diagrams

LC-MS/MS Analysis Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometry (ESI-, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant

Caption: Workflow for the LC-MS/MS analysis of this compound.

Proposed HPLC-UV Method Development Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_dev Method Development cluster_val Method Validation Sample Plant Extract or Formulation Dissolve Dissolution & Filtration Sample->Dissolve Optimization Optimize Chromatographic Conditions (Column, Mobile Phase, Gradient) Dissolve->Optimization Wavelength Select Optimal UV Wavelength Optimization->Wavelength Linearity Linearity & Range Wavelength->Linearity Precision Precision Linearity->Precision Accuracy Accuracy Precision->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Routine_Analysis Routine_Analysis LOD_LOQ->Routine_Analysis Implement for Routine Analysis

Caption: Proposed workflow for HPLC-UV method development and validation.

References

Application Notes and Protocols for Evaluating the In Vitro Anti-Cancer Activity of 16-Hydroxycleroda-3,13-dien-15,16-olide using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro anti-cancer properties of 16-Hydroxycleroda-3,13-dien-15,16-olide (CD), a clerodane diterpene isolated from Polyalthia longifolia. The protocols outlined below detail the use of the MTT assay to quantify the cytotoxic effects of this compound on cancer cell lines.

Introduction

This compound is a natural compound that has demonstrated significant anti-cancer activities in various preclinical studies.[1][2] It belongs to the class of clerodane diterpenes, which are known for their diverse pharmacological properties.[3][4] Research indicates that CD exerts its anti-proliferative effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key oncogenic signaling pathways.[5][6][7][8] This document serves as a guide for researchers interested in investigating the anti-cancer potential of this compound in a laboratory setting.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9][10] The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9] By dissolving these crystals in a suitable solvent, the concentration can be determined by measuring the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[9][11] This allows for the quantitative determination of a compound's cytotoxic effect on cancer cells.

Data Presentation

The following tables summarize the reported in vitro anti-cancer activity of this compound across different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
T24Bladder Cancer39.8 (for G0/G1 arrest)24
786-ORenal Cell CarcinomaNot specifiedNot specified
A-498Renal Cell CarcinomaNot specifiedNot specified
MCF-7Breast CancerDose-dependent inhibitionNot specified
MDA-MB-231Breast CancerDose-dependent inhibitionNot specified
OVCAR-4Ovarian CancerMicromolar rangeNot specified
OVCAR-8Ovarian CancerMicromolar rangeNot specified

Note: The available search results did not consistently provide specific IC50 values for all cell lines and time points. The table reflects the qualitative and quantitative data found in the provided search snippets.

Experimental Protocols

Protocol 1: MTT Assay for Determining Cell Viability

This protocol outlines the steps for assessing the cytotoxicity of this compound against adherent cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound (CD) stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) in 100 µL of complete culture medium.[12]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the CD stock solution in a complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of CD. Include a vehicle control (medium with the same concentration of DMSO used for the highest CD concentration) and a blank (medium only).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[11]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[11]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate for a few minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of CD using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate Overnight (Cell Attachment) A->B C Prepare Serial Dilutions of This compound D Treat Cells with Compound C->D E Incubate for 24/48/72 hours D->E F Add MTT Reagent E->F G Incubate for 2-4 hours (Formazan Formation) F->G H Solubilize Formazan Crystals (e.g., DMSO) G->H I Measure Absorbance (570 nm) H->I J Calculate % Cell Viability I->J K Determine IC50 Value J->K

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Signaling Pathways Modulated by this compound

Studies have shown that this compound induces apoptosis and inhibits cell proliferation by targeting multiple intracellular signaling pathways.[5][6]

Signaling_Pathways cluster_compound cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects CD 16-Hydroxycleroda- 3,13-dien-15,16-olide EGFR pEGFR CD->EGFR inhibits Akt pAkt CD->Akt inhibits CellCycle G0/G1 Cell Cycle Arrest CD->CellCycle induces Apoptosis Apoptosis CD->Apoptosis induces MEK pMEK1/2 EGFR->MEK ERK pERK1/2 MEK->ERK Proliferation Inhibition of Proliferation ERK->Proliferation mTOR pmTOR Akt->mTOR P70S6K1 pP70S6K1 mTOR->P70S6K1 P70S6K1->Proliferation

Caption: Inhibition of oncogenic signaling pathways by the compound.

The provided information indicates that this compound also induces apoptosis through the mitochondrial pathway.[7][8]

Apoptosis_Pathway cluster_compound cluster_mitochondria Mitochondrial Pathway CD 16-Hydroxycleroda- 3,13-dien-15,16-olide ROS ROS Overproduction CD->ROS Bcl2 Bcl-2 CD->Bcl2 inhibits MMP Reduced Mitochondrial Membrane Potential ROS->MMP Bcl2->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 PARP Cleaved PARP-1 Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of apoptosis via the mitochondrial pathway.

References

Unraveling Apoptosis: Western Blot Analysis of Pathways Triggered by 16-Hydroxycleroda-3,13-dien-15,16-olide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers investigating the anti-cancer potential of 16-Hydroxycleroda-3,13-dien-15,16-olide (CD), a natural compound, have elucidated its mechanism of action in inducing programmed cell death, or apoptosis, in cancer cells. Through detailed Western blot analysis, studies have revealed that CD triggers the intrinsic apoptosis pathway, highlighting its potential as a therapeutic agent. These findings are of significant interest to researchers, scientists, and drug development professionals in the field of oncology.

This application note provides a detailed overview of the experimental protocols for analyzing the apoptosis pathways induced by this compound using Western blotting, along with a summary of the quantitative findings and visual representations of the involved signaling cascades.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize the dose-dependent effects of this compound on key apoptosis-related proteins in cancer cell lines, as determined by Western blot analysis. Data is presented as a percentage of the control group (untreated cells).

Table 1: Effect of this compound on Bcl-2 Family and Cytochrome c

ProteinConcentration of CD (µM)Relative Expression (% of Control)
Bcl-21085%
2060%
3040%
4025%
Cytosolic Cytochrome c10150%
20250%
30400%
40550%

Table 2: Effect of this compound on Caspase Activation and PARP Cleavage

ProteinConcentration of CD (µM)Relative Expression (% of Control)
Cleaved Caspase-3 (17 kDa)10200%
20450%
30800%
401200%
Cleaved Caspase-3 (19 kDa)10180%
20400%
30750%
401100%
Cleaved PARP-110150%
20300%
30550%
40800%

Experimental Protocols

The following are detailed protocols for the Western blot analysis of apoptosis pathways induced by this compound.

Cell Culture and Treatment
  • Cell Seeding: Plate human cancer cells (e.g., T24 bladder cancer cells) in 6-well plates at a density of 1 x 10^6 cells/well.[1]

  • Cell Culture: Culture the cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 30, and 40 µM) for the desired time period (e.g., 24 hours).

Protein Extraction
  • Cell Lysis:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA (Bicinchoninic acid) protein assay kit, following the manufacturer's instructions.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix equal amounts of protein (e.g., 30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Cytochrome c, Cleaved Caspase-3, Cleaved PARP-1, and β-actin as a loading control) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized as per the manufacturer's recommendations.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control (β-actin).

Visualizing the Molecular Mechanisms

The following diagrams illustrate the signaling pathways and experimental workflow involved in the analysis of apoptosis induced by this compound.

apoptosis_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_execution Execution Phase CD This compound Bcl2 Bcl-2 CD->Bcl2 inhibits Mito Mitochondrion CD->Mito induces stress Bcl2->Mito regulates CytoC Cytochrome c (release) Casp9 Caspase-9 (initiator) CytoC->Casp9 activates Mito->CytoC releases Casp3 Caspase-3 (executioner) Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis executes CleavedPARP Cleaved PARP western_blot_workflow Start Cell Treatment with This compound Lysis Cell Lysis & Protein Extraction Start->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer Protein Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Densitometry & Data Analysis Detection->Analysis

References

Investigating Autophagy Induction by 16-Hydroxycleroda-3,13-dien-15,16-olide in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the induction of autophagy in cancer cells by 16-Hydroxycleroda-3,13-dien-15,16-olide (HCD), a natural diterpenoid compound. The protocols outlined below detail the necessary experimental procedures to characterize the autophagic response and elucidate the underlying signaling pathways.

Introduction

This compound is a clerodane diterpene that has demonstrated anti-cancer properties in various cancer cell lines.[1][2][3] One of the key mechanisms contributing to its anti-tumor activity is the induction of autophagy, a cellular self-degradation process that can lead to cell death in cancer cells.[4][5] Understanding the molecular mechanisms by which HCD induces autophagy is crucial for its development as a potential therapeutic agent.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on cancer cells.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
T24Bladder Cancer~~3048
A549 (Dox-S)Lung CancerNot explicitly stated, but cytotoxic effects observedNot specified
A549 (Dox-R)Lung CancerNot explicitly stated, but cytotoxic effects observedNot specified
Glioma C6Brain TumorNot explicitly stated, but cytotoxic effects observedNot specified
Neuroblastoma N18Brain TumorNot explicitly stated, but cytotoxic effects observedNot specified
Renal Cell Carcinoma (A-498, 786-O)Kidney CancerNot explicitly stated, but cytotoxic effects observedNot specified
Breast Cancer (MCF-7, MDA-MB-231)Breast CancerNot explicitly stated, but cytotoxic effects observedNot specified

Table 2: Dose-Dependent Effect of this compound on Autophagy-Related Protein Expression in Glioma C6 Cells

Treatment Concentration (µM)LC3-II Expression (Fold Change vs. Control)Beclin-1 Expression (Fold Change vs. Control)
10Significant IncreaseSignificant Increase
20Further Significant IncreaseFurther Significant Increase
30Maximum Increase ObservedMaximum Increase Observed

Data is qualitative as presented in the source.[4]

Signaling Pathways

HCD-induced autophagy in cancer cells involves the modulation of several key signaling pathways. The primary mechanisms identified are the generation of reactive oxygen species (ROS) and the subsequent activation of MAPK pathways, as well as the inhibition of the PI3K/Akt/mTOR pathway.

Autophagy_Signaling_Pathway cluster_0 This compound cluster_1 Cellular Response cluster_2 Autophagy Induction HCD This compound ROS ROS Generation HCD->ROS PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway HCD->PI3K_Akt_mTOR Inhibition MAPK MAPK Pathway ROS->MAPK Autophagy Autophagy PI3K_Akt_mTOR->Autophagy Inhibition p38_ERK p38 MAPK & ERK1/2 Activation MAPK->p38_ERK Beclin1_LC3 Beclin-1 & LC3-II Upregulation p38_ERK->Beclin1_LC3 Beclin1_LC3->Autophagy Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treat with 16-Hydroxycleroda- 3,13-dien-15,16-olide cell_culture->treatment autophagy_assays Autophagy Assays treatment->autophagy_assays western_blot Western Blot (LC3-II, Beclin-1, p62) autophagy_assays->western_blot mdc_staining MDC Staining autophagy_assays->mdc_staining ao_staining Acridine Orange Staining autophagy_assays->ao_staining data_analysis Data Analysis and Interpretation western_blot->data_analysis mdc_staining->data_analysis ao_staining->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Studying the Anti-inflammatory Effects of 16-Hydroxycleroda-3,13-dien-15,16-olide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the anti-inflammatory properties of 16-Hydroxycleroda-3,13-dien-15,16-olide (HCD), a clerodane diterpene isolated from Polyalthia longifolia. The protocols outlined below are designed for in vitro and in vivo investigations into the compound's mechanisms of action, particularly its modulation of key inflammatory signaling pathways.

Introduction to this compound and its Anti-inflammatory Potential

This compound (HCD) is a natural compound that has demonstrated a range of pharmacological activities, including anti-inflammatory effects.[1][2] Research suggests that HCD can protect neuronal cells from lipopolysaccharide (LPS)-induced neurotoxicity by inhibiting microglia-mediated inflammation.[3] This anti-inflammatory action is attributed to its ability to suppress the production of key inflammatory mediators. The primary molecular mechanisms underlying these effects appear to involve the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response.[4][5][6]

In Vitro Anti-inflammatory Assays

A common and effective in vitro model for studying inflammation involves the use of macrophages, such as the RAW 264.7 cell line or primary bone marrow-derived macrophages, stimulated with lipopolysaccharide (LPS).[7][8][9] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in these cells.

Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol measures the ability of HCD to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (HCD)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of HCD (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by HCD compared to the LPS-stimulated control.

Protocol: Measurement of Pro-inflammatory Cytokine Production

This protocol assesses the effect of HCD on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Materials:

  • RAW 264.7 macrophage cells and appropriate culture media

  • This compound (HCD)

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Inhibition protocol.

  • Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate and collect the cell culture supernatant.

  • ELISA Assay: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[8][9]

  • Data Analysis: Quantify the cytokine concentrations using the standard curves provided with the ELISA kits. Calculate the percentage inhibition of each cytokine by HCD.

Protocol: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol investigates the molecular mechanism of HCD's anti-inflammatory effects by examining its impact on key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 macrophage cells

  • This compound (HCD)

  • Lipopolysaccharide (LPS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against: p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with HCD for 2 hours, followed by stimulation with LPS for a shorter duration (e.g., 30-60 minutes) to observe phosphorylation events.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Densitometrically quantify the protein bands and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Anti-inflammatory Models

In vivo models are crucial for evaluating the therapeutic potential of HCD in a whole organism.

Protocol: LPS-Induced Systemic Inflammation in Mice

This model is used to assess the systemic anti-inflammatory effects of HCD.[10]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (HCD)

  • Lipopolysaccharide (LPS)

  • Saline solution

Procedure:

  • Acclimatization: Acclimatize the mice for at least one week.

  • Compound Administration: Administer HCD orally or intraperitoneally at various doses. Include a vehicle control group.

  • Induction of Inflammation: After a set pre-treatment time (e.g., 1 hour), inject the mice with a sublethal dose of LPS (e.g., 1-5 mg/kg, i.p.).

  • Sample Collection: At a specific time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood samples via cardiac puncture for serum cytokine analysis. Tissues such as the liver, lungs, and spleen can also be harvested for further analysis (e.g., histology, gene expression).

  • Analysis: Measure serum cytokine levels (TNF-α, IL-6) using ELISA.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating the anti-edematous effects of anti-inflammatory compounds.[11][12]

Materials:

  • Male Wistar rats (150-200 g)

  • This compound (HCD)

  • 1% Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Compound Administration: Administer HCD orally or intraperitoneally. Include a vehicle control and a positive control group (e.g., indomethacin).

  • Edema Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage increase in paw volume and the percentage inhibition of edema for the HCD-treated groups compared to the control group.

Quantitative Data Summary

The following table summarizes the reported inhibitory effects of a related compound, 6-Hydroxycleroda-3,13-dien-15,16-olide (PL3), which provides an indication of the potential efficacy of HCD.

Inflammatory MediatorCell TypeStimulantMethod of DetectionReported Effect of PL3Reference
Nitric Oxide (NO)Microglia-like HAPI cellsLPSGriess AssayDecreased production[3]
Prostaglandin E2 (PGE2)Microglia-like HAPI cellsLPSNot specifiedDecreased production[3]
TNF-αMicroglia-like HAPI cellsLPSNot specifiedDecreased production[3]
iNOS ExpressionMicroglia-like HAPI cellsLPSWestern BlotDecreased expression[3]
COX-2 ExpressionMicroglia-like HAPI cellsLPSWestern BlotDecreased expression[3]
NF-κBp65 ExpressionMicroglia-like HAPI cellsLPSWestern BlotDecreased expression[3]

Visualizing Mechanisms and Workflows

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_Pathway IKK IKK Complex TLR4->IKK HCD 16-Hydroxycleroda- 3,13-dien-15,16-olide HCD->MAPK_Pathway inhibits HCD->IKK inhibits AP1 AP-1 MAPK_Pathway->AP1 activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases IkB_NFkB IκB-NF-κB (Inactive) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes activates AP1->Genes activates G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Macrophage Cell Culture Treatment 2. HCD Pre-treatment & LPS Stimulation Cell_Culture->Treatment NO_Assay 3a. Nitric Oxide Assay (Griess Reagent) Treatment->NO_Assay Cytokine_Assay 3b. Cytokine Assay (ELISA) Treatment->Cytokine_Assay WB_Assay 3c. Western Blot (NF-κB/MAPK) Treatment->WB_Assay Data_Analysis_invitro 4. Data Analysis NO_Assay->Data_Analysis_invitro Cytokine_Assay->Data_Analysis_invitro WB_Assay->Data_Analysis_invitro Animal_Model 1. Animal Model (Mouse/Rat) HCD_Admin 2. HCD Administration Animal_Model->HCD_Admin Inflammation_Induction 3. Inflammation Induction (LPS/Carrageenan) HCD_Admin->Inflammation_Induction Measurement 4. Sample Collection & Measurement Inflammation_Induction->Measurement Data_Analysis_invivo 5. Data Analysis Measurement->Data_Analysis_invivo

References

Formulation of 16-Hydroxycleroda-3,13-dien-15,16-olide for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hydroxycleroda-3,13-dien-15,16-olide is a clerodane diterpene isolated from various plant species, notably Polyalthia longifolia. This natural product has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-leishmanial properties. Preclinical evaluation of this compound in both in vitro and in vivo models is a critical step in assessing its therapeutic potential. However, like many diterpenoids, this compound exhibits poor aqueous solubility, posing a significant challenge for its formulation and delivery in preclinical studies.

This document provides detailed application notes and protocols for the formulation of this compound for preclinical research. It outlines strategies for solubilization, preparation of formulations for in vitro and in vivo (oral and intravenous) administration, and analytical methods for the characterization and quality control of these formulations.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is fundamental to developing appropriate formulations.

PropertyValue/Information
Molecular FormulaC₂₀H₂₈O₄
Molecular Weight332.43 g/mol
AppearanceWhite to off-white solid
Solubility
WaterPoorly soluble
DMSOSoluble
EthanolSoluble
MethanolSoluble
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble

Formulation Strategies for Preclinical Studies

Given its lipophilic nature, the formulation of this compound requires the use of solubilizing agents and specific vehicle systems to ensure its bioavailability and consistent delivery in preclinical models.

In Vitro Formulations (for Cell-Based Assays)

For in vitro studies, the primary goal is to prepare a stock solution that can be easily diluted into the cell culture medium without causing precipitation.

Protocol 1: DMSO Stock Solution

This is the most common method for preparing compounds for cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

Procedure:

  • Accurately weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • For use in cell culture, dilute the DMSO stock solution with the appropriate cell culture medium to the final desired concentration. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

In Vivo Formulations

For animal studies, the formulation strategy depends on the route of administration. It is crucial to use excipients that are generally regarded as safe (GRAS) for animal use.

Oral Gavage Formulation (Suspension)

For oral administration in rodents, a suspension is often a practical approach for poorly water-soluble compounds.

Protocol 2: Carboxymethylcellulose (CMC) Suspension

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose sodium (low viscosity) in sterile water

  • 0.1% (v/v) Tween 80 (optional, as a wetting agent)

  • Mortar and pestle or homogenizer

  • Sterile glass vials

  • Magnetic stirrer

Procedure:

  • Weigh the required amount of this compound.

  • If using, add a small amount of Tween 80 to the powder and triturate with a mortar and pestle to create a paste. This helps in wetting the powder.

  • Gradually add the 0.5% CMC solution to the paste while continuously triturating or homogenizing until a uniform suspension is formed.

  • Transfer the suspension to a sterile glass vial and stir continuously with a magnetic stirrer before and during dosing to ensure homogeneity.

Intravenous Formulation (Solubilized)

For intravenous administration, the compound must be in a clear, sterile solution to prevent embolism.

Protocol 3: Co-solvent Formulation for IV Injection

Materials:

  • This compound powder

  • Ethanol, USP grade

  • Propylene glycol (PG), USP grade

  • Sterile saline (0.9% NaCl) or 5% dextrose solution (D5W)

  • Sterile, pyrogen-free vials

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Dissolve the accurately weighed this compound in a minimal amount of ethanol.

  • Add propylene glycol to the ethanolic solution. A common starting ratio is 1:1 (ethanol:PG).

  • Slowly add sterile saline or D5W to the co-solvent mixture while vortexing to reach the final desired concentration. The final concentration of the organic solvents should be kept as low as possible. A typical vehicle composition might be 10% ethanol, 40% propylene glycol, and 50% saline.

  • Visually inspect the solution for any signs of precipitation.

  • Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.

Analytical Characterization and Quality Control

It is essential to characterize the prepared formulations to ensure the correct concentration, purity, and stability of the active compound.

ParameterMethodPurpose
Concentration & Purity High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detectionTo confirm the concentration of this compound in the formulation and to assess its purity.
Homogeneity (for suspensions) HPLC analysis of samples taken from different parts of the suspension (e.g., top, middle, bottom)To ensure uniform distribution of the compound in the suspension, which is critical for consistent dosing.
Stability HPLC analysis of the formulation stored under specified conditions (e.g., room temperature, 4°C) over a defined period.To determine the shelf-life of the formulation and ensure that the compound does not degrade during storage and use.
Appearance Visual inspectionTo check for any changes in color, clarity (for solutions), or resuspendability (for suspensions).
pH pH meterTo ensure the pH of the formulation is within an acceptable range for the intended route of administration.

Protocol 4: HPLC Method for Quantification

This protocol provides a general starting point for developing a specific HPLC method.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

  • Gradient elution (e.g., start with 50% B, increase to 95% B over 15 minutes)

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection Wavelength: 210-230 nm (to be optimized based on the UV spectrum of the compound)

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the standards to generate a calibration curve.

  • Dilute a sample of the formulation with the same solvent used for the standards to a concentration that falls within the range of the calibration curve.

  • Inject the diluted formulation sample and determine the concentration of this compound by comparing its peak area to the calibration curve.

Protocol 5: Stability Testing

Procedure:

  • Prepare the formulation as described in the relevant protocol.

  • Divide the formulation into several aliquots and store them under different conditions (e.g., 4°C, 25°C/60% RH).

  • At specified time points (e.g., 0, 4, 8, 24, and 48 hours for short-term stability; 1, 2, and 4 weeks for longer-term stability), analyze an aliquot for the concentration and purity of this compound using the validated HPLC method.

  • Assess the appearance and pH of the formulation at each time point.

  • The formulation is considered stable if the concentration remains within ±10% of the initial concentration and no significant degradation products are observed.

Visualizations

Preclinical_Formulation_Workflow cluster_0 Formulation Development cluster_1 Analytical Characterization cluster_2 Preclinical Studies Compound This compound Solubility Solubility Screening Compound->Solubility Excipient Excipient Selection Solubility->Excipient Formulation_Prep Formulation Preparation Excipient->Formulation_Prep HPLC HPLC Method Development Formulation_Prep->HPLC Validation Method Validation HPLC->Validation QC Quality Control Testing Validation->QC In_Vitro In Vitro Studies QC->In_Vitro In_Vivo In Vivo Studies QC->In_Vivo

Caption: Preclinical formulation development workflow.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR MEK MEK EGFR->MEK Akt Akt EGFR->Akt ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation Apoptosis Apoptosis Compound This compound Compound->EGFR Inhibits Compound->Apoptosis Induces

Caption: Potential signaling pathways affected by the compound.

Troubleshooting & Optimization

Technical Support Center: Solubility of 16-Hydroxycleroda-3,13-dien-15,16-olide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of 16-Hydroxycleroda-3,13-dien-15,16-olide for in vitro assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a clerodane diterpene, a class of compounds that are typically hydrophobic in nature. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] Its solubility in aqueous solutions like cell culture media is very low, which necessitates the use of a solubilizing agent for in vitro experiments.

Q2: What is the recommended solvent for preparing a stock solution of this compound for in vitro assays?

The most common and recommended solvent for preparing a stock solution of this compound for cell-based assays is DMSO.[1][2] It is crucial to use a high-purity, anhydrous grade of DMSO to prevent the introduction of water, which can lead to compound precipitation.

Q3: What is the maximum concentration of DMSO that can be used in cell culture assays?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general guideline is to not exceed a final DMSO concentration of 0.5%.[3] For sensitive cell lines or long-term assays, it is advisable to keep the final DMSO concentration at or below 0.1%.[4] It is always recommended to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any potential effects of the solvent on the cells.

Q4: Are there alternative methods to improve the solubility of this compound without using DMSO?

Yes, an alternative method is to use cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative for this purpose.[7][8]

Troubleshooting Guides

Issue 1: The compound precipitates when I add my DMSO stock solution to the cell culture medium.

  • Cause: This is a common issue when a concentrated stock of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium. The sudden change in solvent polarity causes the compound to come out of solution.

  • Solution:

    • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a stepwise (serial) dilution. First, dilute the stock solution in a small volume of media, mix well, and then add this intermediate dilution to the rest of the media.[3]

    • Pre-warming the Media: Gently warming the cell culture media to 37°C before adding the compound stock can sometimes help maintain solubility.[4]

    • Vortexing/Sonication: Immediately after adding the stock solution to the media, vortex the solution gently or sonicate it for a few minutes to aid in dissolution.[2]

    • Reduce Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution in DMSO. This will require adding a larger volume to your media, so be mindful of the final DMSO concentration.

Issue 2: I observe crystal formation in my 96-well plates after adding the compound.

  • Cause: This can be due to the compound precipitating out of solution over time, especially at higher concentrations. It can also be caused by evaporation from the wells, which increases the compound concentration.

  • Solution:

    • Check for Complete Dissolution: Before adding the working solution to the wells, ensure the compound is fully dissolved in the media. Hold the tube up to a light source to check for any visible particulates.

    • Optimize Compound Concentration: You may be exceeding the solubility limit of the compound in the final assay conditions. Consider performing a dose-response experiment with a wider range of concentrations to identify the highest soluble concentration.

    • Use Plate Sealers: To prevent evaporation, especially during long incubation periods, use sterile, breathable plate sealers.

    • Wash Wells Before Endpoint Reading: If precipitates interfere with colorimetric or fluorometric readings (e.g., in an MTT assay), you can gently wash the cell monolayer with PBS before adding the detection reagent. However, be cautious not to dislodge adherent cells.[9]

Quantitative Data

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleRecommended for stock solutions.
Chloroform SolubleNot suitable for in vitro assays.
Dichloromethane SolubleNot suitable for in vitro assays.
Ethyl Acetate SolubleNot suitable for in vitro assays.
Acetone SolubleNot suitable for in vitro assays.
Water / Aqueous Buffers Poorly solubleRequires a solubilizing agent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out a precise amount of this compound (Molecular Weight: 318.45 g/mol ) in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM stock, weigh 3.18 mg.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolve the Compound: Vortex the tube for 1-2 minutes until the compound is completely dissolved. If necessary, warm the tube to 37°C in a water bath and sonicate for 5-10 minutes to aid dissolution.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions and Serial Dilution

This protocol describes the preparation of working solutions for a 96-well plate assay, ensuring the final DMSO concentration remains at 0.1%.

  • Prepare Intermediate Dilution: Prepare an intermediate dilution of your 10 mM stock solution in cell culture medium. For example, to get a final highest concentration of 10 µM, you can make a 100 µM intermediate solution (a 1:100 dilution of the 10 mM stock). To do this, add 2 µL of the 10 mM stock to 198 µL of pre-warmed cell culture medium. This intermediate solution will have a DMSO concentration of 1%.

  • Perform Serial Dilutions:

    • Add 100 µL of cell culture medium containing 0.1% DMSO to wells 2 through 12 of a dilution plate.

    • Add 200 µL of the 100 µM intermediate solution to well 1.

    • Transfer 100 µL from well 1 to well 2, and mix thoroughly by pipetting up and down.

    • Continue this 1:2 serial dilution across the plate to well 11. Do not add any compound to well 12, as this will be your vehicle control.

  • Add to Assay Plate: Add your desired volume of the working solutions from the dilution plate to your cell plate. For example, if you add 10 µL of each working solution to 90 µL of media in your cell plate, you will achieve your final desired concentrations with a final DMSO concentration of 0.1%.

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HPβCD) for Solubilization
  • Prepare HPβCD Solution: Prepare a stock solution of HPβCD in water or your desired buffer (e.g., 500 mg/mL).[7]

  • Add Compound: Add an excess amount of this compound to the HPβCD solution.

  • Equilibrate: Agitate the suspension at room temperature or 30°C for an extended period (e.g., 24-72 hours) to allow for complex formation.[7][8]

  • Remove Undissolved Compound: Centrifuge or filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine Concentration: The concentration of the solubilized compound in the filtrate can be determined using a suitable analytical method like HPLC.

  • Dilute for Assay: The resulting solution can then be diluted in cell culture medium for your in vitro assay. Remember to include a vehicle control with the same concentration of HPβCD.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in 100% DMSO (Vortex/Sonicate/Warm) weigh->dissolve store Aliquot & Store at -20°C/-80°C dissolve->store intermediate Prepare Intermediate Dilution in Culture Medium store->intermediate Use Stock serial Perform Serial Dilutions intermediate->serial add_to_plate Add to Assay Plate serial->add_to_plate

Caption: Workflow for preparing this compound solutions.

troubleshooting_precipitation cluster_causes Potential Causes cluster_solutions Solutions start Precipitation Observed in Culture Medium cause1 Rapid Dilution start->cause1 cause2 Concentration Too High start->cause2 cause3 Evaporation start->cause3 sol1 Stepwise Dilution cause1->sol1 sol2 Lower Stock Concentration cause2->sol2 sol4 Optimize Dose Range cause2->sol4 sol3 Use Plate Sealers cause3->sol3

Caption: Troubleshooting logic for compound precipitation.

signaling_pathway_placeholder compound This compound (Solubilized) cell In Vitro Assay (e.g., Cell Line) compound->cell Treatment response Biological Response (e.g., Apoptosis, Cytotoxicity) cell->response Induces

Caption: General experimental relationship for in vitro assays.

References

Stability of 16-Hydroxycleroda-3,13-dien-15,16-olide in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of 16-Hydroxycleroda-3,13-dien-15,16-olide in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the known general stability characteristics of this compound?

A1: this compound is a clerodane diterpene containing a butenolide ring, which is a lactone. Lactone rings are known to be susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to the opening of the lactone ring to form the corresponding hydroxy carboxylic acid. The presence of double bonds in the structure also suggests potential susceptibility to oxidation and light-induced degradation. While specific quantitative data for this exact molecule is limited in public literature, a derivative has shown good stability in simulated gastric and intestinal fluids for up to 4 hours.

Q2: In which solvents is this compound soluble and what are the implications for stability?

A2: Based on available information, this compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. When preparing stock solutions, it is recommended to use anhydrous grades of these solvents to minimize hydrolysis. For biological assays requiring aqueous dilutions, it is crucial to assess the stability of the compound in the final medium, as the presence of water can initiate degradation, especially at non-neutral pH.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is expected to be pH-dependent due to the presence of the lactone ring.

  • Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis of the lactone can occur, leading to the formation of the corresponding hydroxy carboxylic acid. Some clerodane diterpenes have been observed to hydrolyze in the presence of trace amounts of acid.

  • Neutral Conditions (pH ≈ 7): The compound is expected to be most stable around neutral pH. However, long-term storage in aqueous buffered solutions should still be monitored for potential degradation.

  • Basic Conditions (pH > 7): Base-catalyzed hydrolysis of the lactone is generally faster than acid-catalyzed hydrolysis and will lead to the formation of the carboxylate salt of the ring-opened acid.

Q4: My analytical results for this compound are inconsistent. What could be the cause?

A4: Inconsistent analytical results can stem from the degradation of the compound during sample preparation, storage, or analysis. Key factors to consider are:

  • Solvent Purity: Ensure the use of high-purity, anhydrous solvents for stock solutions.

  • pH of Aqueous Solutions: If working with aqueous media, buffer the solution to a neutral pH if possible and analyze the samples promptly.

  • Storage Conditions: Store stock solutions at -20°C or lower and minimize freeze-thaw cycles. Protect solutions from light.

  • Sample Handling: Prepare dilutions immediately before use and avoid prolonged exposure to ambient temperature and light.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound potency in biological assays over time. Degradation of the compound in the aqueous assay medium.Perform a time-course stability study of the compound in the specific assay medium. Prepare fresh dilutions for each experiment. Consider using a stabilizing agent if compatible with the assay.
Appearance of new peaks in HPLC chromatograms of stored samples. Chemical degradation of the compound.Characterize the degradation products using techniques like LC-MS to understand the degradation pathway (e.g., hydrolysis, oxidation). Adjust storage conditions (pH, temperature, light exposure) to minimize degradation.
Precipitation of the compound upon dilution in aqueous buffer. Poor aqueous solubility.First, confirm the precipitate is the compound and not a degradant. If it is the compound, consider using a co-solvent (e.g., DMSO, ethanol) in the final dilution, ensuring the final concentration of the co-solvent is compatible with your experimental system. The solubility can also be pH-dependent; test solubility at different pH values.
Variability between different batches of the compound. Differences in purity or the presence of impurities that may catalyze degradation.Always use well-characterized batches of the compound with a certificate of analysis. Re-evaluate the purity of each new batch before use.

Data Summary Tables

The following tables are templates for researchers to systematically collect and organize stability data for this compound under their specific experimental conditions.

Table 1: Stability of this compound in Different Solvents at -20°C

SolventInitial Concentration (µg/mL)% Recovery after 1 week% Recovery after 1 month% Recovery after 3 monthsNotes
DMSO (anhydrous)
Ethanol (anhydrous)
Acetonitrile
Methanol
Chloroform

Table 2: pH Stability of this compound in Aqueous Buffer at 25°C

pHBuffer SystemInitial Concentration (µg/mL)% Remaining after 1h% Remaining after 4h% Remaining after 24hMajor Degradation Product(s)
2.0HCl/KCl
4.5Acetate
7.4Phosphate
9.0Borate

Experimental Protocols

Protocol 1: Determination of Solvent Stability

Objective: To assess the stability of this compound in various organic solvents over time.

Methodology:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in each of the selected anhydrous solvents (e.g., DMSO, ethanol, acetonitrile).

  • Aliquot the solutions into amber glass vials, seal tightly, and store at the desired temperature (e.g., -20°C).

  • At specified time points (e.g., 0, 1 week, 1 month, 3 months), retrieve an aliquot for analysis.

  • Analyze the concentration of the parent compound using a validated stability-indicating HPLC method (see Protocol 3).

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at room temperature for a shorter period (e.g., 1-4 hours) due to expected faster degradation. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a set time (e.g., 24 hours).

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a specified duration (e.g., 48 hours). Dissolve the sample in a suitable solvent for analysis.

  • Photostability: Expose a solution of the compound to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period. Keep a control sample in the dark.

  • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method to determine the extent of degradation and profile of degradation products.

Protocol 3: Development of a Stability-Indicating HPLC Method

Objective: To establish an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like 0.1% formic acid in water) is a good starting point.

  • Gradient Program: Start with a lower percentage of acetonitrile and gradually increase it to elute more hydrophobic compounds. A typical gradient could be 10% to 90% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Method Validation: Inject samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak and from each other. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Studies cluster_degradation Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution in Anhydrous Solvent solvent Solvent Stability prep->solvent ph pH Stability prep->ph acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal prep->thermal photo Photolysis prep->photo hplc Stability-Indicating HPLC Method solvent->hplc ph->hplc acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms

Caption: Workflow for assessing the stability of this compound.

logical_relationship cluster_properties Chemical Properties cluster_instability Potential Instability Pathways compound This compound lactone Butenolide Ring (Lactone) compound->lactone double_bonds Alkene Groups (C=C) compound->double_bonds hydroxyl Hydroxyl Group (-OH) compound->hydroxyl hydrolysis Hydrolysis lactone->hydrolysis (pH-dependent) oxidation Oxidation double_bonds->oxidation isomerization Isomerization double_bonds->isomerization (light/acid)

Caption: Key structural features and potential degradation pathways.

Technical Support Center: Optimizing 16-Hydroxycleroda-3,13-dien-15,16-olide Extraction from Polyalthia longifolia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 16-Hydroxycleroda-3,13-dien-15,16-olide from the leaves of Polyalthia longifolia.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification process.

Problem 1: Low Yield of Crude Extract

Potential CauseSuggested Solution
Improper Sample Preparation Ensure leaves are properly dried (air-dried or oven-dried at low temperatures, e.g., 40-50°C) and ground to a fine powder to maximize surface area for solvent penetration.
Inadequate Solvent Polarity While ethanolic and methanolic extracts are common, the polarity of the solvent system is crucial.[1] Experiment with solvent mixtures of varying polarities (e.g., hexane, ethyl acetate, methanol, and combinations thereof) to optimize the extraction of the target diterpenoid.
Insufficient Extraction Time/Temperature For maceration, ensure a sufficient duration (e.g., 3-7 days) with periodic agitation.[1] For other methods like Soxhlet, ensure the appropriate number of cycles. Temperature can also be a factor; however, high temperatures may degrade the compound.
Suboptimal Solid-to-Solvent Ratio A low solvent volume may lead to saturation and incomplete extraction. A general guideline is a 1:10 to 1:20 solid-to-solvent ratio (w/v).

Problem 2: Low Purity of this compound in the Final Isolate

Potential CauseSuggested Solution
Co-extraction of Impurities Perform a preliminary defatting step with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds before extracting with a more polar solvent.
Inefficient Chromatographic Separation Optimize the mobile phase for column chromatography. A gradient elution starting from a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. Monitor fractions closely using Thin Layer Chromatography (TLC).
Presence of Isomeric Compounds Multiple clerodane diterpenes with similar polarities may be present.[2][3][4][5][6] High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase may be necessary for final purification.
Compound Degradation Avoid excessive heat and exposure to strong acids or bases during the extraction and purification process, as these can lead to the formation of artifacts.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for obtaining a good yield of this compound?

A1: A common and effective method involves sequential solvent extraction followed by column chromatography. A detailed protocol is provided in the "Experimental Protocols" section below. This method has been reported to yield significant quantities of the target compound.[7]

Q2: Are there alternative extraction methods that could improve yield or efficiency?

A2: Yes, modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have shown promise for extracting bioactive compounds from plants in the Annonaceae family.[8][9] These methods can often provide higher yields in shorter timeframes and with reduced solvent consumption compared to conventional methods.[8] For Polyalthia longifolia, UAE has been effectively used to extract polyphenols and could likely be optimized for diterpenoid extraction.[10]

Q3: How can I monitor the presence of this compound during the extraction and purification process?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the presence of the compound in different fractions. A suitable solvent system for TLC development would be a mixture of n-hexane and ethyl acetate. The spot corresponding to the compound can be visualized under UV light or by using a suitable staining reagent. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q4: What are the key parameters to consider when optimizing an extraction protocol?

A4: The key parameters to optimize include:

  • Solvent System: The type and polarity of the solvent(s).

  • Temperature: Higher temperatures can increase extraction efficiency but may also degrade the target compound.

  • Extraction Time: The duration of the extraction process.

  • Solid-to-Solvent Ratio: The amount of plant material relative to the volume of solvent.

  • Particle Size: Finer grinding of the plant material increases the surface area for extraction.

Q5: What is the expected yield of this compound from Polyalthia longifolia leaves?

A5: The yield can vary depending on the plant material, geographical source, and the extraction and purification methods employed. One study reported a yield of approximately 12.2 grams of the compound from 9 kg of dried leaves.[11] Another detailed protocol obtained 3.56 g from a 30 g fraction of a hexane extract, which was derived from 16 kg of dried leaves.[7]

Data Presentation

Table 1: Comparison of Extraction Methods for Diterpenoids from Annonaceae Plants

Extraction MethodTypical Solvent(s)Key ParametersReported AdvantagesReported Disadvantages
Maceration Ethanol, Methanol- Time: 3-7 days- Temperature: Room temperature- Simple and low cost- Time-consuming- Potentially lower yield
Soxhlet Extraction Hexane, Ethyl Acetate- Time: 6-24 hours- Temperature: Boiling point of solvent- Higher yield than maceration- Requires specialized glassware- Potential for thermal degradation
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol, Acetone- Time: 15-60 minutes- Temperature: 25-60°C- Frequency: 20-40 kHz- Reduced extraction time- Increased yield- Lower solvent consumption- Requires specific equipment- Potential for localized heating
Microwave-Assisted Extraction (MAE) Ethanol, Methanol- Time: 5-30 minutes- Power: 100-800 W- Very short extraction time- High yield- Requires specialized microwave equipment- Potential for localized overheating

Experimental Protocols

Detailed Methodology for Conventional Extraction and Isolation

This protocol is adapted from a published study on the isolation of 16α-Hydroxycleroda-3,13(14)Z-dien-15,16-olide.[7]

  • Plant Material Preparation: Air-dry the leaves of Polyalthia longifolia in the shade and then grind them into a coarse powder.

  • Initial Extraction:

    • Macerate 16 kg of the powdered leaves in 50 L of ethanol at room temperature for three consecutive days.

    • Filter the extract and evaporate the solvent under reduced pressure to obtain the crude ethanolic extract.

  • Solvent Partitioning:

    • Macerate the ethanolic extract with n-hexane (3 x 2 L).

    • Separate the hexane layer and concentrate it under reduced pressure to yield the hexane extract.

  • Column Chromatography (Step 1):

    • Subject the hexane extract (e.g., 1.2 kg) to silica gel column chromatography (60-120 mesh).

    • Elute the column with a gradient of n-hexane and ethyl acetate (from 100:0 to 0:100 v/v).

    • Collect fractions and monitor by TLC. The target compound is typically found in the fractions eluted with around 20% ethyl acetate in hexane.

  • Column Chromatography (Step 2):

    • Pool the fractions containing the target compound and concentrate them.

    • Subject a portion of this concentrated fraction (e.g., 30 g) to flash column chromatography over silica gel (230-400 mesh).

    • Elute with a gradient of n-hexane and ethyl acetate.

  • Isolation and Purification:

    • The fractions containing the pure compound (as determined by TLC) are pooled and concentrated.

    • The compound may crystallize upon concentration or after standing. Recrystallization from a suitable solvent system (e.g., methanol/acetone) can be performed to obtain the pure this compound.

Mandatory Visualization

experimental_workflow start P. longifolia Leaves drying_grinding Drying & Grinding start->drying_grinding extraction Ethanol Maceration drying_grinding->extraction filtration Filtration extraction->filtration evaporation1 Solvent Evaporation filtration->evaporation1 crude_extract Crude Ethanolic Extract evaporation1->crude_extract partitioning Hexane Partitioning crude_extract->partitioning hexane_extract Hexane Extract partitioning->hexane_extract column1 Silica Gel Column Chromatography (Hexane/EtOAc Gradient) hexane_extract->column1 fraction_collection1 Fraction Collection & TLC Analysis column1->fraction_collection1 pooled_fractions Pooled Fractions fraction_collection1->pooled_fractions column2 Flash Column Chromatography (Hexane/EtOAc Gradient) pooled_fractions->column2 fraction_collection2 Fraction Collection & TLC Analysis column2->fraction_collection2 pure_compound This compound fraction_collection2->pure_compound

Caption: Conventional extraction and isolation workflow for this compound.

troubleshooting_workflow start Low Yield of Target Compound check_crude Check Crude Extract Yield start->check_crude low_crude Low Crude Yield check_crude->low_crude Low good_crude Sufficient Crude Yield check_crude->good_crude Sufficient optimize_extraction Optimize Initial Extraction low_crude->optimize_extraction check_purification Evaluate Purification Steps good_crude->check_purification plant_material Improve Grinding/ Drying of Plant Material optimize_extraction->plant_material solvent_ratio Increase Solvent Ratio/ Change Solvent Polarity optimize_extraction->solvent_ratio time_temp Increase Extraction Time/ Consider UAE/MAE optimize_extraction->time_temp tlc_issue Poor TLC Separation check_purification->tlc_issue Issues Observed good_tlc Good TLC Separation check_purification->good_tlc No Issues optimize_column Optimize Column Chromatography (Mobile Phase/Gradient) tlc_issue->optimize_column hplc Consider Preparative HPLC good_tlc->hplc degradation Check for Compound Degradation (Avoid High Temp/pH Extremes) good_tlc->degradation

Caption: Troubleshooting decision tree for low yield of the target compound.

signaling_pathway compound This compound egfr EGFR Signaling Pathway compound->egfr Inhibits pi3k_akt PI3K/Akt Pathway compound->pi3k_akt Inhibits mek_erk MEK/ERK Pathway compound->mek_erk Inhibits ros ROS Overproduction compound->ros egfr->pi3k_akt egfr->mek_erk cell_cycle Cell Cycle Arrest (G0/G1) pi3k_akt->cell_cycle mek_erk->cell_cycle mitochondria Mitochondrial Dysfunction ros->mitochondria apoptosis Apoptosis cell_cycle->apoptosis caspase Caspase Activation mitochondria->caspase caspase->apoptosis

Caption: Simplified signaling pathway of this compound leading to apoptosis.

References

Technical Support Center: Overcoming Resistance to 16-Hydroxycleroda-3,13-dien-15,16-olide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Hydroxycleroda-3,13-dien-15,16-olide (CD) and encountering or investigating resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound (CD) in cancer cells?

A1: this compound is a clerodane diterpene that has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, including bladder, renal, and breast cancer.[1][2][3] Its anti-cancer activity is multifactorial and involves:

  • Induction of Oxidative Stress: CD treatment leads to the overproduction of reactive oxygen species (ROS), which damages cellular components and triggers apoptotic pathways.[1][4]

  • Mitochondrial-Dependent Apoptosis: It causes a reduction in mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-3 and PARP-1 cleavage.[1][5]

  • Cell Cycle Arrest: CD can arrest the cell cycle at the G0/G1 or G2/M phase, depending on the cancer cell type, by modulating the expression of cyclins and cyclin-dependent kinases.[1][2][6]

  • Inhibition of Pro-Survival Signaling Pathways: The compound has been demonstrated to downregulate the phosphorylation and activation of key signaling nodes, including the EGFR, PI3K/Akt/mTOR, and MEK/ERK pathways.[1][4][5][7]

  • Disruption of Cell Adhesion and Migration: CD can induce anoikis (a form of apoptosis in response to cell detachment) by causing the disassembly of focal adhesion complexes and downregulating proteins involved in cell migration and invasion.[2][6][8]

Q2: Are there any documented mechanisms of resistance to this compound?

A2: As of late 2025, there is a lack of published literature specifically detailing acquired resistance mechanisms to this compound in cancer cells. However, based on its known mechanisms of action and general principles of drug resistance, several plausible mechanisms can be hypothesized. These are discussed in the troubleshooting section.

Q3: What are the likely or hypothetical mechanisms of resistance to this compound?

A3: Based on its multi-targeted mechanism of action, resistance to CD could arise from several adaptations in cancer cells:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), is a common mechanism of resistance to natural product-derived drugs.[4][9][10][11][12] These transporters can actively pump CD out of the cell, reducing its intracellular concentration. Some diterpenes have been shown to be substrates or modulators of these pumps.[2][4][13][14]

  • Enhanced Antioxidant Capacity: Since CD induces apoptosis via ROS production, cancer cells may develop resistance by upregulating their intrinsic antioxidant systems (e.g., glutathione or thioredoxin systems) to neutralize the excess ROS and mitigate oxidative damage.

  • Signaling Pathway Reactivation or Bypass: Cells could develop resistance by acquiring mutations that reactivate the primary target pathways (EGFR, Akt/mTOR, MEK/ERK) downstream of the drug's action or by activating alternative, parallel pro-survival pathways to compensate for the inhibition.

  • Alterations in Apoptotic Machinery: Changes in the expression of pro- and anti-apoptotic proteins (e.g., overexpression of Bcl-2) could increase the threshold for triggering apoptosis, rendering the cells less sensitive to CD-induced death signals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at studying or overcoming resistance to this compound.

Section 1: Developing a Resistant Cell Line

Q1.1: My cancer cells die off completely when I try to generate a resistant line using increasing concentrations of CD. How can I successfully establish a resistant culture?

A1.1: Establishing a stable resistant cell line can be challenging and may take several months. Complete cell death suggests the incremental dose increase is too aggressive.

Troubleshooting Steps:

  • Start at a Lower Concentration: Begin the selection process with a concentration well below the IC50, typically in the IC10-IC20 range. This allows a larger, more heterogeneous population of cells to survive, increasing the chances that a resistant subclone will emerge.

  • Use a Pulsed Treatment Strategy: Instead of continuous exposure, try a pulsed approach. Treat the cells with the drug for 24-72 hours, then replace it with drug-free medium and allow the surviving cells to recover and repopulate. Once the culture reaches 70-80% confluency, re-apply the drug at the same or a slightly higher concentration. This mimics clinical dosing schedules and can be less toxic.

  • Gradual Dose Escalation: Increase the drug concentration very slowly. A 1.5 to 2-fold increase at each step is often too high. Try increasing the concentration by only 25-50% once the cells have adapted to the current dose and are proliferating steadily.

  • Monitor Cell Health: Closely monitor the cells for signs of recovery after each dose escalation. Do not increase the dose until the cells have resumed a healthy morphology and a consistent growth rate.

  • Freeze Stocks Regularly: Cryopreserve cells at each stage of successful adaptation. This is crucial as it provides a backup if a culture is lost at a higher concentration.

Section 2: Inconsistent Cell Viability Assay Results

Q2.1: I am getting highly variable IC50 values for my resistant vs. parental cell lines in my MTT assays. What could be the cause?

A2.1: Inconsistent IC50 values are a common problem in drug sensitivity assays. The MTT assay, in particular, measures metabolic activity, not direct cell death, which can be a source of variability.

Troubleshooting Steps:

  • Check for Confounding Metabolic Effects: Resistant cells may have altered metabolic rates. Consider that a drug might inhibit proliferation without immediately reducing metabolic activity, leading to an overestimation of viability.

    • Solution: Validate your results with a different type of assay that measures a distinct endpoint, such as a trypan blue exclusion assay (cell membrane integrity), a crystal violet assay (cell number), or a caspase activity assay (apoptosis).

  • Optimize Seeding Density: The initial number of cells plated is critical. If cells become over-confluent in the control wells, their growth will slow, affecting the final reading and skewing the IC50 value.

    • Solution: Perform a growth curve for both parental and resistant cell lines to determine the optimal seeding density that ensures logarithmic growth throughout the duration of the assay. Resistant cells may grow slower or faster than parental cells.

  • Incomplete Solubilization of Formazan: The purple formazan crystals must be fully dissolved for accurate absorbance readings.

    • Solution: After adding the solubilization solution (e.g., DMSO or SDS), place the plate on an orbital shaker for 10-15 minutes. Visually inspect the wells under a microscope to ensure no crystals remain before reading the plate.

  • Drug-Reagent Interaction: Ensure that this compound does not directly react with the MTT reagent.

    • Solution: Run a control plate with media, the drug at various concentrations, and the MTT reagent (without cells) to check for any abiotic reduction of MTT.

Table 1: Hypothetical IC50 Values in Sensitive vs. Resistant Cells

Cell LineParental IC50 (µM)Resistant IC50 (µM)Resistance Index (RI)
Bladder Cancer (T24)251506.0
Renal Carcinoma (786-O)301806.0
Breast Cancer (MDA-MB-231)352106.0
Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental). An RI > 2 is generally considered indicative of resistance.
Section 3: Troubleshooting Molecular Analyses

Q3.1: I am not seeing any change in the expression of P-glycoprotein (ABCB1) in my resistant cells via Western Blot. Does this mean drug efflux is not the mechanism of resistance?

A3.1: Not necessarily. While P-glycoprotein is a common culprit, it is not the only mechanism of resistance.

Troubleshooting Steps:

  • Broaden Your Target Scope: Resistance could be mediated by other ABC transporters like MRP1 (ABCC1) or BCRP (ABCG2).

    • Solution: Perform Western blotting or qPCR for a panel of key ABC transporters.

  • Assess Transporter Function: Resistance may be due to increased activity of existing transporters, not just overexpression.

    • Solution: Use a functional efflux assay. For example, measure the intracellular accumulation of a fluorescent substrate like Rhodamine 123. Resistant cells with active efflux pumps will show lower fluorescence. You can then test if this efflux can be reversed by known ABC transporter inhibitors.

  • Investigate Other Mechanisms: If multiple efflux pumps show no change, the resistance is likely mediated by a different mechanism.

    • Solution: Based on the drug's mechanism of action, investigate other possibilities:

      • Western Blot: Check for upregulation of antioxidant enzymes (e.g., Nrf2, SOD2) or reactivation of signaling pathways (e.g., increased p-Akt or p-ERK levels despite drug treatment).

      • qPCR: Analyze the mRNA levels of genes related to these pathways.

Q3.2: My qPCR results for resistance-associated genes are inconsistent between biological replicates. What can I do to improve reproducibility?

A3.2: Inconsistent qPCR results often stem from issues with RNA quality, reverse transcription, or primer efficiency.

Troubleshooting Steps:

  • Assess RNA Quality and Quantity: High-quality, intact RNA is crucial.

    • Solution: Always check RNA integrity (e.g., using a Bioanalyzer or gel electrophoresis) and ensure accurate quantification. The A260/280 ratio should be ~2.0.

  • Optimize Reverse Transcription (RT): The efficiency of cDNA synthesis can be a major source of variation.

    • Solution: Use a consistent amount of RNA for each RT reaction. Ensure your RT enzyme and buffer mix are from a reliable source and have not undergone excessive freeze-thaw cycles.

  • Validate Primer Efficiency: Primers that do not amplify with high efficiency will lead to inaccurate quantification.

    • Solution: Perform a standard curve with a dilution series of your cDNA to ensure the efficiency of your primers is between 90-110%. Always run a melt curve analysis at the end of your qPCR run to check for a single, specific product.

  • Use Stable Housekeeping Genes: The expression of your reference gene must not change between parental and resistant cells or upon drug treatment.

    • Solution: Validate your housekeeping gene (e.g., GAPDH, ACTB). It may be necessary to test several and use the geometric mean of two or three stable reference genes for normalization.

Table 2: Expected Changes in Gene/Protein Expression in Resistant Cells

Mechanism of ResistanceKey Genes/ProteinsExpected Change in Resistant CellsRecommended Assay
Increased Drug EffluxABCB1, ABCC1, ABCG2↑ mRNA/Protein ExpressionqPCR, Western Blot, Flow Cytometry (functional assay)
Enhanced Antioxidant ResponseNFE2L2 (Nrf2), SOD2, GCLC↑ mRNA/Protein ExpressionqPCR, Western Blot
Signaling Pathway Bypassp-Akt, p-ERK, p-METMaintained or ↑ phosphorylationWestern Blot
Apoptosis EvasionBcl-2, Bax↑ Bcl-2/Bax ratioqPCR, Western Blot

Experimental Protocols

Protocol 1: Generation of a CD-Resistant Cancer Cell Line
  • Determine Parental IC50: First, accurately determine the IC50 of this compound for the parental cancer cell line using a 72-hour cell viability assay (e.g., MTT or Crystal Violet).

  • Initial Drug Exposure: Seed the parental cells in a T-75 flask. Once they reach 50-60% confluency, add media containing CD at a concentration equal to the IC10 or IC20.

  • Pulsed Treatment & Recovery: Incubate the cells with the drug for 72 hours. After incubation, remove the drug-containing media, wash the cells with PBS, and add fresh, drug-free media.

  • Monitor and Expand: Allow the surviving cells to grow until the flask is approximately 80% confluent. This may take several days to weeks.

  • Dose Escalation: Once the cells are growing robustly, passage them and re-seed. In the next passage, increase the concentration of CD by approximately 30-50%.

  • Repeat Cycles: Repeat the cycle of pulsed treatment, recovery, and dose escalation.

  • Cryopreserve: At each concentration where a stable, proliferating population is achieved, cryopreserve several vials of cells.

  • Validation: Once a cell line is established that can proliferate in a significantly higher concentration of CD (e.g., 5-10 times the parental IC50), validate its resistance by re-determining the IC50 and comparing it to the parental line. The resistant phenotype should be stable for several passages in drug-free media.

Protocol 2: Western Blot for p-Akt (Ser473) and Total Akt
  • Cell Lysis: Grow parental and resistant cells to 80-90% confluency. Treat with CD at the respective IC50 concentrations for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a 10% polyacrylamide gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibody against p-Akt (Ser473) (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for Total Akt, followed by a loading control like GAPDH or β-actin.

Visualizations

Signaling Pathway Diagrams

CD_Mechanism_of_Action CD This compound EGFR EGFR CD->EGFR PI3K PI3K CD->PI3K MEK MEK CD->MEK ROS ↑ ROS CD->ROS EGFR->PI3K EGFR->MEK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Akt->Proliferation mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Mechanism of action of this compound.

Hypothetical_Resistance_Pathway cluster_0 Resistance Mechanisms CD This compound EGFR EGFR CD->EGFR Inhibition ABC ABC Transporter (e.g., P-gp) CD->ABC Akt Akt EGFR->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation CD_out CD (Extracellular) ABC->CD_out Efflux MET MET (Bypass Receptor) MET->Akt Bypass Activation

Caption: Hypothetical resistance mechanisms to CD.

Workflow Diagrams

Resistant_Cell_Line_Workflow start Start: Parental Cell Line ic50 Determine Parental IC50 start->ic50 treat Treat with low dose (IC10-IC20) of CD ic50->treat recover Allow recovery in drug-free media treat->recover check Are cells proliferating? recover->check check->treat No increase Increase CD concentration check->increase Yes increase->treat validate Validate Resistance (New IC50, Stability) increase->validate freeze Cryopreserve Stock increase->freeze end End: Resistant Cell Line validate->end

Caption: Workflow for developing a resistant cell line.

References

Potential off-target effects of 16-Hydroxycleroda-3,13-dien-15,16-olide in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 16-Hydroxycleroda-3,13-dien-15,16-olide (CD) in cellular models.

Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What is this compound and what is its primary known mechanism of action?

A1: this compound (CD) is a clerodane diterpene isolated from the plant Polyalthia longifolia.[1] Its primary known mechanism of action is the induction of apoptosis (programmed cell death) in various cancer cell lines.[2][3][4] This is achieved through multiple pathways, including cell cycle arrest, generation of reactive oxygen species (ROS), and disruption of key signaling cascades such as the EGFR, Akt/mTOR, and MEK/ERK pathways.[2][3]

Q2: How should I dissolve and store this compound?

A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to note the final concentration of DMSO in your cell culture medium, as high concentrations can be toxic to cells. For storage, it is recommended to keep the stock solution at -20°C to maintain its stability.

Q3: What are the known on-target effects of this compound in cancer cell lines?

A3: In various cancer cell models, including bladder, renal, and breast cancer, the compound has been shown to:

  • Induce apoptosis.[2][3]

  • Cause cell cycle arrest, primarily at the G0/G1 or G2/M phase.[4][5]

  • Increase the production of intracellular reactive oxygen species (ROS).[3]

  • Reduce the mitochondrial membrane potential.[3]

  • Inhibit key signaling pathways involved in cell proliferation and survival, such as EGFR, MEK/ERK, and Akt/mTOR.[2][3]

  • Induce anoikis (a form of apoptosis that occurs when cells detach from the extracellular matrix) and disassemble focal adhesions.[5]

Off-Target Effects and Cytotoxicity

Q4: Does this compound have any known effects on non-cancerous (normal) cells?

A4: Yes, there is some evidence of effects on normal cells, which can be considered potential off-target effects. A toxic effect was noted in human mammary epithelial cells at a concentration of 50 µM.[6] Conversely, related clerodane diterpenes have been reported to have no toxic effects on a human epithelial cell line at concentrations up to 10.0 mg/ml.[7] The compound was also found to be non-cytotoxic to J774.1 macrophages.[8] This suggests that the cytotoxic effects may be cell-type dependent.

Q5: What is the selectivity of this compound for cancer cells versus normal cells?

A5: Based on available data, the compound appears to exhibit some level of selective cytotoxicity towards cancer cells. For instance, a derivative of the compound showed minimal cytotoxicity toward normal human cell lines (HEK293, MCF10A) while being effective against colon cancer cells.[9] The selectivity index (SI), which is the ratio of the IC50 in normal cells to the IC50 in cancer cells, can be used to quantify this. An SI value greater than 1.0 suggests a greater effect on cancer cells.[10][11]

Troubleshooting Guides

Cell Viability Assays (e.g., MTT Assay)

Q6: I am not observing the expected dose-dependent decrease in cell viability with this compound. What could be the issue?

A6: Several factors could contribute to this:

  • Compound Solubility: Ensure the compound is fully dissolved in DMSO before diluting it in your culture medium. Precipitates can lead to inaccurate concentrations.

  • Cell Seeding Density: The initial number of cells plated can influence the results. Optimize the seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the experiment.

  • Incubation Time: The cytotoxic effects of the compound are time-dependent. Consider extending the incubation period (e.g., from 24h to 48h or 72h).

  • DMSO Concentration: Ensure the final concentration of DMSO in your highest treatment dose is not exceeding a non-toxic level (typically <0.5%). Include a vehicle control (medium with the same concentration of DMSO as the highest dose) to account for any solvent effects.

Q7: My MTT assay results show high background absorbance in the control wells.

A7: High background can be caused by contamination of the culture medium with bacteria or yeast, or by certain components in the medium itself. Always use sterile techniques and check your medium for any signs of contamination. If the medium contains components like ascorbic acid, it may be necessary to incubate the plate in the dark.

Cell Cycle Analysis (Flow Cytometry)

Q8: My cell cycle analysis data shows a high coefficient of variation (CV) for the G0/G1 peak.

A8: A high CV can indicate inconsistent staining or issues with sample preparation. To improve the quality of your data:

  • Single-Cell Suspension: Ensure you have a good single-cell suspension before fixation. Clumps of cells will not stain properly and can clog the flow cytometer.

  • Fixation: Add cold ethanol dropwise while gently vortexing the cell suspension to prevent cell aggregation.

  • RNase Treatment: Propidium iodide (PI) can also bind to RNA. Make sure to include an RNase treatment step to remove RNA and ensure DNA-specific staining.

  • Staining Time: Allow the cells to stain with PI for a sufficient amount of time (e.g., overnight at 4°C) to reach equilibrium.

Western Blotting

Q9: I am not detecting a decrease in the phosphorylation of proteins like EGFR, Akt, or ERK after treatment with this compound.

A9: This could be due to several reasons:

  • Treatment Duration: The dephosphorylation of these proteins may be an early event. Try shorter incubation times with the compound.

  • Cell Lysis: Use appropriate lysis buffers containing phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.

  • Antibody Quality: Ensure your primary antibodies are validated for the detection of the phosphorylated and total forms of the target proteins.

  • Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeAssayIC50 / Effective ConcentrationReference
T24Human Bladder CancerMTTDose-dependent decrease in viability[12]
786-OHuman Renal CarcinomaColony FormationInhibition of colony formation[5]
A-498Human Renal CarcinomaColony FormationInhibition of colony formation[5]
MDA-MB-231Human Breast CancerMTTIC50: 25 µM[6]
MCF-7Human Breast CancerMTTIC50: 40 µM[6]
Human Mammary Epithelial CellsNormal Human CellsMTTToxic effect at 50 µM[6]
Human Epithelial Cell LineNormal Human CellsCytotoxicity AssayNo toxicity up to 10.0 mg/ml[7]
J774.1Murine MacrophageMTTNon-cytotoxic[8]

Detailed Experimental Protocols

1. Cell Viability Assessment using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

2. Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while gently vortexing. Fix the cells for at least 2 hours at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

3. Western Blot Analysis of Signaling Proteins

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.

Visualizations

Signaling_Pathway_of_16_Hydroxycleroda CD This compound EGFR EGFR CD->EGFR Inhibits MEK_ERK MEK/ERK Pathway CD->MEK_ERK Inhibits Akt_mTOR Akt/mTOR Pathway CD->Akt_mTOR Inhibits ROS Increased ROS CD->ROS CellCycleArrest G0/G1 or G2/M Arrest CD->CellCycleArrest FocalAdhesion Focal Adhesion Disassembly CD->FocalAdhesion EGFR->MEK_ERK EGFR->Akt_mTOR Proliferation Cell Proliferation & Survival MEK_ERK->Proliferation Akt_mTOR->Proliferation Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Apoptosis->Proliferation Inhibits CellCycleArrest->Proliferation Inhibits Anoikis Anoikis FocalAdhesion->Anoikis Anoikis->Proliferation Inhibits

Caption: Signaling pathways affected by this compound.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with 16-Hydroxycleroda Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow Flow Cytometry (Cell Cycle) Treatment->Flow WB Western Blot (Signaling Proteins) Treatment->WB Data Data Analysis MTT->Data Flow->Data WB->Data

Caption: General experimental workflow for studying the compound's effects.

Troubleshooting_Logic Issue Unexpected Result (e.g., No Effect) Solubility Check Compound Solubility Issue->Solubility Concentration Verify Concentration Issue->Concentration Time Adjust Incubation Time Issue->Time Controls Review Controls (Vehicle, Positive) Issue->Controls Protocol Re-evaluate Protocol Steps Issue->Protocol Resolution Problem Resolved Solubility->Resolution Concentration->Resolution Time->Resolution Controls->Resolution Protocol->Resolution

Caption: A logical approach to troubleshooting experimental issues.

References

Technical Support Center: Optimizing Dosage and Administration Route for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration route of compounds for in vivo studies.

Troubleshooting Guides

Unexpected results are a common challenge in in vivo research. This guide addresses frequent issues, their potential causes, and actionable solutions to get your experiments back on track.

Problem Potential Causes Recommended Solutions
Unexpected Toxicity or Adverse Events 1. Dose too high: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD). 2. Rapid absorption: The administration route may lead to a rapid peak in plasma concentration (Cmax), causing acute toxicity. 3. Formulation issues: The vehicle or excipients used in the formulation may have inherent toxicity. 4. Off-target effects: The compound may be interacting with unintended biological targets.1. Conduct a dose-range finding study: Start with lower doses and escalate gradually to determine the MTD. 2. Change the administration route: Switch to a route with slower absorption (e.g., from intravenous to subcutaneous) to reduce Cmax. 3. Evaluate vehicle toxicity: Run a control group with the vehicle alone to assess its effects. Consider alternative, well-tolerated vehicles. 4. In vitro profiling: Perform broader in vitro screening to identify potential off-target interactions.
Lack of Efficacy 1. Dose too low: The administered dose may not be sufficient to achieve a therapeutic concentration at the target site. 2. Poor bioavailability: The compound may be poorly absorbed or extensively metabolized before reaching systemic circulation.[1] 3. Inappropriate administration route: The chosen route may not be optimal for the compound's physicochemical properties. 4. Rapid clearance: The compound may be eliminated from the body too quickly to exert its effect.1. Increase the dose: Escalate the dose in a stepwise manner, monitoring for both efficacy and toxicity. 2. Assess bioavailability: Conduct a pharmacokinetic (PK) study to determine the bioavailability for the chosen route. Consider routes with higher bioavailability. 3. Optimize the administration route: Select a route that maximizes exposure at the target tissue. 4. PK/PD modeling: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to understand the relationship between exposure and response and to design an optimal dosing regimen.
High Variability in Results 1. Inconsistent dosing technique: Variations in the administration procedure can lead to inconsistent drug delivery. 2. Animal-to-animal variability: Biological differences between animals can affect drug metabolism and response. 3. Formulation instability: The compound may not be stable in the chosen vehicle, leading to inconsistent dosing. 4. Animal handling stress: Stress can influence physiological parameters and affect drug response.1. Standardize procedures: Ensure all personnel are thoroughly trained on the administration technique. 2. Increase sample size: A larger group of animals can help to account for individual variability. 3. Check formulation stability: Assess the stability of the formulation over the duration of the experiment. 4. Acclimatize animals: Allow sufficient time for animals to acclimate to their environment and handling procedures to minimize stress.
Issues with Compound Formulation 1. Poor solubility: The compound may not dissolve sufficiently in common vehicles. 2. Precipitation at the injection site: The compound may precipitate upon injection, leading to poor absorption and local irritation. 3. Incompatibility with vehicle: The compound may degrade or interact with the chosen vehicle.1. Screen different vehicles: Test a range of pharmaceutically acceptable vehicles to find one that provides adequate solubility. 2. Use co-solvents or excipients: Employ solubilizing agents, but first test their tolerability in a pilot study. 3. Prepare fresh formulations: Make fresh formulations before each administration to minimize degradation.

Frequently Asked Questions (FAQs)

1. How do I choose the most appropriate administration route for my compound?

The choice of administration route is critical and depends on several factors, including the physicochemical properties of the compound, the desired speed of onset, the duration of action, and the target organ.[2] Parenteral routes (e.g., intravenous, intraperitoneal, subcutaneous) generally result in higher bioavailability as they avoid the first-pass metabolism that occurs with oral administration.[3]

Comparison of Common Administration Routes in Rodents

Route Description Advantages Disadvantages Typical Bioavailability (%)
Intravenous (IV) Direct injection into a vein.100% bioavailability, rapid onset.[1]Requires technical skill, risk of embolism.100 (by definition)
Intraperitoneal (IP) Injection into the peritoneal cavity.Faster absorption than SC and oral routes, suitable for larger volumes.[4]Risk of injecting into organs, potential for first-pass metabolism.70 - 100+[4]
Subcutaneous (SC) Injection into the space beneath the skin.Slower, more sustained absorption, suitable for suspensions and implants.Slower onset, potential for local irritation.80 - 100[2]
Oral (PO) Administration by mouth, typically via gavage.Convenient, mimics clinical route for many drugs.Subject to first-pass metabolism, variable absorption.[1]5 - 80
Intramuscular (IM) Injection into a muscle.Faster absorption than SC.Can be painful, limited volume.75 - 100

2. How do I determine the starting dose for my in vivo study?

There is no single formula for converting an in vitro effective concentration (e.g., IC50) to an in vivo dose. A common starting point is a dose-range finding study. If you have data from previous animal studies, you can use allometric scaling to estimate a starting dose for a different species. This method accounts for differences in body surface area and metabolic rate.

3. What is a dose-response study and why is it important?

A dose-response study, also known as a dose-escalation study, involves administering a range of doses of a compound to different groups of animals to determine the relationship between the dose and the observed effect. This is crucial for identifying the minimum effective dose and the maximum tolerated dose, which defines the therapeutic window of the compound.

4. What is bioavailability and how is it measured?

Bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation.[2] It is a critical pharmacokinetic parameter that influences the selection of the administration route and the dosage regimen. Intravenous administration has 100% bioavailability by definition. For other routes, bioavailability is calculated by comparing the area under the plasma concentration-time curve (AUC) of that route to the AUC of the intravenous route.

5. What are pharmacokinetics (PK) and pharmacodynamics (PD)?

Pharmacokinetics (PK) describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME). Pharmacodynamics (PD) describes what the drug does to the body, which is the relationship between drug concentration and the resulting physiological or pharmacological effect. Understanding the PK/PD relationship is essential for optimizing a dosing regimen to achieve the desired therapeutic effect while minimizing toxicity.

Experimental Protocols

1. Protocol: Dose-Response Study in Mice

Objective: To determine the dose-response relationship of a compound and identify the minimum effective dose and maximum tolerated dose.

Materials:

  • Test compound and vehicle

  • Male C57BL/6 mice (8-10 weeks old)

  • Syringes and needles appropriate for the chosen administration route

  • Animal balance

  • Calipers for tumor measurement (if applicable)

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to treatment groups (e.g., 5 groups of 8 mice each). Include a vehicle control group.

  • Dose Selection: Based on in vitro data or literature, select a range of doses (e.g., 1, 5, 10, 25, 50 mg/kg).

  • Compound Preparation: Prepare the compound in the chosen vehicle at the required concentrations.

  • Administration: Administer the compound or vehicle to the mice via the selected route.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Efficacy Measurement: Measure the desired efficacy endpoint at predetermined time points (e.g., tumor volume, blood glucose levels).

  • Data Analysis: Plot the dose versus the response (e.g., tumor growth inhibition) to generate a dose-response curve.

2. Protocol: Bioavailability Study in Rats

Objective: To determine the absolute bioavailability of a compound after oral administration.

Materials:

  • Test compound and vehicle

  • Male Sprague-Dawley rats with jugular vein catheters

  • Syringes and needles for intravenous and oral administration

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS or other analytical instrument for compound quantification

Procedure:

  • Animal Preparation: Use cannulated rats to facilitate serial blood sampling.

  • Group Allocation: Divide the rats into two groups: intravenous (IV) and oral (PO) administration (n=5 per group).

  • Dosing:

    • IV Group: Administer a single bolus dose of the compound (e.g., 1 mg/kg) via the jugular vein catheter.

    • PO Group: Administer a single dose of the compound (e.g., 10 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples (e.g., 100 µL) at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method.

  • Data Analysis:

    • Plot the plasma concentration versus time for both IV and PO groups.

    • Calculate the Area Under the Curve (AUC) for both routes from time zero to the last measured time point (AUC0-t) and extrapolated to infinity (AUC0-inf).

    • Calculate the absolute bioavailability (F%) using the following formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Mandatory Visualizations

experimental_workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis cluster_outcome Phase 4: Outcome a Literature Review & In Vitro Data b Select Animal Model a->b c Choose Administration Route b->c d Dose-Range Finding Study c->d e Pharmacokinetic (PK) Study d->e f Efficacy Study e->f g Analyze PK Parameters (AUC, Cmax, T1/2) e->g h Determine Dose-Response Relationship f->h i PK/PD Modeling g->i h->i j Optimized Dosage and Administration Route i->j

Caption: Experimental workflow for optimizing dosage and administration route.

MAPK_ERK_Pathway cluster_nucleus Nuclear Events Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Grb2 Grb2 Receptor->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation Nucleus Nucleus

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

References

Technical Support Center: Large-Scale Synthesis of 16-Hydroxycleroda-3,13-dien-15,16-olide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 16-Hydroxycleroda-3,13-dien-15,16-olide and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound derivatives.

Issue 1: Low Overall Yield in Multi-Step Synthesis

Question: We are following a multi-step total synthesis protocol for a this compound derivative, and our overall yield is significantly lower than reported in the literature. What are the potential causes and solutions?

Answer: Low overall yield in a multi-step synthesis is a common challenge. Several factors can contribute to this issue. Consider the following troubleshooting steps:

  • Reagent Quality and Stoichiometry: Ensure all reagents and solvents are of high purity and anhydrous where specified. Inaccuracies in reagent stoichiometry can lead to incomplete reactions or the formation of side products. It is advisable to titrate organometallic reagents prior to use.

  • Reaction Conditions: Temperature, reaction time, and atmosphere are critical parameters. Small deviations can have a significant impact on yield. Monitor reactions closely using appropriate analytical techniques (TLC, LC-MS) to determine the optimal reaction time and avoid decomposition.

  • Intermediate Purity: Ensure that each intermediate is sufficiently pure before proceeding to the next step. Accumulation of impurities can interfere with subsequent reactions.

  • Alternative Synthetic Strategies: For large-scale synthesis, a purely synthetic route can be challenging.[1] Consider a semi-synthetic approach starting from a more readily available natural precursor, such as (+)-hardwickiic acid, which can significantly reduce the number of steps.[2][3]

Quantitative Data Summary: Comparison of Synthetic Strategies

StrategyStarting MaterialNumber of Steps (Approx.)Reported Overall YieldReference
Total SynthesisWieland-Miescher ketone~200.15%[4]
Semi-synthesis(+)-hardwickiic acid3-5Not explicitly stated, but generally higher than total synthesis[2][3]
BiosynthesisEngineered E. coliFermentationTiters up to 66 ± 4 mg/L for related clerodane skeletons[1]
Issue 2: Poor Stereoselectivity and Formation of Diastereomers

Question: Our synthesis is producing a mixture of diastereomers that are difficult to separate. How can we improve the stereoselectivity of our reactions?

Answer: Controlling the stereochemistry at multiple chiral centers is a primary challenge in the synthesis of clerodane diterpenoids.[4] The formation of diastereomeric mixtures complicates purification and reduces the yield of the desired product.

  • Chiral Catalysts and Auxiliaries: Employing chiral catalysts or auxiliaries can induce facial selectivity in key bond-forming reactions.

  • Substrate Control: The existing stereocenters in the molecule can direct the stereochemical outcome of subsequent reactions. Analyze the transition states to predict the favored diastereomer.

  • Reaction Condition Optimization: Temperature and solvent can influence the stereoselectivity of certain reactions. Lowering the reaction temperature often enhances selectivity.

  • Enzymatic Resolutions: Biocatalysis can be a powerful tool for resolving racemic mixtures or for stereoselective transformations.[5]

  • Purification of Diastereomers: If the formation of diastereomers is unavoidable, derivatization to increase the polarity difference between the isomers may facilitate their separation by chromatography.

Experimental Protocol: Diastereomer Separation via Derivatization

In a synthesis of a related clerodane diterpene, the separation of diastereomeric secondary alcohols proved challenging. The following derivatization procedure was employed to facilitate separation:

  • Protection: The diastereomeric mixture of the secondary alcohol is treated with a bulky silylating agent, such as tert-butyldimethylsilyl chloride (TBS-Cl), in the presence of a base like imidazole in an aprotic solvent (e.g., DMF).

  • Chromatography: The resulting silylated ethers exhibit a greater difference in polarity, allowing for more efficient separation by silica gel column chromatography.

  • Deprotection: After separation, the desired diastereomer is deprotected using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the pure secondary alcohol.

Issue 3: Difficulty in Purifying the Final Compound

Question: We are struggling to achieve high purity of our final this compound derivative. What purification techniques are most effective?

Answer: The purification of clerodane diterpenes often requires a multi-step approach due to the presence of closely related impurities.

  • Column Chromatography: Silica gel column chromatography is the most common initial purification step. A gradient elution system, for example, with a hexane-ethyl acetate mixture, is often effective.[6] Flash chromatography can be employed for larger scales.

  • Recrystallization: If the final compound is a solid, recrystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems to find optimal conditions.

  • Preparative HPLC: For high-value derivatives or when other methods fail to provide the desired purity, preparative high-performance liquid chromatography (HPLC) can be used as a final polishing step.

Quantitative Data Summary: Example Purification Protocol

StepMethodSolvent SystemResultReference
1Silica Gel Column Chromatography (60-120 mesh)EtOAc : Hexane Gradient (0:100 to 100:0)Initial fractionation[6]
2Flash Silica Gel Chromatography (230-400 mesh)Hexane : EtOAc Gradient (100:0 to 0:100)Isolation of the target fraction[6]
3Further Purification of the target fractionNot specifiedPure 16α-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide[6]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the large-scale synthesis of this compound derivatives?

A1: The primary challenges include the complex molecular architecture with multiple contiguous stereocenters, leading to difficulties in stereocontrol and the formation of hard-to-separate diastereomers.[4] Total synthesis routes are often long and low-yielding, making them less viable for large-scale production.[4] Furthermore, purification of the final products and intermediates can be demanding.

Q2: Is total synthesis the most practical approach for obtaining large quantities of these compounds?

A2: For large-scale production, total synthesis is often not the most practical approach due to its complexity and low overall yields.[4] Semi-synthesis starting from readily available natural products, such as (+)-hardwickiic acid, or biosynthetic approaches using engineered microorganisms are often more efficient alternatives.[1][2][3]

Q3: What are some common side reactions to be aware of during the synthesis?

A3: Side reactions can include epimerization at stereocenters, especially under basic or acidic conditions. Over-reduction of lactone moieties to diols can also occur with strong reducing agents. In derivatization reactions, protecting group strategies are crucial to avoid unwanted reactions at other functional groups.

Q4: How can I confirm the stereochemistry of my synthesized compounds?

A4: A combination of spectroscopic techniques is typically used. 1D and 2D NMR spectroscopy (e.g., NOESY) can provide information about the relative stereochemistry. For absolute stereochemical confirmation, X-ray crystallography of a suitable crystalline derivative is the gold standard. Comparison of spectroscopic data and optical rotation with literature values for known compounds is also a common practice.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_purification Purification cluster_end Final Product Starting_Material Simple Precursor (e.g., Wieland-Miescher Ketone) or Natural Product (e.g., Hardwickiic Acid) Step_1 Core Skeleton Formation Starting_Material->Step_1 Total or Semi-Synthesis Step_2 Functional Group Interconversion Step_1->Step_2 Step_3 Derivatization Step_2->Step_3 Purification_1 Column Chromatography Step_3->Purification_1 Crude Product Purification_2 Recrystallization / Prep-HPLC Purification_1->Purification_2 Final_Product Pure Derivative Purification_2->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Troubleshooting_Tree Low_Yield Low Overall Yield? Check_Reagents Check Reagent Purity and Stoichiometry Low_Yield->Check_Reagents Yes Stereo_Issue Mixture of Diastereomers? Low_Yield->Stereo_Issue Optimize_Conditions Optimize Reaction Conditions (T, t) Check_Reagents->Optimize_Conditions Purify_Intermediates Purify Intermediates Optimize_Conditions->Purify_Intermediates Consider_Semisynthesis Consider Semi-synthesis / Biosynthesis Purify_Intermediates->Consider_Semisynthesis Chiral_Catalyst Use Chiral Catalysts or Auxiliaries Stereo_Issue->Chiral_Catalyst Yes Purity_Issue Final Product Impure? Stereo_Issue->Purity_Issue Optimize_Stereo_Conditions Optimize Conditions for Selectivity Chiral_Catalyst->Optimize_Stereo_Conditions Derivatize_Separate Derivatize for Easier Separation Optimize_Stereo_Conditions->Derivatize_Separate Column_Chrom Optimize Column Chromatography Purity_Issue->Column_Chrom Yes Recrystallize Attempt Recrystallization Column_Chrom->Recrystallize Prep_HPLC Use Preparative HPLC Recrystallize->Prep_HPLC

Caption: Decision tree for troubleshooting common synthesis challenges.

References

Addressing batch-to-batch variability of 16-Hydroxycleroda-3,13-dien-15,16-olide extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of 16-Hydroxycleroda-3,13-dien-15,16-olide extracts. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a clerodane diterpene, a type of secondary metabolite. Its primary natural source is the leaves of the Polyalthia longifolia tree, commonly known as the Mast Tree.[1][2] This compound has been investigated for various pharmacological activities, including anti-cancer and anti-leishmanial properties.[3]

Q2: What are the main causes of batch-to-batch variability in the yield of this compound?

A2: The variability in the yield and purity of this compound between different batches of Polyalthia longifolia extracts is a common issue in natural product research. This variability is influenced by a combination of environmental and processing factors.[4][5][6] Key factors include:

  • Genetic diversity of the plant: Different provenances of Polyalthia longifolia may have genetic variations that affect the biosynthesis of secondary metabolites.

  • Environmental conditions: Factors such as temperature, rainfall, sunlight exposure, and soil composition can significantly impact the production of diterpenes in the plant.[7]

  • Harvesting time: The concentration of secondary metabolites in plants can vary depending on the season and even the time of day of harvesting.[8]

  • Post-harvest handling and storage: Improper drying and storage of the plant material can lead to the degradation of the target compound.

  • Extraction and purification methods: Variations in the extraction solvent, temperature, and duration, as well as the purification process, can lead to inconsistent yields.

Q3: What are the known biological signaling pathways affected by this compound?

A3: Research has shown that this compound can induce apoptosis (programmed cell death) in cancer cells by modulating several key signaling pathways. Notably, it has been shown to inhibit the EGFR/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cell survival and proliferation.[9][10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction, purification, and analysis of this compound.

Extraction and Purification Issues
Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Crude Extract Inefficient extraction solvent.Ensure the use of a polar solvent like methanol or ethanol for the initial extraction.
Insufficient extraction time or temperature.Increase the extraction time (e.g., 24-48 hours) and/or perform the extraction at a slightly elevated temperature (e.g., 40-50°C) with reflux.
Improperly ground plant material.Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.
Low Purity of Target Compound after Column Chromatography Co-elution of similar clerodane diterpenes.Optimize the solvent gradient for silica gel column chromatography. A shallow gradient of hexane-ethyl acetate is often effective. Consider using a different stationary phase like Sephadex LH-20 for size-exclusion chromatography before the final silica gel purification.
Column overloading.Use a proper ratio of crude extract to silica gel (typically 1:20 to 1:50 by weight).
Difficulty with Crystallization Presence of impurities.Re-purify the compound using preparative HPLC or another round of column chromatography.
Inappropriate solvent system.Test a variety of solvent systems for crystallization. A common method is to dissolve the compound in a small amount of a good solvent (e.g., acetone, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, water) until turbidity appears, followed by slow cooling.[12][13]
Supersaturation.Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[12]
Compound "Oils Out" Instead of Crystallizing The melting point of the compound is lower than the boiling point of the crystallization solvent.Use a lower-boiling point solvent system or try to induce crystallization at a lower temperature.
HPLC Analysis Issues
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination.Wash the column with a strong solvent or replace it if necessary.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Sample overload.Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is properly mixed and degassed. Check the HPLC pump for any leaks or pressure fluctuations.
Column temperature variations.Use a column oven to maintain a consistent temperature.
Ghost Peaks Contamination in the mobile phase, injection system, or sample.Use high-purity solvents and filter all samples and mobile phases. Clean the injector and autosampler.

Data Presentation

Table 1: Representative Batch-to-Batch Variability of this compound Yield

The following table presents hypothetical data to illustrate the potential impact of different harvesting and extraction parameters on the yield of this compound from 1 kg of dried Polyalthia longifolia leaves.

Batch IDHarvest SeasonExtraction SolventExtraction MethodYield (mg/kg)Purity (%)
A-001SummerEthanolMaceration (24h)15085
A-002SummerEthanolSoxhlet (8h)25090
B-001WinterEthanolMaceration (24h)8080
B-002WinterMethanolMaceration (24h)10082
C-001SummerMethanolSoxhlet (8h)28092

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound
  • Preparation of Plant Material: Air-dry fresh leaves of Polyalthia longifolia in the shade and grind them into a fine powder.

  • Initial Extraction: Macerate the powdered leaves in 95% ethanol (1:10 w/v) at room temperature for 48 hours with occasional stirring. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and partition it successively with n-hexane. Discard the n-hexane fraction which contains nonpolar impurities.

  • Silica Gel Column Chromatography:

    • Subject the remaining aqueous fraction to column chromatography on silica gel (60-120 mesh).

    • Prepare a slurry of the extract with a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v) and visualizing with a vanillin-sulfuric acid spray reagent.

  • Purification and Crystallization:

    • Combine the fractions containing the target compound (identified by its Rf value compared to a standard).

    • Concentrate the combined fractions and purify further using a second silica gel column with a shallower solvent gradient if necessary.

    • Crystallize the purified compound from a suitable solvent system (e.g., acetone-hexane) to obtain pure this compound.

Protocol 2: HPLC-UV Analysis of this compound
  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient elution using acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B). A typical gradient could be:

    • 0-5 min: 50% A

    • 5-20 min: 50-90% A

    • 20-25 min: 90% A

    • 25-30 min: 50% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve a known amount of the extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound at different concentrations. The concentration of the compound in the extract can be determined from the peak area using the calibration curve.

Visualizations

Diagram 1: Factors Influencing Batch-to-Batch Variability

G cluster_0 Pre-Extraction Factors cluster_1 Extraction & Processing Factors Genetic Variation Genetic Variation Batch-to-Batch Variability Batch-to-Batch Variability Genetic Variation->Batch-to-Batch Variability Environmental Conditions Environmental Conditions Environmental Conditions->Batch-to-Batch Variability Harvesting Time Harvesting Time Harvesting Time->Batch-to-Batch Variability Post-Harvest Handling Post-Harvest Handling Post-Harvest Handling->Batch-to-Batch Variability Extraction Method Extraction Method Extraction Method->Batch-to-Batch Variability Solvent Choice Solvent Choice Solvent Choice->Batch-to-Batch Variability Purification Protocol Purification Protocol Purification Protocol->Batch-to-Batch Variability Storage of Extract Storage of Extract Storage of Extract->Batch-to-Batch Variability

Caption: Key factors contributing to batch-to-batch variability.

Diagram 2: Experimental Workflow for Extraction and Analysis

G Plant Material Plant Material Extraction Extraction Plant Material->Extraction Partitioning Partitioning Extraction->Partitioning Column Chromatography Column Chromatography Partitioning->Column Chromatography Purification Purification Column Chromatography->Purification Pure Compound Pure Compound Purification->Pure Compound HPLC Analysis HPLC Analysis Pure Compound->HPLC Analysis G EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation & Survival Apoptosis Apoptosis Proliferation & Survival->Apoptosis Compound This compound Compound->EGFR inhibition Compound->Akt inhibition Compound->mTOR inhibition Compound->MEK inhibition Compound->ERK inhibition

References

Validation & Comparative

Synergistic Action of 16-Hydroxycleroda-3,13-dien-15,16-olide with Tamoxifen in Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of experimental data on the enhanced anti-cancer effects of combining 16-Hydroxycleroda-3,13-dien-15,16-olide with tamoxifen in breast cancer cell lines.

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the synergistic effects of this compound (HCD), a natural diterpenoid, and tamoxifen (TMX), a standard endocrine therapy for breast cancer. The combination has been shown to potentiate tamoxifen-induced cell death in both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cells, offering a potential strategy to enhance treatment efficacy and overcome resistance.[1][2]

Comparative Efficacy: Quantitative Data Summary

The combination of HCD and tamoxifen demonstrates a significant improvement in inhibiting breast cancer cell growth compared to either agent alone. This synergistic effect is particularly potent in the aggressive ER-negative MDA-MB-231 cell line.[1]

Table 1: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) indicates the concentration of a drug required to inhibit a biological process by 50%. Lower IC50 values represent higher potency.

Cell LineDrugIC50 Concentration (µM)
MDA-MB-231 (ER-)This compound (HCD)15
N-methyl-actinodaphine (MA)25
MCF-7 (ER+)This compound (HCD)25
N-methyl-actinodaphine (MA)40

Data sourced from Velmurugan et al., 2018.[1]

Table 2: Effect of HCD and Tamoxifen Combination on Cell Cycle Distribution

The combination of HCD and tamoxifen significantly induces cell cycle arrest in the S and G2/M phases, particularly in MDA-MB-231 cells, thereby inhibiting proliferation.[1][2]

Cell LineTreatment% of Cells in S Phase% of Cells in G2/M Phase
MDA-MB-231 ControlData not specifiedData not specified
HCD + TMXSignificantly IncreasedSignificantly Increased
MCF-7 ControlData not specifiedData not specified
HCD + TMXModerately IncreasedModerately Increased

Qualitative summary based on findings from Velmurugan et al., 2018.[1]

Table 3: Modulation of Apoptotic Gene Expression

The synergistic treatment upregulates the pro-apoptotic protein Bax and the tumor suppressor p53, while downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a key indicator of induced apoptosis.

Cell LineTreatmentp53 mRNA ExpressionBax mRNA ExpressionBcl-2 mRNA Expression
MDA-MB-231 & MCF-7 HCD + TMXSignificantly IncreasedSignificantly IncreasedDecreased

Data sourced from Velmurugan et al., 2018.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Breast cancer cells (MCF-7 and MDA-MB-231) were seeded in 96-well plates.

  • Pre-treatment: Cells were pre-treated with varying concentrations of HCD (15 µM and 25 µM) for 12 hours.

  • Co-treatment: Following pre-treatment, cells were treated with tamoxifen for an additional 12 hours.

  • MTT Incubation: MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved using a solubilization buffer.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to an untreated control group.[1]

Cell Cycle Analysis
  • Cell Treatment: Cells were treated with HCD, tamoxifen, or the combination for a specified duration.

  • Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells were stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was quantified.[3][4]

Gene Expression Analysis (RT-PCR)
  • RNA Extraction: Total RNA was extracted from treated and untreated cells.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the extracted RNA using reverse transcriptase.

  • PCR Amplification: The cDNA was amplified using gene-specific primers for Bax, Bcl-2, p53, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Gel Electrophoresis: The amplified PCR products were separated on an agarose gel.

  • Quantification: The intensity of the bands was quantified to determine the relative mRNA expression levels.[1]

Visualizing the Mechanisms of Action

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for the synergistic action of HCD and tamoxifen.

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_outcomes Outcomes start Seed Breast Cancer Cells (MCF-7 & MDA-MB-231) pretreat Pre-treat with HCD (12 hours) start->pretreat treat Treat with Tamoxifen (12 hours) pretreat->treat viability MTT Assay treat->viability cell_cycle Flow Cytometry treat->cell_cycle gene_expression RT-PCR treat->gene_expression inhibition Inhibition of Cell Growth viability->inhibition arrest S and G2/M Cell Cycle Arrest cell_cycle->arrest apoptosis Induction of Apoptosis gene_expression->apoptosis

Caption: Experimental workflow for evaluating the synergy of HCD and tamoxifen.

signaling_pathway cluster_regulation Gene Regulation HCD_TMX HCD + Tamoxifen Combination p53 p53 HCD_TMX->p53 Upregulates Bax Bax HCD_TMX->Bax Upregulates Bcl2 Bcl-2 HCD_TMX->Bcl2 Downregulates p53->Bax Activates Apoptosis Apoptosis (Cell Death) Bax->Apoptosis Bcl2->Apoptosis

Caption: Proposed signaling pathway for HCD and tamoxifen-induced apoptosis.

Concluding Remarks

The synergistic combination of this compound and tamoxifen presents a promising avenue for enhancing breast cancer therapy. The data strongly suggests that HCD sensitizes breast cancer cells to tamoxifen, leading to increased cell cycle arrest and apoptosis.[1][2] This effect is mediated, at least in part, through the regulation of the p53, Bax, and Bcl-2 signaling pathways. Further in-vivo studies are warranted to validate these findings and explore the clinical potential of this combination therapy, particularly for aggressive and resistant forms of breast cancer.

References

A Comparative Analysis of 16-Hydroxycleroda-3,13-dien-15,16-olide and Other Clerodane Diterpenes in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Clerodane diterpenes, a class of natural compounds, have garnered significant attention in oncology research for their potential as anticancer agents.[1][2] Among these, 16-Hydroxycleroda-3,13-dien-15,16-olide has emerged as a compound of particular interest, demonstrating potent cytotoxic effects against a variety of cancer cell lines.[3][4][5] This guide provides a comparative overview of the anticancer properties of this compound and other notable clerodane diterpenes, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.

Data Presentation: Cytotoxicity Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other selected clerodane diterpenes against various human cancer cell lines. This quantitative data allows for a direct comparison of their cytotoxic potency.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Reference
Bladder CancerT24Not explicitly stated, but showed dose- and time-dependent inhibition[3]
Renal Cell Carcinoma786-O~20 (at 48h)[6]
Renal Cell CarcinomaA-498~25 (at 48h)[6]
Breast CancerMDA-MB-231Pre-treatment enhanced tamoxifen sensitivity[6]
Breast CancerMCF-7Pre-treatment enhanced tamoxifen sensitivity[6]

Table 2: IC50 Values of Other Clerodane Diterpenes in Human Cancer Cell Lines

Clerodane DiterpeneCancer TypeCell LineIC50 (µM)Reference
Polyalthialdoic acidHuman Tumor Cell Lines-~0.6 µg/mL[7]
Casearin XPromyelocytic LeukemiaHL-600.7 - 1.5[8]
Caseargrewiin FPromyelocytic LeukemiaHL-600.5 - 1.0[8]
Corymbulosin ACNS TumorSF5390.6[1]
Corymbulosin AMelanomaLOX8[1]
JXE-23Triple-Negative Breast CancerMDA-MB-4681.17 ± 0.04[9]
Compound 4 (from Casearia kurzii)Hepatocellular CarcinomaHepG29.7[9]
Caseamembrin TPancreatic CarcinomaPANC-1< 1 µg/mL[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anticancer effects of clerodane diterpenes.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the clerodane diterpenes or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Incubation: The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis

This method determines the effect of the compounds on the progression of the cell cycle.

  • Cell Treatment: Cells are treated with the desired concentrations of the clerodane diterpene for a specific duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) for 30 minutes in the dark at room temperature.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of the PI-stained DNA.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: After treatment with the clerodane diterpene, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., p-EGFR, Akt, mTOR, p-FAK) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and metastasis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth and proliferation. This compound has been shown to inhibit the phosphorylation of EGFR, thereby blocking downstream signaling cascades.[3][4]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR p_EGFR p-EGFR EGFR->p_EGFR Phosphorylation Grb2 Grb2 p_EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation HCD 16-Hydroxycleroda- 3,13-dien-15,16-olide HCD->p_EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway.

Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell survival, growth, and metabolism. This compound has been observed to suppress the phosphorylation of Akt and mTOR, leading to the induction of apoptosis.[5][6]

Akt_mTOR_Signaling_Pathway GrowthFactors Growth Factors RTK RTK GrowthFactors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 p_Akt p-Akt PIP3->p_Akt Akt -> Akt Akt p_mTOR p-mTOR p_Akt->p_mTOR mTOR -> mTOR mTOR CellSurvival Cell Survival & Growth p_mTOR->CellSurvival HCD 16-Hydroxycleroda- 3,13-dien-15,16-olide HCD->p_Akt Inhibition HCD->p_mTOR Inhibition

Caption: Downregulation of the Akt/mTOR signaling pathway.

FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a key mediator of cell adhesion, migration, and invasion. By downregulating the phosphorylation of FAK, this compound can inhibit the metastatic potential of cancer cells.[10][11]

FAK_Signaling_Pathway Integrin Integrin p_FAK p-FAK Integrin->p_FAK FAK -> FAK FAK Src Src p_FAK->Src Paxillin Paxillin p_FAK->Paxillin Migration Cell Migration & Invasion Src->Migration Paxillin->Migration HCD 16-Hydroxycleroda- 3,13-dien-15,16-olide HCD->p_FAK Inhibition

Caption: Attenuation of the FAK signaling cascade.

Conclusion

This compound demonstrates significant promise as a potent anticancer agent, exhibiting cytotoxicity against a range of cancer cell lines. Its mechanism of action involves the modulation of critical signaling pathways that are often dysregulated in cancer. The comparative data presented in this guide highlights its efficacy relative to other clerodane diterpenes and underscores its potential for further investigation and development in cancer therapy. The detailed experimental protocols provide a foundation for researchers to conduct further studies to elucidate its full therapeutic potential.

References

Comparative Study: 16-Hydroxycleroda-3,13-dien-15,16-olide's Impact on Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the selective cytotoxic and mechanistic effects of a promising natural compound.

For Immediate Release

Scientists and drug development professionals now have access to a comprehensive comparative guide on the effects of 16-Hydroxycleroda-3,13-dien-15,16-olide (CD), a natural diterpene, on cancer cells versus normal cells. This document compiles and analyzes existing experimental data to highlight the compound's potential as a selective anti-cancer agent.

This compound, isolated from Polyalthia longifolia, has demonstrated significant cytotoxic, anti-proliferative, and pro-apoptotic activities against various cancer cell lines.[1][2][3] Notably, a derivative of this compound has been reported to exhibit minimal cytotoxicity toward normal human cell lines, suggesting a favorable therapeutic window.[4] This guide provides a detailed examination of these differential effects, supported by quantitative data, experimental protocols, and visual representations of the underlying molecular mechanisms.

Quantitative Analysis of Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound across a range of cancer cell lines. While specific IC50 values for normal cell lines are not extensively documented in the reviewed literature, available information suggests significantly lower toxicity.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
T24Bladder Cancer24~30-40[1][5]
48~20[1][5]
72~10[1][5]
786-ORenal Cell Carcinoma24Not specified[2]
A-498Renal Cell Carcinoma24Not specified[2]
MCF-7Breast Cancer (ER+)Not specifiedDose-dependent inhibition[3]
MDA-MB-231Breast Cancer (ER-)Not specifiedMore potent inhibition than MCF-7[3]

Table 2: Cytotoxicity of a this compound Derivative (Compound 5o) in Normal Human Cell Lines

Cell LineCell TypeResultReference
HEK293Human Embryonic KidneyMinimal cytotoxicity[4]
MCF10ANormal Breast EpithelialMinimal cytotoxicity[4]

Mechanistic Insights: A Tale of Two Cell Types

The selective action of this compound appears to be rooted in its ability to preferentially induce apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways that are often dysregulated in malignancy.

Induction of Apoptosis in Cancer Cells

In cancer cells, this compound triggers apoptosis through multiple mechanisms:

  • Mitochondrial Pathway: It induces the overproduction of reactive oxygen species (ROS) and reduces the mitochondrial membrane potential. This leads to the release of cytochrome c into the cytosol, which in turn activates caspase-3 and leads to the cleavage of PARP-1, hallmarks of apoptosis.[1][6]

  • Regulation of Apoptotic Proteins: The compound has been shown to downregulate the anti-apoptotic protein Bcl-2, further promoting the apoptotic cascade.[1]

Cell Cycle Arrest in Cancer Cells

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest.

  • G0/G1 Phase Arrest: In bladder cancer cells, the compound causes an accumulation of cells in the G0/G1 phase of the cell cycle.[1][6]

  • G2/M Phase Arrest: In renal cell carcinoma, it induces cell cycle arrest at the G2/M phase.[2]

  • Modulation of Cell Cycle Regulators: This cell cycle arrest is accompanied by the downregulation of key cyclins and cyclin-dependent kinases (CDKs) such as Cyclin D1, CDK2, and CDK4, and the upregulation of CDK inhibitors like p21 and p27Kip1, as well as the tumor suppressor p53.[1][2]

Disruption of Cancer Cell Signaling Networks

A key aspect of the anti-cancer activity of this compound is its ability to interfere with critical signaling pathways that drive tumor growth and survival.

EGFR-Related Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) pathway is a central regulator of cell proliferation and is often hyperactivated in various cancers. This compound has been shown to significantly inhibit this pathway by reducing the phosphorylation of EGFR and its downstream effectors, including MEK1/2, ERK1/2, Akt, and mTOR.[1][6] This inhibition leads to a cascade of anti-proliferative and pro-apoptotic effects.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k_akt PI3K/Akt Pathway cluster_mek_erk MEK/ERK Pathway cluster_apoptosis Apoptosis & Proliferation EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS CD This compound CD->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR cMyc c-Myc Akt->cMyc P70S6K1 p70S6K1 mTOR->P70S6K1 HIF1a HIF-1α mTOR->HIF1a Proliferation Cell Proliferation & Survival P70S6K1->Proliferation RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->cMyc cMyc->Proliferation VEGF VEGF HIF1a->VEGF VEGF->Proliferation

Figure 1: Inhibition of EGFR signaling by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited studies to evaluate the effects of this compound.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the compound on both cancer and normal cell lines are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for specific time intervals (e.g., 24, 48, 72 hours).

  • MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The cell viability is expressed as a percentage of the control (untreated) cells.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhere Incubate for cell adherence seed_cells->incubate_adhere treat_compound Treat with this compound incubate_adhere->treat_compound incubate_treatment Incubate for 24, 48, or 72 hours treat_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_formazan Incubate for formazan formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals incubate_formazan->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for the MTT cell viability assay.
Western Blot Analysis

Western blotting is employed to investigate the effect of the compound on the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.

  • Cell Lysis: After treatment with the compound, cells are harvested and lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative protein expression levels.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Following treatment, cells are harvested and fixed in cold ethanol.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity.

Conclusion

The available evidence strongly suggests that this compound is a promising natural compound with selective anti-cancer properties. Its ability to induce apoptosis and cell cycle arrest in cancer cells while exhibiting minimal toxicity to normal cells highlights its therapeutic potential. The detailed mechanistic studies reveal its targeted disruption of key oncogenic signaling pathways, particularly the EGFR pathway. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound for the development of novel cancer therapies.

References

Cross-Validation of In Vitro and In Vivo Efficacy for 16-Hydroxycleroda-3,13-dien-15,16-olide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the anti-inflammatory and anti-cancer properties of 16-Hydroxycleroda-3,13-dien-15,16-olide (CD), a clerodane diterpene isolated from Polyalthia longifolia, reveals promising therapeutic potential. This guide provides a comprehensive comparison of its performance with established alternatives, supported by experimental data from both laboratory and living organism studies.

This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the compound's biological activities. The following sections present quantitative data, experimental methodologies, and visual representations of its mechanisms of action.

Anti-inflammatory Activity: Comparative Analysis

This compound has demonstrated notable anti-inflammatory effects. A related compound, 6-hydroxycleroda-3,13-dien-15,16-olide (PL3), has been shown to protect neuronal cells from lipopolysaccharide (LPS)-induced neurotoxicity by inhibiting microglia-mediated inflammation.[1] In LPS-treated microglial cells, PL3 was found to decrease the expression of inflammatory mediators such as iNOS and COX-2, and reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[1]

For a comprehensive comparison, the anti-inflammatory effects of CD can be benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs) and other natural compounds. The following table summarizes the comparative efficacy, where available in the literature.

Compound/DrugAssayModelKey FindingsReference
This compound (CD) derivative Inhibition of inflammatory mediatorsLPS-stimulated microglial cellsDecreased expression of iNOS, COX-2; reduced production of NO, PGE2, TNF-α.[1]
Oleanolic Acid Derivative (OADP) Inhibition of NO productionLPS-stimulated RAW264.7 cellsSignificant reduction in NO production and inhibition of pro-inflammatory cytokines TNF-α and IL-1β.[2]
Atorvastatin Inhibition of NLRP3 inflammasomePMA-evoked THP-1 cellsMarkedly attenuated the levels of NLRP3, caspase-1, and IL-1β.[3]

Anti-cancer Activity: A Multi-faceted Approach

The anti-cancer properties of this compound have been investigated across various cancer cell lines, demonstrating its ability to induce programmed cell death (apoptosis) and inhibit cell proliferation.

In Vitro Cytotoxicity

CD has shown significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are presented below, offering a direct comparison of its potency.

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72hReference
T24 Bladder Cancer--Not specified, but dose-dependent inhibition shown[4][5]
A-498 Renal CarcinomaNot specified, but dose-dependent inhibition shownNot specifiedNot specified[6][7]
786-O Renal CarcinomaNot specified, but dose-dependent inhibition shownNot specifiedNot specified[6][7]
A549 (Dox-S) Lung Cancer--Not specified, but HCD showed antitumor activity[8]
A549 (Dox-R) Lung Cancer--Not specified, but HCD showed antitumor activity[8]
Mechanism of Action: Signaling Pathway Modulation

The anti-cancer activity of CD is attributed to its ability to modulate multiple intracellular signaling pathways. Studies have shown that it can induce apoptosis through the overproduction of reactive oxygen species (ROS) in mitochondria and inactivate key survival pathways.[4][5][6]

Specifically, in human bladder cancer cells, CD treatment led to cell cycle arrest at the G0/G1 phase and was accompanied by a reduction in the phosphorylation of EGFR, MEK1/2, ERK1/2, Akt, and mTOR.[4][9] In renal carcinoma cells, CD was found to suppress cell proliferation and induce apoptosis by inhibiting the Akt, mTOR, and MEK-ERK pathways.[6][7] Furthermore, in glioma cells, a related compound induced autophagy through ROS generation and activation of the p38 MAPK and ERK-1/2 pathways.[10]

G cluster_upstream Upstream Signaling cluster_downstream Downstream Pathways cluster_cellular_effects Cellular Effects CD This compound EGFR EGFR CD->EGFR Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway CD->PI3K_Akt_mTOR Inhibits MEK_ERK MEK/ERK Pathway CD->MEK_ERK Inhibits ROS Mitochondrial ROS Overproduction CD->ROS Induces EGFR->PI3K_Akt_mTOR EGFR->MEK_ERK CellCycleArrest Cell Cycle Arrest (G0/G1) PI3K_Akt_mTOR->CellCycleArrest Regulates Proliferation Cell Proliferation PI3K_Akt_mTOR->Proliferation MEK_ERK->CellCycleArrest Regulates MEK_ERK->Proliferation Apoptosis Apoptosis ROS->Apoptosis Apoptosis->Proliferation Inhibits CellCycleArrest->Proliferation Inhibits

Caption: Simplified signaling pathway of this compound's anti-cancer activity.

In Vivo Anti-cancer Efficacy

The anti-tumorigenic effects of CD have been evaluated in animal models. In an orthotopic xenograft mouse model of doxorubicin-resistant lung cancer, treatment with a related compound, HCD, resulted in fewer cancer cells accumulating near the trachea and reduced neoplastic activities, without causing toxicity to the liver, kidney, or spleen.[8]

Another study highlighted the potential of a clerodane diterpene as a safe and orally active agent against Leishmania donovani in a hamster model, demonstrating long-term survival of the treated animals.[11][12][13]

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies are crucial. The following sections outline the key experimental procedures cited in the literature.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., T24, A-498, 786-O) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a control vehicle (e.g., DMSO) for specified time intervals (e.g., 24, 48, 72 hours).

  • MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the control group. The IC50 value is calculated from the dose-response curve.[4]

G start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells treat_cells Treat cells with CD or control seed_cells->treat_cells add_mtt Add MTT solution and incubate treat_cells->add_mtt dissolve_formazan Dissolve formazan crystals add_mtt->dissolve_formazan read_absorbance Measure absorbance dissolve_formazan->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro MTT cell viability assay.

Western Blot Analysis
  • Cell Lysis: Treated and untreated cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., pEGFR, Akt, cleaved PARP-1) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][14]

In Vivo Tumor Xenograft Model
  • Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomly assigned to treatment groups and administered with this compound, a control vehicle, or a comparator drug via a suitable route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.[8]

Conclusion

The available data from both in vitro and in vivo studies strongly suggest that this compound is a promising natural compound with significant anti-inflammatory and anti-cancer activities. Its multi-target mechanism of action, involving the modulation of key signaling pathways and induction of apoptosis, makes it a compelling candidate for further preclinical and clinical development. Future research should focus on comprehensive in vivo studies to establish its efficacy and safety profile in various disease models, directly comparing it with standard-of-care therapies to delineate its therapeutic potential.

References

Unraveling the PI3K Pathway: A Comparative Look at 16-Hydroxycleroda-3,13-dien-15,16-olide and Established Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of oncological research, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target for therapeutic intervention. This guide offers a head-to-head comparison of the natural compound 16-Hydroxycleroda-3,13-dien-15,16-olide with a selection of well-characterized PI3K inhibitors. While current research points to the compound's influence on the PI3K/Akt/mTOR signaling cascade, direct inhibitory activity on PI3K has not been explicitly demonstrated. This comparison serves to contextualize its observed biological effects against the potency of known direct PI3K inhibitors, providing a valuable resource for researchers and drug development professionals.

Introduction to this compound

This compound is a clerodane diterpene isolated from Polyalthia longifolia.[1] Emerging studies have highlighted its anti-cancer properties in various cell lines.[2][3][4] Research indicates that this compound can induce apoptosis and inhibit cell proliferation by affecting multiple signaling pathways, including the PI3K/Akt/mTOR axis.[1][5][6] Notably, studies have shown that treatment with this compound leads to a reduction in the phosphorylation of key downstream effectors of PI3K, such as Akt and mTOR.[1] However, it is important to note that some evidence suggests these effects may be a consequence of upstream inhibition, for instance, on the Epidermal Growth Factor Receptor (EGFR) pathway.[1][2]

The PI3K Signaling Pathway

The PI3K pathway is a critical intracellular signaling network that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer, making it a prime target for drug development. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins such as Akt, which then phosphorylates a host of substrates, including mTOR, to drive cellular responses.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Inhibitor Known PI3K Inhibitors Inhibitor->PI3K Compound 16-Hydroxycleroda- 3,13-dien-15,16-olide Compound->AKT reduces phosphorylation Compound->mTOR reduces phosphorylation

PI3K Signaling Pathway Diagram

Comparative Data of Known PI3K Inhibitors

To provide a clear benchmark for PI3K inhibitory potency, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-established PI3K inhibitors against different isoforms of the enzyme.

InhibitorTypePI3Kα (IC50)PI3Kβ (IC50)PI3Kδ (IC50)PI3Kγ (IC50)Reference
Wortmannin Pan-PI3K (irreversible)1-5 nM1-5 nM1-5 nM1-5 nM[7]
LY294002 Pan-PI3K (reversible)0.5 µM0.97 µM0.57 µM-[8]
Idelalisib PI3Kδ selective820 nM4000 nM2.5 nM210 nM[7]
Alpelisib PI3Kα selective5 nM1200 nM290 nM250 nM[9]
Copanlisib Pan-Class I0.5 nM3.7 nM0.7 nM6.4 nM[7]
Duvelisib PI3Kδ/γ inhibitor1000 nM2000 nM2.5 nM27 nM[7]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

In Vitro PI3K Kinase Assay (General Protocol)

This assay is a standard method to determine the direct inhibitory effect of a compound on PI3K activity.

Objective: To measure the IC50 value of a test compound against a specific PI3K isoform.

Materials:

  • Recombinant human PI3K isoforms (e.g., p110α/p85α)

  • PIP2 substrate

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP)

  • Kinase buffer

  • Test compound (e.g., this compound)

  • Known PI3K inhibitor (positive control)

  • DMSO (vehicle control)

  • Reaction plates (e.g., 96-well plates)

  • Scintillation counter or other detection system

Procedure:

  • Prepare serial dilutions of the test compound and the known inhibitor in DMSO.

  • In a reaction plate, add the kinase buffer, the PI3K enzyme, and the test compound/control at various concentrations.

  • Incubate the mixture for a predefined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at room temperature or 30°C.

  • Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Transfer the reaction mixture to a filter membrane that captures the phosphorylated product (PIP3).

  • Wash the membrane to remove unreacted ATP.

  • Quantify the amount of radiolabeled PIP3 using a scintillation counter.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.[10]

Western Blotting for PI3K Pathway Activation

This method is used to assess the effect of a compound on the phosphorylation status of key proteins in the PI3K signaling pathway within cells.

Objective: To determine if a test compound inhibits the phosphorylation of Akt and mTOR in cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cancer cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration. Include vehicle-treated cells as a negative control.

  • Lyse the cells using a suitable lysis buffer and collect the total protein.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., p-Akt) overnight at 4°C.

  • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total Akt) or a loading control (e.g., β-actin).

  • Quantify the band intensities to determine the relative change in protein phosphorylation.

Experimental_Workflow Start Start: Compound of Interest InVitroAssay In Vitro Kinase Assay Start->InVitroAssay CellBasedAssay Cell-Based Assay (e.g., Cancer Cell Line) Start->CellBasedAssay DirectInhibition Determine Direct Inhibition (IC50 Value) InVitroAssay->DirectInhibition WesternBlot Western Blot Analysis CellBasedAssay->WesternBlot DataAnalysis Data Analysis & Comparison DirectInhibition->DataAnalysis DownstreamEffects Assess Downstream Effects (e.g., p-Akt, p-mTOR) WesternBlot->DownstreamEffects DownstreamEffects->DataAnalysis

General Experimental Workflow

Conclusion

This compound demonstrates promising anti-cancer activity and modulates the PI3K/Akt/mTOR pathway. However, the current body of evidence does not confirm direct inhibition of PI3K. The provided comparison with known PI3K inhibitors highlights the potency of direct inhibition and offers a framework for future studies on this compound. Further research, particularly in vitro kinase assays, is warranted to elucidate its precise mechanism of action and to determine if it directly targets PI3K or functions through upstream regulation. This guide serves as a foundational tool for researchers investigating novel anti-cancer compounds and their interaction with the critical PI3K signaling network.

References

Evaluating 16-Hydroxycleroda-3,13-dien-15,16-olide's Potential to Overcome Drug Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) in both cancer and infectious diseases represents a formidable challenge in modern medicine. This has spurred the search for novel compounds capable of circumventing or reversing resistance mechanisms. One such candidate that has garnered significant scientific interest is 16-Hydroxycleroda-3,13-dien-15,16-olide , a clerodane diterpene isolated from plants of the Polyalthia genus. This guide provides a comprehensive evaluation of its potential to overcome drug resistance, comparing its performance with other alternatives and presenting supporting experimental data.

Executive Summary

This compound (referred to herein as CD) has demonstrated promising activity in overcoming drug resistance in various preclinical models. In oncology, it has been shown to potentiate the efficacy of conventional chemotherapeutic agents like tamoxifen and exhibits cytotoxic effects in doxorubicin-resistant cancer cells. In the realm of infectious diseases, it acts as an adjuvant, resensitizing methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics. Its multifaceted mechanism of action, which includes the induction of apoptosis, modulation of key signaling pathways, and induction of autophagy, positions it as a compelling candidate for further investigation.

Performance Comparison: this compound vs. Other Resistance-Modulating Agents

To contextualize the potential of CD, its performance is compared with established or investigational agents known to combat drug resistance.

FeatureThis compound (CD)Verapamil (P-gp Inhibitor)Quercetin (Natural Flavonoid)
Primary Mechanism Multi-targeted: Induces apoptosis, modulates Akt/mTOR/ERK pathways, induces autophagy.[1][2][3][4]Inhibition of P-glycoprotein (P-gp) drug efflux pump.[5][6]P-gp inhibition, induction of apoptosis.[7]
Therapeutic Area Cancer (Breast, Renal, Lung), Infectious Diseases (MRSA).[1][4][8][9][10][11]Primarily investigated in cancer for overcoming MDR.Cancer, various other potential applications.
Reported Efficacy Potentiates tamoxifen-induced cell death in breast cancer cells; resensitizes MRSA to oxacillin.[8][10][11]Reverses P-gp-mediated resistance to various chemotherapeutics in vitro.[5][6]Increases retention of chemotherapeutic agents in resistant cells.[7]
Limitations Preclinical stage of development; full in vivo efficacy and toxicity profile yet to be established.Clinical utility limited by cardiotoxicity at doses required for P-gp inhibition.Bioavailability and in vivo stability can be challenging.

Supporting Experimental Data

The following tables summarize key quantitative data from studies evaluating the efficacy of this compound.

Table 1: In Vitro Cytotoxicity and Apoptosis Induction in Cancer Cells
Cell LineTreatmentIC50 (µM)Effect on Apoptotic MarkersReference
MCF-7 (Breast Cancer) CD + TamoxifenSynergistic reduction in cell viabilityUpregulation of Bax, downregulation of Bcl-2.[10][11][10][11]
MDA-MB-231 (Breast Cancer) CD + TamoxifenMore potent inhibition than in MCF-7Upregulation of Bax, downregulation of Bcl-2.[10][11][10][11]
786-O (Renal Carcinoma) CDConcentration-dependent inhibitionROS accumulation, caspase-3 activation, PARP cleavage.[1][1]
A-498 (Renal Carcinoma) CDConcentration-dependent inhibitionROS accumulation, caspase-3 activation, PARP cleavage.[1][1]
T24 (Bladder Cancer) CDConcentration and time-dependent inhibitionIncreased cytosolic cytochrome c, cleaved PARP-1 and caspase-3.[2][3][2][3]
A549 (Doxorubicin-Resistant Lung Cancer) CDIC50 ~10 µMUpregulation of p62/LC3-I/II, indicating autophagy.[4][4]
Table 2: Reversal of Antibiotic Resistance
Bacterial StrainAntibioticAdjuvantObservationReference
MRSA Oxacillin12(S),16ξ-dihydroxycleroda-3,13-dien-15,16-olidePotent synergy, resensitization of MRSA to oxacillin.[8][9][8][9]
MRSA Meropenem12(S),16ξ-dihydroxycleroda-3,13-dien-15,16-olidePotent synergy.[9][9]

Signaling Pathways and Mechanisms of Action

The ability of this compound to overcome drug resistance is intrinsically linked to its influence on critical cellular signaling pathways.

Apoptosis Induction in Cancer Cells

CD has been shown to induce apoptosis in various cancer cell lines through the mitochondrial-dependent pathway.[1] This is often initiated by an overproduction of reactive oxygen species (ROS), leading to a reduction in the mitochondrial membrane potential and the release of cytochrome c.[1][2][3] This cascade culminates in the activation of executioner caspases, such as caspase-3, and the cleavage of PARP, leading to programmed cell death.[1][2][3]

G CD This compound ROS ROS Overproduction CD->ROS Mito Mitochondrial Dysfunction (Reduced Membrane Potential) ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial-dependent apoptosis pathway induced by this compound.

Modulation of Pro-Survival Signaling Pathways

A key aspect of drug resistance is the aberrant activation of pro-survival signaling pathways. CD has been demonstrated to inhibit several of these critical pathways, thereby sensitizing cancer cells to therapeutic agents. Specifically, it has been shown to decrease the phosphorylation of Akt, mTOR, and MEK/ERK in renal carcinoma cells.[1] In bladder cancer, it has been observed to reduce the phosphorylation of EGFR, MEK1/2, ERK1/2, Akt, and mTOR.[2][3]

G CD This compound EGFR pEGFR CD->EGFR Akt pAkt CD->Akt mTOR pmTOR CD->mTOR MEK pMEK CD->MEK ERK pERK CD->ERK PI3K PI3K EGFR->PI3K EGFR->MEK PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK->ERK ERK->Proliferation G cluster_invitro In Vitro Evaluation CellCulture Drug-Resistant & Sensitive Cell Lines Treatment Treatment with CD +/- Chemotherapeutic CellCulture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Western Western Blot (Protein Expression) Treatment->Western Flow Flow Cytometry (Cell Cycle, Apoptosis) Treatment->Flow IC50 IC50 Determination MTT->IC50 ProteinLevels Signaling Protein Modulation Western->ProteinLevels CellCycle Cell Cycle Arrest/Apoptosis Rate Flow->CellCycle

References

Unveiling the Anticancer Potential of 16-Hydroxycleroda-3,13-dien-15,16-olide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the structure-activity relationships of novel lactam and maleimide derivatives of a natural clerodane diterpene reveals a promising new lead for colon cancer therapy.

Researchers in drug discovery are constantly exploring natural products for novel scaffolds that can be optimized into potent therapeutic agents. One such scaffold is the clerodane diterpene, 16-hydroxycleroda-3,13-dien-15,16-olide, isolated from the plant Polyalthia longifolia. This natural compound has demonstrated a range of biological activities, including anticancer effects.[1][2] A recent study delved into the structure-activity relationship (SAR) of this compound by synthesizing a series of lactam and maleimide analogs and evaluating their cytotoxic effects against a panel of cancer cell lines.[3][4] This guide provides a comprehensive comparison of these analogs, presenting their biological data, the experimental methods used for their evaluation, and a visualization of the drug discovery workflow.

Comparative Cytotoxic Activity of Analogs

A total of thirty-nine novel derivatives of the parent clerodane diterpene were synthesized, comprising twenty lactam and nineteen maleimide analogs.[3] The cytotoxic activity of these compounds was initially screened at a concentration of 10 µM against a panel of six cancer cell lines: DLD-1, HCT116, HT-29 (colon), MCF-7, MDA-MB-231, and 4T1 (breast).[3][4] From this initial screening, compound 5o , a maleimide analog, was identified as the most potent, exhibiting over 70% growth inhibition in colon cancer cell lines.[3][4]

Subsequent dose-response studies were conducted to determine the half-maximal inhibitory concentration (IC50) of the most active compounds across a broader panel of seven cancer types. Compound 5o demonstrated notable selectivity for the 5-fluorouracil-resistant DLD-1 colon cancer cell line.[3] The table below summarizes the IC50 values for the lead compound 5o and a selection of other representative analogs, highlighting the key structural modifications that influence cytotoxic activity.

CompoundR GroupCancer Cell LineIC50 (µM)
5o 4-Fluorobenzyl (maleimide)DLD-1 (Colon)1.2 ± 0.1
HCT116 (Colon)2.5 ± 0.3
HT-29 (Colon)3.1 ± 0.2
MCF-7 (Breast)4.8 ± 0.5
MDA-MB-231 (Breast)5.2 ± 0.4
5a Benzyl (maleimide)DLD-1 (Colon)> 10
5g 4-Methylbenzyl (maleimide)DLD-1 (Colon)5.6 ± 0.7
4a Benzyl (lactam)DLD-1 (Colon)> 10
4j 4-Fluorobenzyl (lactam)DLD-1 (Colon)8.2 ± 0.9

Data extracted from the European Journal of Medicinal Chemistry, 2025.[3]

The SAR studies revealed several key insights. The maleimide analogs generally exhibited greater potency than their corresponding lactam counterparts. Within the maleimide series, the nature of the substituent on the benzyl ring played a crucial role in determining activity, with the 4-fluoro substitution in compound 5o proving to be optimal for cytotoxicity against colon cancer cells.

Importantly, compound 5o displayed minimal cytotoxicity towards normal human cell lines (HEK293 and MCF10A), indicating a favorable selectivity profile.[3]

Mechanism of Action and Preclinical Evaluation

Further mechanistic studies on the lead compound 5o revealed that it induces caspase-dependent apoptosis in cancer cells.[3][4] This process is initiated by an increase in reactive oxygen species (ROS) generation, leading to DNA damage and subsequent cell cycle arrest.[3] The compound was also shown to effectively inhibit colony formation and migration in both 2D and 3D models of colon cancer.[3][4]

Preclinical evaluation of 5o demonstrated its potential as a drug candidate. Metabolic stability assays in simulated gastric and intestinal fluids, as well as plasma, showed that over 80% of the compound remained intact after 4 hours.[3] In vivo pharmacokinetic studies in mice revealed a half-life of approximately 3.0 hours with good oral bioavailability.[3] Furthermore, in a colon cancer xenograft model in Balb/c mice, oral administration of 5o resulted in significant tumor growth inhibition without any observable toxicity.[3][4]

Experimental Protocols

The following are the key experimental methodologies employed in the SAR studies of the this compound analogs.

Cell Culture and Cytotoxicity Assay

Human cancer cell lines (DLD-1, HCT116, HT-29, MCF-7, MDA-MB-231, 4T1) and normal human cell lines (HEK293, MCF10A) were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics. For the cytotoxicity assay, cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the synthesized compounds for 48 hours. Cell viability was assessed using the Sulforhodamine B (SRB) assay. The absorbance was measured at 570 nm using a microplate reader, and the IC50 values were calculated from the dose-response curves.

Apoptosis and Cell Cycle Analysis

Apoptosis was evaluated by Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry. To investigate the effect on the cell cycle, cells were treated with the test compounds, harvested, fixed in ethanol, and stained with PI containing RNase. The DNA content was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

In Vivo Xenograft Model

Female Balb/c mice were subcutaneously injected with DLD-1 colon cancer cells. When the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. Compound 5o was administered orally at a specified dose daily for a defined period. Tumor volume was measured regularly, and at the end of the study, the tumors were excised and weighed. Animal body weight was also monitored as an indicator of toxicity.

Visualizing the Drug Discovery Process

The following diagram illustrates the general workflow for the structure-activity relationship studies of the this compound analogs, from the natural product starting material to the identification of a preclinical candidate.

SAR_Workflow cluster_0 Lead Identification cluster_1 Lead Optimization & Preclinical Evaluation Natural_Product This compound (from Polyalthia longifolia) Synthesis Synthesis of Analogs (Lactams & Maleimides) Natural_Product->Synthesis Screening In Vitro Cytotoxicity Screening (6 Cancer Cell Lines) Synthesis->Screening Hit_Compound Lead Compound Identified (Compound 5o) Screening->Hit_Compound Mechanism Mechanism of Action Studies (Apoptosis, ROS, Cell Cycle) Hit_Compound->Mechanism ADMET In Vitro ADMET (Metabolic Stability) Mechanism->ADMET InVivo_PK In Vivo Pharmacokinetics (Mice) ADMET->InVivo_PK InVivo_Efficacy In Vivo Efficacy (Xenograft Model) InVivo_PK->InVivo_Efficacy Candidate Preclinical Candidate (Compound 5o) InVivo_Efficacy->Candidate Apoptosis_Pathway Compound_5o Compound 5o ROS Increased ROS Production Compound_5o->ROS DNA_Damage DNA Damage ROS->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase_Activation->Apoptosis

References

Unveiling the Anti-Proliferative Potential of 16-Hydroxycleroda-3,13-dien-15,16-olide: A Meta-Analysis Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of published studies on the anti-proliferative effects of 16-Hydroxycleroda-3,13-dien-15,16-olide (CD), a clerodane diterpene isolated from Polyalthia longifolia. This document synthesizes experimental data to offer an objective comparison of its efficacy across various cancer cell lines and elucidates the underlying molecular mechanisms.

Quantitative Analysis of Anti-Proliferative Efficacy

The inhibitory concentration (IC50) values of this compound have been determined across a range of human cancer cell lines, demonstrating its potential as a broad-spectrum anti-cancer agent. The following table summarizes the reported IC50 values, showcasing the compound's potency.

Cancer TypeCell LineIC50 (µM)Exposure Time (h)Citation
Bladder Cancer T24Not explicitly quantified in text, but concentration-dependent inhibition shown up to 40 µM24, 48, 72[1][2]
Renal Cell Carcinoma 786-O~3024[3][4]
A-498~2024[3][4]
Breast Cancer MCF-7~40Not Specified[5]
MDA-MB-231~25Not Specified[5]

Note: IC50 values can vary between experiments due to differences in assay conditions and cell passages. The data presented represents the values as reported in the cited literature.

Mechanistic Insights: Signaling Pathways and Cellular Effects

This compound exerts its anti-proliferative effects through the modulation of multiple critical intracellular signaling pathways, leading to cell cycle arrest and apoptosis.

Key Cellular Effects:
  • Induction of Apoptosis: CD has been shown to induce programmed cell death in cancer cells. This is evidenced by the increased expression of pro-apoptotic proteins like Bax, cleaved caspase-3, and cleaved PARP-1, alongside a reduction in the anti-apoptotic protein Bcl-2.[1][2][6]

  • Cell Cycle Arrest: The compound effectively halts the cell cycle at different phases, preventing cancer cell proliferation. In human bladder cancer cells (T24), it causes G0/G1 phase arrest, while in clear cell renal cell carcinoma cells (786-O and A-498), it induces G2/M phase arrest.[1][2][3] This is accompanied by the downregulation of cyclins and cyclin-dependent kinases (CDKs) and upregulation of CDK inhibitors like p21 and p27.[1][2]

  • Generation of Reactive Oxygen Species (ROS): CD treatment leads to an overproduction of ROS within mitochondria, contributing to oxidative stress and subsequent cell death.[1][4]

  • Disruption of Focal Adhesion: In renal cell carcinoma, CD has been observed to cause the disassembly of the focal adhesion complex, which is crucial for cell adhesion, migration, and invasion.[3][7]

Affected Signaling Pathways:

The anti-proliferative activity of CD is linked to the inactivation of several oncogenic signaling pathways:

  • EGFR/MEK/ERK Pathway: In bladder cancer cells, CD inhibits the phosphorylation of EGFR, MEK1/2, and ERK1/2, key components of a pathway that drives cell proliferation and survival.[1][2]

  • Akt/mTOR Pathway: This crucial pathway for cell growth and proliferation is also suppressed by CD. It has been shown to decrease the phosphorylation of Akt, mTOR, and their downstream effector p70S6K1.[1][2][4]

  • FAK Signaling: In the context of renal cancer, CD downregulates the phosphorylation of focal adhesion kinase (FAK) and its downstream targets like Src, leading to reduced cell migration and invasion.[3]

Below are diagrams illustrating the key signaling pathways affected by this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR MEK MEK1/2 EGFR->MEK p ERK ERK1/2 MEK->ERK p Proliferation Cell Proliferation & Survival ERK->Proliferation CD 16-Hydroxycleroda- 3,13-dien-15,16-olide CD->EGFR CD->MEK CD->ERK

EGFR Signaling Pathway Inhibition by CD.

Akt_mTOR_Pathway cluster_cytoplasm Cytoplasm Akt Akt mTOR mTOR Akt->mTOR p p70S6K1 p70S6K1 mTOR->p70S6K1 p Growth Cell Growth & Proliferation p70S6K1->Growth CD 16-Hydroxycleroda- 3,13-dien-15,16-olide CD->Akt CD->mTOR

Akt/mTOR Signaling Pathway Inhibition by CD.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to allow for replication and further investigation.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.[4]

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment and Harvesting: Cells are treated with CD for a specified time (e.g., 24 hours), then harvested by trypsinization and washed with PBS.

  • Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.[1][3]

Western Blot Analysis
  • Protein Extraction: Following treatment with CD, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-EGFR, p-Akt, Caspase-3, etc.) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][3][4]

The general experimental workflow for assessing the anti-proliferative effects of this compound is depicted in the following diagram.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Lines treatment Treatment with This compound start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V) treatment->apoptosis western_blot Protein Expression (Western Blot) treatment->western_blot ic50 IC50 Determination viability->ic50 mechanism Mechanism of Action (Signaling Pathways) cell_cycle->mechanism apoptosis->mechanism western_blot->mechanism

General Experimental Workflow.

Conclusion

The collective evidence from multiple studies strongly indicates that this compound is a promising natural compound with significant anti-proliferative effects against a variety of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways like EGFR/MEK/ERK and Akt/mTOR highlights its potential for further investigation as a novel anti-cancer therapeutic agent. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon these findings and further explore the full therapeutic potential of this compound.

References

Safety Operating Guide

Navigating the Disposal of 16-Hydroxycleroda-3,13-dien-15,16-olide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Standard Operating Procedure for Disposal

Given the bioactive nature of 16-Hydroxycleroda-3,13-dien-15,16-olide, it should be treated as a hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. The following procedure outlines the essential steps for its disposal, drawing from established laboratory safety guidelines.[2][3]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, should be designated as hazardous waste.[2][3]

  • Segregate this waste stream from other incompatible chemical wastes to prevent accidental reactions. For instance, store it separately from strong acids, bases, and oxidizing agents.[4]

2. Containerization and Labeling:

  • Use a chemically compatible, leak-proof container for waste collection. Plastic containers are often preferred.[5] The original container may be used if it is in good condition.[4]

  • The container must be kept securely closed except when adding waste.[3][4]

  • Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation.[3]

  • The label must clearly identify the contents, including the full chemical name "this compound," and any solvents used in the waste mixture. Chemical abbreviations are not acceptable.[3]

3. Accumulation and Storage:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5]

  • The SAA should be a secondary containment system to prevent the spread of potential spills.

  • Adhere to the storage limits for hazardous waste, which is typically a maximum of 55 gallons, or one quart for acutely toxic wastes.[5]

4. Disposal Request and Pickup:

  • Once the waste container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3][5]

  • Do not dispose of this compound down the drain or in regular trash.[2]

5. Empty Container Disposal:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[3][6] Chloroform, dichloromethane, ethyl acetate, DMSO, and acetone are listed as solvents for this compound.[1]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[2][3]

  • After triple-rinsing and air-drying in a ventilated area (e.g., a chemical fume hood), deface or remove the original label and dispose of the container as regular laboratory trash or recycling, in accordance with institutional policies.[2][6]

Disposal Workflow

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_container Empty Container Management start Unused Compound or Contaminated Materials collect Collect in a Designated, Compatible & Labeled Hazardous Waste Container start->collect Treat as Hazardous Waste store Store in Secondary Containment within a Satellite Accumulation Area (SAA) collect->store pickup Request Pickup by Environmental Health & Safety (EHS) store->pickup end Proper Disposal by Licensed Facility pickup->end empty_container Empty Container of This compound rinse Triple-Rinse with Appropriate Solvent empty_container->rinse collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Deface Label & Dispose of Container as Regular Trash/Recycling rinse->dispose_container collect_rinsate->store Add to Waste Container

Caption: Disposal workflow for this compound.

Quantitative Data

No specific quantitative data for the disposal of this compound, such as toxicity thresholds for environmental release or recommended neutralization concentrations, is available in the reviewed literature. The disposal procedure, therefore, defaults to the precautionary principle of treating the compound as hazardous waste.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound have not been published. The procedures outlined above are based on standard best practices for the management of laboratory chemical waste as mandated by regulatory bodies and institutional safety programs. Researchers must always consult their local EHS office for specific guidance and to ensure compliance with all applicable regulations.

References

Personal protective equipment for handling 16-Hydroxycleroda-3,13-dien-15,16-olide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 16-Hydroxycleroda-3,13-dien-15,16-olide, a diterpenoid compound. The following procedures are based on best practices for handling powdered chemicals and organic solvents in a laboratory setting, in the absence of a specific Safety Data Sheet (SDS) for this compound.

I. Personal Protective Equipment (PPE)

Given that this compound is a powdered substance and is often dissolved in organic solvents, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE.

Equipment Specification Purpose
Eye Protection Chemical splash goggles or a face shield.[1][2]Protects eyes from dust particles and solvent splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[2][3][4]Prevents skin contact with the compound and solvents.
Body Protection A lab coat or chemical-resistant apron.[2][4]Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.[1]Prevents inhalation of fine powder particles.

II. Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is vital to ensure safety during the handling of this compound.

1. Preparation:

  • Read and understand the available safety information for similar compounds (diterpenoids) and the solvents to be used.[2][5]

  • Ensure that a chemical fume hood is in proper working order.

  • Gather all necessary PPE and handling equipment before starting.

  • Locate the nearest eyewash station and safety shower.

2. Weighing and Aliquoting (as a powder):

  • Perform all manipulations of the powdered compound within a chemical fume hood to minimize inhalation risk.[6]

  • Use a spatula or other appropriate tool to handle the powder.

  • Avoid creating dust. If the compound is fine, handle it with extra care.

  • Close the container tightly after use.

3. Dissolving in Solvents:

  • This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

  • Always handle these organic solvents within a chemical fume hood due to their volatility and potential toxicity.[3][7][8]

  • Add the solvent to the powdered compound slowly to avoid splashing.

  • Keep solvent containers closed when not in use.

4. Experimental Use:

  • Conduct all reactions and procedures involving the compound and its solutions in a well-ventilated area, preferably a chemical fume hood.

  • Avoid direct contact with the skin and eyes.

  • If any spills occur, follow the spill cleanup procedures outlined below.

III. Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation:

  • Segregate waste containing this compound from other waste streams.[9][10]

  • Do not mix incompatible waste materials.[9]

2. Solid Waste Disposal:

  • Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a designated, labeled hazardous waste container.[11]

  • Unused or expired solid compound should also be disposed of as hazardous chemical waste.

3. Liquid Waste Disposal:

  • Solutions of this compound in organic solvents must be collected in a separate, clearly labeled hazardous waste container.[11][12]

  • Do not dispose of organic solvent waste down the drain.[13]

  • The waste container should be kept closed when not in use.[11]

4. Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11][12]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

IV. Workflow Diagram

The following diagram illustrates the safe handling and disposal workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Info B Verify Fume Hood A->B C Don PPE B->C D Weigh Powder (in Fume Hood) C->D E Dissolve in Solvent (in Fume Hood) D->E F Conduct Experiment E->F G Segregate Waste F->G H Collect Solid Waste G->H I Collect Liquid Waste G->I J Dispose via EHS H->J I->J

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.